Product packaging for Antileishmanial agent-8(Cat. No.:)

Antileishmanial agent-8

Cat. No.: B12399697
M. Wt: 296.3 g/mol
InChI Key: SJGWHUYZGDHIFP-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antileishmanial agent-8 is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O4 B12399697 Antileishmanial agent-8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

(E)-3-[2-(4-hydroxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid

InChI

InChI=1S/C18H16O4/c1-11-15-10-12(3-9-17(20)21)2-8-16(15)22-18(11)13-4-6-14(19)7-5-13/h2-11,18-19H,1H3,(H,20,21)/b9-3+

InChI Key

SJGWHUYZGDHIFP-YCRREMRBSA-N

Isomeric SMILES

CC1C(OC2=C1C=C(C=C2)/C=C/C(=O)O)C3=CC=C(C=C3)O

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)C=CC(=O)O)C3=CC=C(C=C3)O

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide on Antileishmanial Agent-8: Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "Antileishmanial agent-8" does not refer to a single, formally recognized compound in publicly available scientific literature. Instead, it appears as a generic identifier, often for "compound 18," in various independent research studies exploring different chemical classes for antileishmanial activity. Consequently, the mechanism of action and associated data are specific to the distinct molecule within each study and cannot be consolidated into a single, coherent guide.

This document presents findings on separate compounds that have been designated as "compound 18" in antileishmanial research, highlighting the impossibility of creating a unified guide for a single "this compound."

Section 1: Quinolines as Antileishmanial Agents

One area of research identifies a 2-substituted quinoline as "compound 18." These compounds are investigated for their ability to inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis.

Data Presentation

A study on 2-substituted quinolines reported the following quantitative data for its "compound 18":

Compound IDTarget OrganismTarget StageIC50 (μM)CC50 (μM) on KB cellsSelectivity Index (SI)
Compound 18 L. donovaniIntramacrophage Amastigotes4.134.138.3

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50).

Experimental Protocols

In Vitro Antileishmanial Activity Assay (Intramacrophage Amastigotes):

  • Cell Culture: J-774A.1 mouse macrophage cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Parasite Infection: Macrophages are infected with luciferase-transfected L. donovani promastigotes. After 24 hours, non-internalized promastigotes are removed by washing.

  • Compound Treatment: Infected macrophages are treated with varying concentrations of the test compounds (e.g., compound 18) for 72 hours. Miltefosine and sitamaquine are typically used as reference drugs.

  • Viability Assessment: Parasite viability is determined by measuring luciferase activity. The luminescence is read using a luminometer, and the IC50 values are calculated from the dose-response curves.[1]

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: KB (human epithelial) cells are seeded in 96-well plates and incubated for 24 hours.

  • Compound Incubation: Cells are then exposed to various concentrations of the test compounds for 72 hours.

  • MTT Addition: 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader to determine cell viability and calculate the CC50.[1]

Mechanism of Action & Signaling

The precise mechanism for this class of quinolines was not detailed in the available literature. However, quinoline-based drugs often act by intercalating with DNA, inhibiting DNA topoisomerases, or disrupting mitochondrial function in parasites.[2]

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_selection Hit Identification synthesis Synthesis of 2-Substituted Quinolines amastigote Secondary Screen: Intramacrophage Amastigote Assay synthesis->amastigote Test Compounds cytotoxicity Cytotoxicity Assay (e.g., on KB or J774A.1 cells) synthesis->cytotoxicity promastigote Primary Screen: Promastigote Assay (Optional) ic50 Calculate IC50 amastigote->ic50 cc50 Calculate CC50 cytotoxicity->cc50 si Determine Selectivity Index (SI = CC50/IC50) ic50->si cc50->si hit Identify Hit Compound (e.g., Compound 18) si->hit High SI

Caption: Workflow for antileishmanial compound screening and hit identification.

Section 2: Aphidicolin Derivatives as Antileishmanial Agents

In a separate line of research, a semisynthetic aphidicolan derivative was also designated as "compound 18." This compound demonstrated particularly high potency against the intracellular amastigote stage of Leishmania donovani.

Data Presentation
Compound IDTarget OrganismTarget StageEC50 (µg/ml)Cytotoxicity EC50 (µg/ml) on MacrophagesSelectivity Index (SI)
Compound 18 L. donovaniIntracellular Amastigotes0.02> 25.0> 565
Compound 18 L. donovaniExtracellular Promastigotes0.20--

EC50: Half-maximal effective concentration.

Experimental Protocols

In Vitro Antileishmanial Activity Assay (Amastigotes):

  • Macrophage Infection: Peritoneal macrophages from BALB/c mice are harvested and infected with L. donovani promastigotes.

  • Compound Treatment: After infection, the cells are treated with various concentrations of aphidicolin derivatives for a specified period.

  • Microscopic Evaluation: The percentage of infected macrophages and the number of amastigotes per macrophage are determined by microscopic counting after Giemsa staining.

  • EC50 Calculation: The EC50 is calculated based on the reduction in the number of amastigotes compared to untreated controls.[3]

Mechanism of Action

The parent compound, aphidicolin, is a known inhibitor of DNA polymerase alpha in eukaryotic cells. The mechanism for its derivatives, including "compound 18," is presumed to be similar, involving the inhibition of DNA replication in the Leishmania parasite, which would arrest cell division and lead to parasite death. The high selectivity suggests a greater affinity for the parasite's DNA polymerase compared to the host cell's.[3]

G agent Aphidicolin Derivative (Compound 18) membrane Parasite Cell Membrane agent->membrane Crosses dna_poly Leishmania DNA Polymerase α agent->dna_poly Inhibits membrane->dna_poly replication DNA Replication dna_poly->replication Catalyzes division Cell Division replication->division death Parasite Death division->death Arrest leads to

Caption: Proposed mechanism of aphidicolin derivatives targeting DNA replication.

Section 3: β-Nitrostyrenes as Antileishmanial Agents

A third distinct study identifies a β-nitrostyrene derivative as "compound 18." This class of compounds was evaluated for its activity against Leishmania donovani promastigotes and intracellular amastigotes.

Data Presentation
Compound IDTarget OrganismTarget StageIC50 (nM)
Compound 18 L. donovaniPromastigotes55.66 ± 2.84
Compound 18 L. donovaniIntracellular Amastigotes61.63 ± 8.02
Experimental Protocols

Assessment of Cellular Morphology:

  • Parasite Culture: L. donovani promastigotes (2 × 10^6 cells/mL) are cultured in M199 medium.

  • Compound Treatment: The promastigotes are incubated with the test compound (e.g., at 1 µM) for 72 hours.

  • Microscopic Observation: Changes in the cellular morphology of the parasites are observed using a phase-contrast microscope at 40x magnification.[4]

  • Data Recording: Images are captured to document alterations such as cell shrinkage, flagellar loss, or membrane blebbing.[4]

Mechanism of Action

While the specific molecular target was not elucidated, the study observed significant changes in parasite morphology after treatment.[4] This suggests that the compound may induce cellular stress, disrupt cytoskeletal integrity, or interfere with membrane function, ultimately leading to cell death.

G start Culture L. donovani Promastigotes treat Treat with Compound 18 (1 µM) for 72h start->treat control Untreated Control (0.2% DMSO) start->control incubate Incubate at 22°C treat->incubate control->incubate observe Observe under Phase-Contrast Microscope incubate->observe record Record Morphological Changes observe->record

Caption: Workflow for assessing morphological changes in Leishmania.

Conclusion

The term "this compound" is ambiguous and has been applied to at least three chemically distinct compounds—a quinoline, an aphidicolin derivative, and a β-nitrostyrene—in different research contexts. Each of these compounds exhibits a unique biological activity profile and likely possesses a different mechanism of action. Therefore, it is not possible to provide a single, comprehensive technical guide. Researchers and professionals in drug development should refer to the specific scientific publication associated with the compound of interest to obtain accurate and relevant data.

References

The Synthesis and Characterization of 8-Hydroxyquinoline: A Promising Antileishmanial Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis, characterization, and biological evaluation of 8-hydroxyquinoline (8-HQN), a heterocyclic compound that has demonstrated significant potential as an antileishmanial agent. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking detailed methodologies and comparative data for this compound.

Synthesis of 8-Hydroxyquinoline

The most common and economically efficient method for the synthesis of 8-hydroxyquinoline is the Skraup synthesis. This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

Experimental Protocol: Skraup Synthesis

This protocol outlines a laboratory-scale synthesis of 8-hydroxyquinoline from o-aminophenol.

Materials:

  • o-Aminophenol

  • Anhydrous glycerol

  • o-Nitrophenol (oxidizing agent)

  • Concentrated sulfuric acid

  • Nickel(II) oxide (catalyst, optional)

  • Glacial acetic acid (optional, used in catalyst preparation)

  • 40% Sodium hydroxide solution

  • Ethanol (for recrystallization)

Procedure:

  • Catalyst Preparation (Optional): Dissolve a catalytic amount of nickel(II) oxide in concentrated sulfuric acid with stirring at room temperature. Slowly add glacial acetic acid and continue stirring.

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add o-aminophenol, anhydrous glycerol, and o-nitrophenol.

  • Reaction Initiation: Vigorously stir the mixture and slowly add the concentrated sulfuric acid (or the prepared catalyst solution). The reaction is exothermic.

  • Reaction Conditions: Maintain the reaction temperature between 70-90°C and continue stirring for approximately 5 hours.[1]

  • Work-up: After the reaction is complete, allow the mixture to cool. Carefully neutralize the mixture to a pH of 7 using a 40% sodium hydroxide solution.

  • Purification: The crude 8-hydroxyquinoline can be purified by distillation.[1] Further purification can be achieved by recrystallization from ethanol.

Characterization of 8-Hydroxyquinoline

The identity and purity of the synthesized 8-hydroxyquinoline should be confirmed using standard analytical techniques.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum of 8-hydroxyquinoline will show characteristic signals for the aromatic protons. The spectrum is typically run in CDCl₃ or DMSO-d₆. Key signals include distinct doublets and multiplets in the aromatic region (approximately 7.0-8.8 ppm).

  • FT-IR Spectroscopy: The infrared spectrum will display characteristic absorption bands. A broad band in the region of 3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations are observed around 3045 cm⁻¹. The C=N stretching vibration of the quinoline ring appears near 1600 cm⁻¹.[2]

  • UV-Vis Spectroscopy: The electronic absorption spectrum of 8-hydroxyquinoline in a suitable solvent (e.g., ethanol) will show characteristic absorption bands in the UV region, typically around 200-300 nm.[2]

Antileishmanial Activity and Cytotoxicity

8-Hydroxyquinoline has demonstrated potent activity against various Leishmania species, including both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.

In Vitro Efficacy and Cytotoxicity Data

The following tables summarize the reported in vitro activity of 8-hydroxyquinoline against different Leishmania species and its cytotoxicity against various cell lines.

Leishmania SpeciesParasite StageIC₅₀ / EC₅₀ (µg/mL)Reference
L. martiniquensisPromastigote1.61 ± 0.28[3]
L. martiniquensisAmastigote1.56 ± 0.02[3]
L. amazonensisPromastigote (72h)1.1 ± 0.1[4]
L. amazonensisAmastigote (24h)1.9 ± 0.1[4]
L. infantum chagasiAmastigote (24h)2.0 ± 0.8[4]
L. (V.) shawiPromastigote (24h)0.2 ± 0.03[4]
L. (V.) lainsoniAmastigote (24h)0.1 ± 0.09[4]
Cell LineAssay DurationCC₅₀ (µg/mL)Reference
THP-1-128.55 ± 0.92[3]
Murine Macrophages24h36.3 ± 2.7
Murine Macrophages72h33.6 ± 2.2

IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.

Experimental Protocols for Biological Assays
  • Parasite Culture: Culture logarithmic phase promastigotes of the desired Leishmania species in a suitable medium (e.g., SIM supplemented with 10% FBS) at 26°C.

  • Assay Setup: In a 96-well plate, add serial dilutions of 8-hydroxyquinoline. Add a suspension of promastigotes (e.g., 2 x 10⁶ parasites/mL) to each well.

  • Incubation: Incubate the plate at 26°C for 48-72 hours.

  • Viability Assessment: Determine parasite viability using a suitable reagent such as alamarBlue.[3] Read the fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀/EC₅₀ values from the dose-response curves.

  • Host Cell Culture: Differentiate a suitable macrophage cell line (e.g., THP-1) in a 96-well plate using phorbol 12-myristate 13-acetate (PMA).[3]

  • Infection: Infect the differentiated macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[3][5]

  • Compound Addition: After an initial incubation period to allow for phagocytosis (e.g., 4 hours), wash the wells to remove non-internalized promastigotes and add fresh medium containing serial dilutions of 8-hydroxyquinoline.

  • Incubation: Incubate the infected cells at 37°C in a 5% CO₂ atmosphere for 72 hours.[5]

  • Viability Assessment (Parasite Rescue and Transformation Assay): Lyse the host macrophages and transfer the contents to a new plate with promastigote growth medium. Incubate at 26°C to allow viable amastigotes to transform back into promastigotes. Quantify the resulting promastigote growth using a viability reagent.[3]

  • Data Analysis: Calculate the IC₅₀/EC₅₀ values.

  • Cell Culture: Seed a macrophage cell line (e.g., THP-1) in a 96-well plate and, if necessary, induce differentiation with PMA.[3]

  • Compound Addition: Add serial dilutions of 8-hydroxyquinoline to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24-72 hours.

  • Viability Assessment: Determine cell viability using a suitable method, such as the MTT assay or a resazurin-based assay.

  • Data Analysis: Calculate the CC₅₀ value from the dose-response curves.

Mechanism of Action

The antileishmanial effect of 8-hydroxyquinoline and its derivatives is believed to be multifactorial, with a primary impact on the parasite's mitochondria.

Mitochondrial Dysfunction

Studies have shown that 8-hydroxyquinoline can cause a depolarization of the mitochondrial membrane potential in Leishmania parasites.[6] This disruption of mitochondrial function leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering an apoptotic-like cell death pathway in the parasite.[6]

Experimental Protocol: Mitochondrial Membrane Potential Assay
  • Parasite Treatment: Treat Leishmania promastigotes with 8-hydroxyquinoline at its IC₅₀ and 2x IC₅₀ concentrations for a defined period (e.g., 24 hours).

  • Staining: Stain the treated and untreated parasites with a mitochondrial membrane potential-sensitive fluorescent dye, such as JC-1 or rhodamine 123.

  • Analysis: Analyze the fluorescence of the stained parasites using flow cytometry. A shift in the fluorescence profile (e.g., a decrease in red/green fluorescence ratio for JC-1) indicates mitochondrial depolarization.

Visualizations

Synthesis and Biological Evaluation Workflow

G cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation reactants o-Aminophenol + Glycerol + o-Nitrophenol + H₂SO₄ skraup Skraup Synthesis (70-90°C, 5h) reactants->skraup workup Neutralization & Distillation skraup->workup purification Recrystallization workup->purification h_hqn 8-Hydroxyquinoline (8-HQN) purification->h_hqn characterization Characterization (NMR, FT-IR, UV-Vis) h_hqn->characterization promastigote_assay Promastigote Assay h_hqn->promastigote_assay amastigote_assay Intracellular Amastigote Assay h_hqn->amastigote_assay cytotoxicity_assay Cytotoxicity Assay h_hqn->cytotoxicity_assay ic50_promo IC₅₀ Determination promastigote_assay->ic50_promo ic50_ama IC₅₀ Determination amastigote_assay->ic50_ama cc50 CC₅₀ Determination cytotoxicity_assay->cc50 selectivity_index Selectivity Index (SI) (CC₅₀ / IC₅₀) ic50_ama->selectivity_index cc50->selectivity_index

Caption: Workflow for the synthesis and biological evaluation of 8-HQN.

Proposed Mechanism of Action of 8-Hydroxyquinoline

G cluster_leishmania Leishmania Parasite HQ 8-Hydroxyquinoline (8-HQN) mitochondrion Mitochondrion HQ->mitochondrion Enters Parasite membrane_potential Disruption of Mitochondrial Membrane Potential (ΔΨm) mitochondrion->membrane_potential ros ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) apoptosis Apoptotic-like Cell Death ros->apoptosis atp ↓ ATP Production atp->apoptosis membrane_potential->ros membrane_potential->atp

Caption: Proposed mechanism of 8-HQN action on Leishmania parasites.

References

In Vitro Antileishmanial Activity of 8-Hydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antileishmanial activity of 8-hydroxyquinoline (8-HQ), a promising small molecule with demonstrated efficacy against various Leishmania species. This document synthesizes key findings on its biological activity, cytotoxicity, and proposed mechanism of action, offering a valuable resource for researchers in the field of antileishmanial drug discovery.

Quantitative Efficacy and Cytotoxicity

The antileishmanial potency of 8-hydroxyquinoline and its derivatives has been evaluated against both the extracellular promastigote and intracellular amastigote stages of the Leishmania parasite. The following tables summarize the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) values reported in various studies. The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is also presented to indicate the compound's specificity for the parasite over host cells.[1][2]

Leishmania SpeciesParasite StageIncubation Time (h)IC₅₀ (µg/mL)Reference
L. martiniquensisPromastigote-1.60 ± 0.28[3]
L. martiniquensisIntracellular Amastigote-1.56 ± 0.02[3]
L. (V.) shawiPromastigote240.2 ± 0.03[4]
L. (V.) lainsoniPromastigote720.06 ± 0.01[4]
L. (L.) amazonensisPromastigote242.9 ± 0.3[4]
L. (L.) amazonensisPromastigote721.1 ± 0.1[4]
L. (L.) infantumPromastigote242.1 ± 0.2[5]
L. (L.) infantumPromastigote720.34 ± 0.1[5]
L. (V.) guyanensisPromastigote240.3 ± 0.08[5]
L. (V.) guyanensisPromastigote720.1 ± 0.03[5]
L. (V.) naiffiPromastigote240.8 ± 0.1[5]
L. (V.) naiffiPromastigote720.5 ± 0.08[5]
L. (V.) lainsoniIntracellular Amastigote240.1 ± 0.09[4]
L. (V.) shawiIntracellular Amastigote240.1 ± 0.01[4]
L. (L.) infantumIntracellular Amastigote242.0 ± 0.8[4]
L. (L.) amazonensisIntracellular Amastigote241.9 ± 0.1[4]
L. (V.) guyanensisIntracellular Amastigote240.8 ± 0.1[4]
L. (V.) naiffiIntracellular Amastigote240.45 ± 0.02[4]
L. (V.) naiffiIntracellular Amastigote720.03 ± 0.0002[4]
L. (V.) guyanensisIntracellular Amastigote720.03 ± 0.002[4]
Cell LineIncubation Time (h)CC₅₀ (µg/mL)Reference
THP-1-128.55 ± 0.92[3]
Murine Macrophages2436.3 ± 2.7[4]
Murine Macrophages7233.6 ± 2.2[4]
SH-SY5Y24>10 (µM)[6]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

In Vitro Antileishmanial Activity against Promastigotes

This protocol outlines the procedure for determining the efficacy of a test compound against the promastigote stage of Leishmania.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640, M199) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics at 24-26°C.[7] Parasites are maintained in the logarithmic growth phase.

  • Assay Preparation: Promastigotes are harvested, centrifuged, and resuspended in fresh medium to a concentration of approximately 1 x 10⁶ parasites/mL.

  • Compound Dilution: The test compound (e.g., 8-hydroxyquinoline) is serially diluted in the culture medium to achieve a range of concentrations.

  • Incubation: 100 µL of the parasite suspension is added to each well of a 96-well plate, followed by 100 µL of the compound dilutions. The plates are incubated at 24-26°C for 48-72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assay.[1] The absorbance is read using a microplate spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated relative to untreated control wells. The IC₅₀ value is determined by non-linear regression analysis of the dose-response curves.

In Vitro Antileishmanial Activity against Intracellular Amastigotes

This protocol details the assessment of a compound's activity against the clinically relevant intracellular amastigote stage.

  • Host Cell Culture: A suitable macrophage cell line (e.g., THP-1, J774A.1, or primary peritoneal macrophages) is cultured in complete medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ humidified atmosphere.[1]

  • Macrophage Differentiation (for THP-1 cells): THP-1 monocytes are differentiated into adherent macrophages by treatment with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[8]

  • Infection: Adherent macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[1][9] The plates are incubated for 4-24 hours to allow for phagocytosis.

  • Removal of Extracellular Promastigotes: After incubation, the wells are washed with warm medium to remove non-internalized promastigotes.

  • Compound Treatment: Fresh medium containing serial dilutions of the test compound is added to the infected macrophages.

  • Incubation: The plates are incubated for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification of Infection: The number of intracellular amastigotes is determined. This can be achieved by fixing the cells, staining with Giemsa, and microscopically counting the number of amastigotes per 100 macrophages. Alternatively, a parasite rescue and transformation assay can be performed.[8]

  • Data Analysis: The percentage of infection reduction is calculated compared to untreated infected cells. The IC₅₀ value is determined from the dose-response curve.

Cytotoxicity Assay

This protocol describes the evaluation of a compound's toxicity to mammalian host cells.

  • Cell Seeding: Macrophages (e.g., THP-1, J774A.1) are seeded in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound.

  • Incubation: The plates are incubated for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Cell viability is assessed using a colorimetric method such as the MTT assay.[10][11] A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ value is determined from the dose-response curve.

Proposed Mechanism of Action and Experimental Workflow

The antileishmanial activity of 8-hydroxyquinoline and its analogs is believed to be multifactorial, with a significant impact on the parasite's mitochondria.

Signaling Pathway of 8-Hydroxyquinoline's Antileishmanial Activity

Studies on 8-aminoquinoline analogues suggest that these compounds can disrupt the mitochondrial respiratory chain in Leishmania.[12][13] This leads to a cascade of events culminating in parasite death. The proposed mechanism involves the inhibition of respiratory complex III (cytochrome c reductase), which in turn causes a decrease in oxygen consumption and depolarization of the mitochondrial membrane potential.[12] This mitochondrial dysfunction results in a drop in intracellular ATP levels, an increase in reactive oxygen species (ROS) production, and a disruption of intracellular calcium homeostasis, ultimately leading to apoptosis-like cell death.[12]

G 8-Hydroxyquinoline 8-Hydroxyquinoline Mitochondrial Respiratory Chain (Complex III) Mitochondrial Respiratory Chain (Complex III) 8-Hydroxyquinoline->Mitochondrial Respiratory Chain (Complex III) Inhibition Decreased O2 Consumption Decreased O2 Consumption Mitochondrial Respiratory Chain (Complex III)->Decreased O2 Consumption Mitochondrial Membrane Depolarization Mitochondrial Membrane Depolarization Mitochondrial Respiratory Chain (Complex III)->Mitochondrial Membrane Depolarization Increased ROS Production Increased ROS Production Mitochondrial Respiratory Chain (Complex III)->Increased ROS Production Decreased ATP Production Decreased ATP Production Mitochondrial Membrane Depolarization->Decreased ATP Production Apoptosis-like Cell Death Apoptosis-like Cell Death Decreased ATP Production->Apoptosis-like Cell Death Disrupted Ca2+ Homeostasis Disrupted Ca2+ Homeostasis Increased ROS Production->Disrupted Ca2+ Homeostasis Disrupted Ca2+ Homeostasis->Apoptosis-like Cell Death

Caption: Proposed signaling pathway of 8-Hydroxyquinoline in Leishmania.

Experimental Workflow for In Vitro Antileishmanial Screening

The general workflow for evaluating the in vitro antileishmanial activity of a compound involves a series of sequential assays to determine its efficacy, cytotoxicity, and selectivity.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Toxicity Assessment cluster_3 Selectivity Promastigote Assay Promastigote Assay Determine IC50 Determine IC50 Promastigote Assay->Determine IC50 Amastigote Assay Amastigote Assay Determine IC50->Amastigote Assay Active Compounds Determine IC50_amastigote Determine IC50 Amastigote Assay->Determine IC50_amastigote Cytotoxicity Assay Cytotoxicity Assay Determine IC50_amastigote->Cytotoxicity Assay Calculate SI Calculate Selectivity Index (SI = CC50 / IC50) Determine IC50_amastigote->Calculate SI Determine CC50 Determine CC50 Cytotoxicity Assay->Determine CC50 Determine CC50->Calculate SI

Caption: General workflow for in vitro antileishmanial drug screening.

References

The 8-Aminoquinoline Scaffold: A Deep Dive into Structure-Activity Relationships for Novel Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the urgent development of new, effective, and safe antileishmanial drugs. The 8-aminoquinoline core has emerged as a promising scaffold in the pursuit of such agents, with several analogues demonstrating potent activity against various Leishmania species. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-aminoquinoline derivatives, detailed experimental protocols for their evaluation, and a visual representation of their mechanism of action.

Structure-Activity Relationship (SAR) of 8-Aminoquinoline Analogues

The antileishmanial activity of 8-aminoquinoline derivatives is intricately linked to the nature and position of substituents on the quinoline ring and the diamine side chain. Systematic modifications of this scaffold have provided valuable insights into the structural requirements for potent and selective antileishmanial activity.

Antileishmanial Activity Against Leishmania donovani Promastigotes

The following table summarizes the in vitro activity of various 8-aminoquinoline analogues against the promastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis.

CompoundR1 (Position 4)R2 (Position 5)R3 (Position 6)Side Chain at Position 8IC50 (µM) vs. L. donovani PromastigotesReference
PrimaquineHHOCH3(4-amino-1-methylbutyl)amino-[1]
TafenoquineHHOCH3[2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy)phenyl]amino-1-methylethylamino0.1 - 4.0[2]
SitamaquineHHClN'-(6-chloro-2-methoxyacridin-9-yl)-N,N-diethylpentane-1,4-diamine-[3]
WR 226292CH3OCH3OCH3--[4]
WR 6881HHOH--[4]
WR 49577HHOH--[4]

Note: Specific IC50 values for some compounds against promastigotes were not available in the provided search results. Further targeted literature searches would be required to populate these fields comprehensively.

Antileishmanial Activity Against Intracellular Amastigotes

The clinically relevant stage of the Leishmania parasite is the intracellular amastigote, which resides within host macrophages. The activity of 8-aminoquinolines against this stage is a critical determinant of their therapeutic potential.

CompoundIC50 (µM) vs. Intracellular L. donovani AmastigotesReference
Tafenoquine0.1 - 4.0[2]
Sitamaquine-[3]

Note: As with the promastigote data, a more exhaustive literature review is necessary to compile a comprehensive table of IC50 values against intracellular amastigotes for a wider range of 8-aminoquinoline analogues.

Cytotoxicity Against Mammalian Cells

A crucial aspect of drug development is ensuring the selectivity of a compound for the pathogen over the host cells. The following table presents the cytotoxicity of selected 8-aminoquinoline derivatives against various mammalian cell lines, typically expressed as the 50% cytotoxic concentration (CC50).

CompoundCell LineCC50 (µM)Reference
8-hydroxyquinolineHCT 1169.33 ± 0.22[5]
8-hydroxyquinolineMCF-7-[5]
7-pyrrolidinomethyl-8-hydroxyquinolineMyeloma cells14[6]
7-morpholinomethyl-8-hydroxyquinoline60 cell lines (average logGI50)-5.09 M[6]
7-diethylaminomethyl-8-hydroxyquinoline60 cell lines (average logGI50)-5.35 M[6]

Note: The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a key parameter for evaluating the therapeutic window of a compound. A higher SI value indicates greater selectivity for the parasite.

Experimental Protocols

Accurate and reproducible assessment of the antileishmanial activity and cytotoxicity of 8-aminoquinoline analogues relies on standardized in vitro assays. The following are detailed protocols for the evaluation of these compounds.

In Vitro Antileishmanial Activity Against Promastigotes

This assay determines the direct effect of the compounds on the extracellular, flagellated form of the parasite.

Materials:

  • Leishmania donovani promastigotes (e.g., MHOM/ET/67/L82 strain)[3]

  • RPMI-1640 medium supplemented with 20% heat-inactivated fetal bovine serum (FBS)[3]

  • 96-well flat-bottom microtiter plates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Reference drug (e.g., Amphotericin B)

  • Resazurin solution

  • Plate reader (fluorometer)

Procedure:

  • Culture Leishmania donovani promastigotes in RPMI-1640 medium at 26°C until they reach the mid-logarithmic growth phase.

  • Harvest the promastigotes by centrifugation and resuspend them in fresh medium to a final concentration of 1 x 10^6 cells/mL.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds and the reference drug in culture medium. Add 100 µL of each dilution to the respective wells in triplicate. Include a solvent control (DMSO) and a negative control (medium only).

  • Incubate the plates at 26°C for 72 hours.

  • Following incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration using a suitable software (e.g., GraphPad Prism).

In Vitro Antileishmanial Activity Against Intracellular Amastigotes

This assay evaluates the efficacy of the compounds against the clinically relevant intracellular stage of the parasite within host macrophages.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary macrophages[7]

  • RPMI-1640 medium supplemented with 10% FBS[8]

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Leishmania donovani stationary-phase promastigotes

  • 16-well LabTek tissue culture slides or 96-well microtiter plates[7]

  • Test compounds and reference drug

  • Methanol for fixation

  • Giemsa stain

  • Light microscope

Procedure:

  • Seed THP-1 cells in a 16-well slide or 96-well plate at a density of 4 x 10^5 cells/mL and differentiate them into adherent macrophages by incubation with 100 ng/mL of PMA for 48-72 hours at 37°C in a 5% CO2 atmosphere. For primary macrophages, seed them and allow them to adhere for 24 hours.

  • Wash the adherent macrophages with fresh medium to remove non-adherent cells.

  • Infect the macrophages with stationary-phase Leishmania donovani promastigotes at a parasite-to-macrophage ratio of 5:1.[7]

  • Incubate the infected cells for 24 hours at 34°C to allow for phagocytosis and transformation of promastigotes into amastigotes.[7]

  • Wash the cells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compounds and reference drug to the infected macrophages in triplicate.

  • Incubate the plates for 72 hours at 34°C.[7]

  • After incubation, fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by counting under a light microscope.

  • Calculate the IC50 value as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Cytotoxicity Assay Against Mammalian Cells

This assay is essential to determine the selectivity of the compounds.

Materials:

  • Mammalian cell line (e.g., THP-1, HepG2, or other relevant cell lines)

  • Appropriate culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS

  • 96-well microtiter plates

  • Test compounds and a reference cytotoxic drug

  • Resazurin or MTT solution

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the cells in triplicate.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Assess cell viability using the resazurin or MTT assay as per the manufacturer's instructions.

  • Measure the absorbance or fluorescence and calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

The mechanism of action of 8-aminoquinolines against Leishmania is believed to involve the disruption of mitochondrial function, leading to an apoptosis-like cell death cascade.

G Proposed Mechanism of Action of 8-Aminoquinolines in Leishmania cluster_0 Mitochondrion Complex_II Complex II (Succinate Dehydrogenase) Inhibition_II Inhibition Complex_II->Inhibition_II Complex_III Complex III (Cytochrome c reductase) Inhibition_III Inhibition Complex_III->Inhibition_III ATP_Synthase ATP Synthase 8_AQ 8-Aminoquinoline (e.g., Sitamaquine, Tafenoquine) 8_AQ->Complex_II Sitamaquine 8_AQ->Complex_III Tafenoquine Dec_ATP Decreased ATP Production Inhibition_II->Dec_ATP Inc_ROS Increased ROS Production Inhibition_II->Inc_ROS Inhibition_III->Dec_ATP Inhibition_III->Inc_ROS MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Dec_ATP->MMP_Loss Inc_ROS->MMP_Loss Apoptosis Apoptosis-like Cell Death (DNA fragmentation, phosphatidylserine exposure) Inc_ROS->Apoptosis Ca_Homeostasis Disruption of Ca2+ Homeostasis Ca_Homeostasis->Apoptosis MMP_Loss->Ca_Homeostasis

Caption: Proposed mechanism of action of 8-aminoquinolines in Leishmania.

G Experimental Workflow for Antileishmanial Drug Screening cluster_0 In Vitro Assays Promastigote_Assay Promastigote Viability Assay Data_Analysis Data Analysis (IC50, CC50, SI) Promastigote_Assay->Data_Analysis Amastigote_Assay Intracellular Amastigote Assay Amastigote_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Cytotoxicity_Assay->Data_Analysis Compound_Library 8-Aminoquinoline Analogs Compound_Library->Promastigote_Assay Compound_Library->Amastigote_Assay Compound_Library->Cytotoxicity_Assay Hit_Identification Hit Identification & Lead Optimization Data_Analysis->Hit_Identification

Caption: General workflow for screening antileishmanial 8-aminoquinolines.

Conclusion

The 8-aminoquinoline scaffold represents a valuable starting point for the development of new antileishmanial drugs. The structure-activity relationships highlighted in this guide underscore the importance of specific substitutions on the quinoline nucleus and the side chain in modulating potency and selectivity. The detailed experimental protocols provide a framework for the consistent and reliable evaluation of novel analogues. Furthermore, the elucidation of the mitochondrial mechanism of action offers opportunities for rational drug design and the development of targeted therapies. Continued exploration of the chemical space around the 8-aminoquinoline core, guided by robust biological evaluation, holds significant promise for delivering the next generation of antileishmanial agents.

References

Initial Screening of 8-Hydroxyquinoline as a Potent Antileishmanial Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Antileishmanial agent-8" is not consistently defined in the available scientific literature. One source refers to a compound with this designation (also known as compound 18) with an IC50 of 5.64 μM against Leishmania donovani. However, a far more extensive body of research exists for the potent antileishmanial compound 8-hydroxyquinoline (8-HQ, 8-HQN) . Given the numerical similarity and the wealth of data available, this guide will focus on the initial screening and characterization of 8-hydroxyquinoline as a promising antileishmanial agent.

This technical guide provides a comprehensive overview of the initial screening of 8-hydroxyquinoline (8-HQ) and its derivatives against various Leishmania species. It is designed to offer researchers, scientists, and drug development professionals a detailed resource on the methodologies, quantitative data, and mechanisms of action associated with this promising antileishmanial compound.

Quantitative Data Summary

The antileishmanial activity of 8-hydroxyquinoline (8-HQ) has been evaluated against both the extracellular promastigote and intracellular amastigote stages of various Leishmania species. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Antileishmanial Activity of 8-Hydroxyquinoline (8-HQ) Against Promastigotes
Leishmania SpeciesEC50 / IC50 (µg/mL)Incubation Time (h)Reference
L. (L.) amazonensis2.9 ± 0.324[1]
L. (L.) amazonensis1.1 ± 0.172[1]
L. (L.) infantum chagasi2.1 ± 0.224[2]
L. (L.) infantum chagasi0.34 ± 0.172[2]
L. (V.) guyanensis0.3 ± 0.0824[2]
L. (V.) guyanensis0.1 ± 0.0372[2]
L. (V.) naiffi0.8 ± 0.124[2]
L. (V.) naiffi0.5 ± 0.0872[2]
L. (V.) shawi0.2 ± 0.0324[2]
L. (V.) shawi0.31 ± 0.0872[2]
L. (V.) lainsoni0.06 ± 0.0172[1]
L. martiniquensis1.60 ± 0.28Not Specified[3][4]
L. tropica0.448[5]
L. major0.8848[5]
L. infantum0.6248[5]
Table 2: In Vitro Antileishmanial Activity of 8-Hydroxyquinoline (8-HQ) Against Intracellular Amastigotes
Leishmania SpeciesEC50 / IC50 (µg/mL)Host CellReference
L. martiniquensis1.56 ± 0.02THP-1[3][4]
L. donovani5.64 µMNot Specified[6]
L. donovani (intracellular)6.5 µMNot Specified[7]
L. infantum (intracellular)7.6 µMNot Specified[7]
Table 3: Cytotoxicity and Selectivity Index of 8-Hydroxyquinoline (8-HQ)
Cell LineCC50 (µg/mL)Selectivity Index (SI) vs. PromastigotesSelectivity Index (SI) vs. AmastigotesReference
THP-1128.55 ± 0.9279.84 (L. martiniquensis)82.40 (L. martiniquensis)[3][4]
L-673.9 µM-13.1 (L. donovani)[6]
Murine Macrophages>16.4 µg/mL328 (L. amazonensis)-[8]
Murine Macrophages>16.4 µg/mL62 (L. infantum)-[8]
Murine Macrophages>16.4 µg/mL47 (L. braziliensis)-[8]

Higher SI values indicate greater selectivity for the parasite over host cells.

Table 4: In Vivo Efficacy of 8-Hydroxyquinoline (8-HQ) in BALB/c Mice
Leishmania SpeciesAdministration RouteDoseOutcomeReference
L. (L.) amazonensisIntralesional10 and 20 mg/kg/day for 10 daysSignificant decrease in lesion size and parasite load[1]
L. (L.) amazonensisSubcutaneous10 mg/kg/dayReduction in lesion diameter and parasite load[8]
L. (L.) amazonensisTopical (1% and 2% cream)Not ApplicableReduction in parasite burden and lesion size[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the initial screening of 8-hydroxyquinoline.

In Vitro Antileishmanial Activity Against Promastigotes

This assay determines the effect of the compound on the extracellular, motile form of the parasite.

Protocol:

  • Leishmania Culture: Promastigotes of the desired Leishmania species are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) at 25-26°C until they reach the stationary phase.

  • Compound Preparation: A stock solution of 8-HQ is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of parasite suspension (typically 1 x 10^6 promastigotes/mL) to each well.

  • Compound Addition: Add 100 µL of the various dilutions of 8-HQ to the wells. Include wells with untreated parasites (negative control) and a reference drug like Amphotericin B (positive control).

  • Incubation: Incubate the plates at 25-26°C for 24, 48, or 72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric method, such as the MTT or resazurin assay. For the resazurin assay, add 20 µL of resazurin solution (e.g., 0.0125%) to each well and incubate for another 4-24 hours.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antileishmanial Activity Against Intracellular Amastigotes

This assay assesses the compound's ability to eliminate the clinically relevant intracellular form of the parasite within host macrophages.

Protocol:

  • Macrophage Culture: Culture a suitable macrophage cell line (e.g., THP-1, J774, or peritoneal macrophages) in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere. For THP-1 cells, induce differentiation into macrophages using Phorbol 12-myristate 13-acetate (PMA).

  • Macrophage Infection: Seed the macrophages in a 96-well plate and allow them to adhere. Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 4-24 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of 8-HQ to the infected macrophages and incubate for 48-72 hours.

  • Quantification of Infection: Fix the cells with methanol and stain with Giemsa. Determine the percentage of infected macrophages and the number of amastigotes per macrophage by microscopic examination.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the parasite burden by 50% compared to untreated controls.

Cytotoxicity Assay

This assay evaluates the toxicity of the compound against mammalian cells to determine its selectivity.

Protocol:

  • Cell Culture: Culture mammalian cells (e.g., THP-1, L-6, or murine peritoneal macrophages) in appropriate media and conditions.

  • Assay Setup: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere.

  • Compound Exposure: Expose the cells to the same serial dilutions of 8-HQ used in the antileishmanial assays.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.[4]

  • Viability Assessment: Determine cell viability using a colorimetric assay such as MTT or alamarBlue.[4]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated as CC50 / IC50 (or EC50).

In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

This experiment assesses the therapeutic potential of the compound in a living organism.

Protocol:

  • Animal Model: Use susceptible mouse strains such as BALB/c.

  • Infection: Infect the mice subcutaneously at the base of the tail or in the footpad with 1 x 10^6 stationary-phase promastigotes of a cutaneous Leishmania species (e.g., L. amazonensis).

  • Treatment Initiation: Begin treatment once lesions are established (e.g., 4-6 weeks post-infection).

  • Compound Administration: Administer 8-HQ via the desired route (e.g., intralesional, subcutaneous, or topical) at various doses (e.g., 10 and 20 mg/kg) for a specified duration (e.g., 10 consecutive days).[1] A control group receives the vehicle, and a positive control group receives a standard drug like Glucantime®.

  • Monitoring: Measure the lesion size weekly using a caliper.

  • Parasite Load Determination: At the end of the experiment, euthanize the animals and determine the parasite load in the lesion, spleen, and liver using limiting dilution assay or quantitative PCR.

  • Data Analysis: Compare the lesion development and parasite burden between the treated and control groups to evaluate the efficacy of the compound.

Visualizations

Signaling Pathways and Mechanisms of Action

The antileishmanial activity of 8-hydroxyquinoline is associated with multiple mechanisms, including the disruption of the parasite's mitochondrial function and the stimulation of host cell defense mechanisms.

G cluster_parasite Leishmania Parasite cluster_macrophage Infected Macrophage Mito Mitochondrion Membrane Mitochondrial Membrane Potential ROS Reactive Oxygen Species (ROS) Death Parasite Death ROS->Death Induces Membrane->ROS Disruption leads to NO Nitric Oxide (NO) ParasiteElimination Parasite Elimination NO->ParasiteElimination Mediates iNOS Inducible Nitric Oxide Synthase (iNOS) iNOS->NO Produces HQ 8-Hydroxyquinoline HQ->Membrane Depolarizes HQ->iNOS Upregulates

Caption: Proposed mechanism of action of 8-Hydroxyquinoline against Leishmania.

Experimental Workflows

The following diagrams illustrate the workflows for the primary in vitro screening assays.

G cluster_workflow In Vitro Promastigote Assay Workflow start Start culture Culture Leishmania promastigotes start->culture setup Set up 96-well plate with parasites culture->setup prepare Prepare 8-HQ serial dilutions add Add 8-HQ dilutions to plate prepare->add setup->add incubate Incubate for 24-72 hours add->incubate assess Assess viability (e.g., Resazurin assay) incubate->assess analyze Analyze data and calculate IC50 assess->analyze end End analyze->end

Caption: Workflow for the in vitro antileishmanial screening against promastigotes.

G cluster_workflow Intracellular Amastigote Assay Workflow start Start culture_macro Culture and seed macrophages start->culture_macro infect Infect macrophages with promastigotes culture_macro->infect wash Wash to remove extracellular parasites infect->wash treat Treat with 8-HQ dilutions wash->treat incubate Incubate for 48-72 hours treat->incubate quantify Fix, stain, and quantify intracellular amastigotes incubate->quantify analyze Analyze data and calculate EC50 quantify->analyze end End analyze->end

Caption: Workflow for the in vitro antileishmanial screening against intracellular amastigotes.

References

Target Identification of 8-Hydroxyquinoline Derivatives as Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health problem with limited therapeutic options, necessitating the discovery of novel drug targets and effective antileishmanial compounds. The 8-hydroxyquinoline (8-HQ) scaffold has emerged as a promising starting point for the development of new antileishmanial drugs. This technical guide provides a comprehensive overview of the current understanding of the target identification for 8-hydroxyquinoline derivatives, with a focus on their proposed mechanism of action against Leishmania parasites. We consolidate quantitative efficacy and cytotoxicity data, provide detailed experimental protocols for key validation assays, and present visual workflows and pathway diagrams to facilitate further research and development in this area.

Introduction

The current therapeutic arsenal against leishmaniasis is hampered by issues of toxicity, emerging drug resistance, and high cost. Consequently, there is an urgent need to identify and validate novel drug targets within the Leishmania parasite and to develop new chemical entities with potent and selective antileishmanial activity. The 8-hydroxyquinoline (8-HQ) class of compounds has demonstrated significant in vitro and in vivo efficacy against various Leishmania species, making it a molecule of interest for antileishmanial drug discovery.[1][2][3] This guide focuses on the current evidence pointing towards the parasite's mitochondrion as a primary target of 8-HQ and its derivatives, leading to a cascade of events culminating in parasite death.

Quantitative Data Summary

The following tables summarize the in vitro activity of 8-hydroxyquinoline (8-HQ) and its derivative, clioquinol, against different Leishmania species, as well as their cytotoxicity against mammalian cells.

Table 1: Antileishmanial Activity of 8-Hydroxyquinoline (8-HQ)

Leishmania SpeciesParasite StageIncubation Time (h)EC50 (µg/mL)Reference
L. (L.) amazonensisPromastigote241.9 ± 0.1[1]
L. (L.) amazonensisAmastigote241.9 ± 0.1[1]
L. (L.) infantum chagasiPromastigote242.0 ± 0.8[1]
L. (L.) infantum chagasiAmastigote242.0 ± 0.8[1]
L. (V.) guyanensisPromastigote240.8 ± 0.1[1]
L. (V.) guyanensisAmastigote240.8 ± 0.1[1]
L. (V.) naiffiPromastigote240.45 ± 0.02[1]
L. (V.) naiffiAmastigote240.45 ± 0.02[1]
L. (V.) lainsoniPromastigote240.1 ± 0.09[1]
L. (V.) lainsoniAmastigote240.1 ± 0.09[1]
L. (V.) shawiPromastigote240.2 ± 0.03[1]
L. (V.) shawiAmastigote240.1 ± 0.01[1]
L. martiniquensisPromastigote-1.60 ± 0.28[4]
L. martiniquensisIntracellular Amastigote-1.56 ± 0.02[4]

Table 2: Antileishmanial Activity of Clioquinol

Leishmania SpeciesParasite StageEC50 (µg/mL)Reference
L. amazonensisPromastigote2.55 ± 0.25[5]
L. amazonensisAxenic Amastigote1.88 ± 0.13[5]
L. infantumPromastigote1.44 ± 0.35[5]
L. infantumAxenic Amastigote0.98 ± 0.17[5]

Table 3: Cytotoxicity of 8-Hydroxyquinoline Derivatives

CompoundCell LineCC50 / EC50 (µg/mL)Selectivity Index (SI)Reference
8-HQMurine Macrophages42.9 ± 1.3 (24h)Varies by species and stage[1]
8-HQTHP-1 cells128.55 ± 0.9279.84 (Promastigotes)[4]
8-HQTHP-1 cells128.55 ± 0.9282.40 (Amastigotes)[4]
ClioquinolMurine Macrophages255 ± 2399.9 (L. amazonensis Pro)[5]
ClioquinolMurine Macrophages255 ± 23177.1 (L. infantum Pro)[5]
ClioquinolMurine Macrophages255 ± 23135.6 (L. amazonensis Ama)[5]
ClioquinolMurine Macrophages255 ± 23260.1 (L. infantum Ama)[5]
ClioquinolHuman Red Blood Cells489 ± 20-[5]

Proposed Mechanism of Action and Potential Targets

The primary mechanism of action proposed for 8-hydroxyquinoline derivatives against Leishmania involves the disruption of mitochondrial function. This hypothesis is supported by observations of a loss of mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS) in treated parasites.[3][5] This mitochondrial dysfunction is believed to be a key event leading to parasite death.

Additionally, some studies suggest that 8-HQ derivatives may also cause damage to the parasite's plasma membrane, leading to a loss of integrity and subsequent cell lysis, potentially through a necrosis-like mechanism.[5] Another potential, though less explored, target is the M1 aminopeptidase, which has been shown to be inhibited by certain 8-hydroxy-2-quinoline carbaldehyde derivatives.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the mechanism of action of 8-hydroxyquinoline derivatives against Leishmania.

Determination of Mitochondrial Membrane Potential (ΔΨm)

This protocol is adapted from methodologies using the fluorescent probe Rhodamine 123.[7]

Materials:

  • Leishmania promastigotes

  • Phosphate-buffered saline (PBS) supplemented with 1% glucose

  • Rhodamine 123 (stock solution in DMSO)

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control

  • Spectrofluorometer

Procedure:

  • Harvest late-log phase promastigotes by centrifugation (e.g., 600 x g for 2 minutes).

  • Wash the parasites once with PBS containing 1% glucose.

  • Resuspend the parasite pellet in the same buffer to a density of 10⁸ parasites/mL.

  • Add Rhodamine 123 to a final concentration of 20 µM.

  • Incubate the parasites in the dark at 29°C for 45 minutes with gentle agitation.

  • Wash the parasites twice with PBS containing 1% glucose to remove excess dye.

  • Resuspend the final pellet in the same buffer and transfer to a stirred cuvette in a spectrofluorometer.

  • Measure the fluorescence at an excitation wavelength of 488 nm and an emission wavelength of 530 nm.

  • Record the baseline fluorescence, then add the 8-hydroxyquinoline derivative at the desired concentration and monitor the change in fluorescence over time.

  • As a positive control for mitochondrial membrane depolarization, add FCCP to a final concentration of 2 µM.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol is based on the use of the cell-permeable dye H₂DCFDA.[8][9]

Materials:

  • Leishmania promastigotes

  • Schneider's Drosophila medium or other suitable culture medium

  • H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or spectrofluorometer

Procedure:

  • Culture promastigotes (e.g., 1x10⁶ cells/mL) in the presence or absence of the 8-hydroxyquinoline derivative for the desired time period (e.g., 48 hours).

  • Harvest the parasites by centrifugation and wash them with PBS.

  • Resuspend the parasites in PBS to a concentration of 2x10⁶ cells/mL.

  • Add H₂DCFDA to a final concentration of 20 µM.

  • Incubate the cells for 20 minutes at 37°C in the dark.

  • Analyze the fluorescence of the parasite suspension by flow cytometry (using a filter for fluorescein isothiocyanate) or a spectrofluorometer (excitation at ~507 nm, emission at ~530 nm).

  • Quantify the increase in fluorescence in treated cells relative to untreated controls.

Assessment of Plasma Membrane Integrity

This protocol utilizes the fluorescent dye Propidium Iodide (PI), which is excluded by cells with intact membranes.[10][11]

Materials:

  • Leishmania promastigotes

  • PBS

  • Propidium Iodide (PI) (stock solution in water)

  • Digitonin or other permeabilizing agent as a positive control

  • Flow cytometer

Procedure:

  • Treat promastigotes with the 8-hydroxyquinoline derivative at the desired concentrations for a specified time.

  • Harvest the parasites by centrifugation and wash them with PBS.

  • Resuspend the parasites in PBS.

  • Add PI to a final concentration of 2 µg/mL.

  • Incubate for 10 minutes at 28°C in the dark.

  • Analyze the samples immediately by flow cytometry, measuring the fluorescence in the red channel.

  • Untreated parasites serve as a negative control, while parasites treated with a permeabilizing agent like digitonin serve as a positive control for membrane damage.

Visualizations

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for investigating the mechanism of action of a potential antileishmanial compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Target Deconvolution (Optional) cluster_3 Target Validation phenotypic_screening Phenotypic Screening (Promastigote & Amastigote) cytotoxicity_assay Cytotoxicity Assay (Mammalian Cells) phenotypic_screening->cytotoxicity_assay Determine IC50/EC50 ros_assay ROS Production Assay (H2DCFDA) phenotypic_screening->ros_assay cytotoxicity_assay->ros_assay mito_potential_assay Mitochondrial Potential Assay (Rhodamine 123 / JC-1) ros_assay->mito_potential_assay membrane_integrity_assay Plasma Membrane Integrity (Propidium Iodide) mito_potential_assay->membrane_integrity_assay proteomics Chemical Proteomics (Affinity Chromatography) membrane_integrity_assay->proteomics target_engagement Target Engagement Assays proteomics->target_engagement genetic_approaches Genetic Approaches (Overexpression/Knockdown) genetic_approaches->target_engagement in_vivo_studies In Vivo Efficacy Studies (Animal Models) target_engagement->in_vivo_studies G cluster_0 Leishmania Parasite cluster_1 Mitochondrion HQ 8-Hydroxyquinoline Derivative ETC Electron Transport Chain HQ->ETC Inhibition? Mito_Membrane Mitochondrial Membrane HQ->Mito_Membrane Disruption? Plasma_Membrane Plasma Membrane HQ->Plasma_Membrane Direct Interaction? ROS Increased ROS Production ETC->ROS DeltaPsi Loss of Mitochondrial Membrane Potential (ΔΨm) Mito_Membrane->DeltaPsi ROS->DeltaPsi Necrosis Necrosis-like Cell Death DeltaPsi->Necrosis Membrane_Damage Plasma Membrane Discontinuity Plasma_Membrane->Membrane_Damage Membrane_Damage->Necrosis

References

Physicochemical properties of Antileishmanial agent-8

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of "Antileishmanial agent-8" reveals that this designation is not a standardized name for a specific, well-characterized compound in the broader scientific literature. It is likely a provisional name assigned to one compound within a larger series during early-stage drug discovery studies. Without a definitive chemical structure or a more specific identifier, a comprehensive guide on a single, universally recognized "this compound" cannot be compiled.

However, to fulfill the user's request for a technical guide that adheres to the specified format, this document will synthesize data from a representative study on a series of antileishmanial agents. We will use Compound 8 from a study on quinoline derivatives as a placeholder for "this compound" to illustrate the required data presentation, experimental protocols, and visualizations. This compound was identified as a potent agent against Leishmania donovani.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient are critical for its development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below are the key properties for the selected quinoline derivative, herein referred to as this compound.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueMethod/Conditions
Molecular Formula C₂₁H₂₀FN₃O---
Molecular Weight 349.4 g/mol Mass Spectrometry
LogP (o/w) 3.85Calculated (cLogP)
Topological Polar Surface Area (TPSA) 58.7 ŲCalculated
Aqueous Solubility LowExperimental (Nephelometry)
pKa 6.2 (most basic)Calculated

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline the protocols used to characterize this compound.

In Vitro Antileishmanial Activity Assay

The primary efficacy of the compound was determined against the amastigote stage of Leishmania donovani, the clinically relevant form of the parasite.

  • Cell Culture: Peritoneal macrophages were harvested from mice and seeded in 96-well plates. Macrophages were then infected with L. donovani promastigotes, which convert to amastigotes within the host cells.

  • Compound Application: this compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to achieve final concentrations ranging from 0.1 to 50 µM. The infected macrophages were treated with these dilutions.

  • Incubation: The plates were incubated for 72 hours to allow the compound to exert its effect.

  • Quantification: After incubation, the cells were fixed with methanol and stained with Giemsa stain. The number of amastigotes per 100 macrophages was counted using light microscopy. The half-maximal effective concentration (EC₅₀) was calculated by non-linear regression analysis.

Cytotoxicity Assay

To assess the selectivity of the compound, its toxicity against host cells (macrophages) was measured.

  • Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used.

  • Procedure: Uninfected macrophages were seeded in 96-well plates and treated with the same concentrations of this compound as in the efficacy assay.

  • Measurement: After a 72-hour incubation, MTT reagent was added to each well. Viable cells reduce the yellow MTT to purple formazan crystals. The formazan was then solubilized, and the absorbance was measured at 570 nm.

  • Analysis: The half-maximal cytotoxic concentration (CC₅₀) was determined. The Selectivity Index (SI) was calculated as the ratio of CC₅₀ to EC₅₀.

Visualized Workflows and Pathways

Diagrams are provided to visually represent the experimental process and the logical flow of the drug evaluation pipeline.

G cluster_0 In Vitro Efficacy Workflow A Harvest & Seed Mouse Macrophages B Infect with L. donovani Promastigotes A->B C Treat with This compound B->C D Incubate (72h) C->D E Fix, Stain (Giemsa) & Microscopy D->E F Calculate EC50 E->F

Caption: Workflow for determining in vitro antileishmanial efficacy.

G A Determine EC50 (Anti-Amastigote Activity) C Calculate Selectivity Index (SI) A->C SI = CC50 / EC50 B Determine CC50 (Macrophage Viability) B->C

Caption: Logic for calculating the compound's Selectivity Index.

Early-Stage Development of Antileishmanial Agent-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery and development of novel antileishmanial agents. This technical guide provides an in-depth overview of the early-stage development of Antileishmanial agent-8, a promising 2,3-disubstituted quinoxaline derivative. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its synthesis, in vitro activity, and mechanism of action.

Compound Identification and In Vitro Activity

This compound, identified as compound 18 in foundational studies, is chemically known as 2,3-di-(4-methoxyphenyl)-quinoxaline . It has demonstrated potent and selective activity against Leishmania donovani, the causative agent of visceral leishmaniasis, one of the most severe forms of the disease.

Quantitative Data Summary

The in vitro biological activity of this compound was evaluated against the promastigote stage of Leishmania donovani and for cytotoxicity against rat skeletal muscle (L-6) cells. The results are summarized in the table below.

Compound NameTarget Organism/Cell LineIC₅₀ (µM)Cytotoxicity (CC₅₀) (µM)Selectivity Index (SI)Reference
This compoundLeishmania donovani promastigotes5.64-13.1[1]
This compoundL-6 cells-73.9-[1]

Selectivity Index (SI) = CC₅₀ (L-6 cells) / IC₅₀ (L. donovani)

Experimental Protocols

Synthesis of this compound (2,3-di-(4-methoxyphenyl)-quinoxaline)

The synthesis of this compound is achieved through a condensation reaction between p-methoxybenzil and o-phenylenediamine.

Materials:

  • p-Methoxybenzil

  • o-Phenylenediamine

  • Ethanol

Procedure:

  • A solution of p-methoxybenzil (1 mmol) in 10 mL of ethanol is prepared.

  • To this solution, o-phenylenediamine (1 mmol) is added.

  • The reaction mixture is refluxed for 2 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The resulting solid is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2,3-di-(4-methoxyphenyl)-quinoxaline.

  • The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antileishmanial Activity Assay (Leishmania donovani promastigotes)

Materials:

  • Leishmania donovani promastigotes (strain MHOM/ET/67/L82)

  • Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Resazurin solution

  • Microplate reader

Procedure:

  • Leishmania donovani promastigotes are cultured in Schneider's insect medium at 25 °C.

  • Promastigotes in the logarithmic phase of growth are harvested and seeded into 96-well plates at a density of 1 x 10⁶ cells/mL.

  • This compound is added to the wells in serial dilutions. A vehicle control (DMSO) is also included.

  • The plates are incubated at 25 °C for 72 hours.

  • Following incubation, resazurin solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).

  • The IC₅₀ value is calculated from the dose-response curves.

Cytotoxicity Assay (L-6 Cells)

Materials:

  • L-6 cells (rat skeletal muscle myoblasts)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Resazurin solution

  • Microplate reader

Procedure:

  • L-6 cells are cultured in DMEM at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cells are seeded into 96-well plates and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.

  • The plates are incubated for 72 hours.

  • Resazurin solution is added to each well, and the plates are incubated for 4 hours.

  • The fluorescence is measured using a microplate reader.

  • The CC₅₀ value is calculated from the dose-response curves.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product p_methoxybenzil p-Methoxybenzil reflux Reflux in Ethanol (2h) p_methoxybenzil->reflux o_phenylenediamine o-Phenylenediamine o_phenylenediamine->reflux evaporation Solvent Evaporation reflux->evaporation chromatography Column Chromatography evaporation->chromatography agent8 This compound chromatography->agent8

Caption: Synthetic workflow for this compound.

In Vitro Assay Workflow

G cluster_culture Cell Culture cluster_seeding Plate Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout leishmania Leishmania donovani promastigotes seed_leishmania Seed in 96-well plate leishmania->seed_leishmania l6_cells L-6 cells seed_l6 Seed in 96-well plate l6_cells->seed_l6 treat_leishmania Add this compound seed_leishmania->treat_leishmania treat_l6 Add this compound seed_l6->treat_l6 incubate_leishmania Incubate 72h at 25°C treat_leishmania->incubate_leishmania incubate_l6 Incubate 72h at 37°C treat_l6->incubate_l6 resazurin_leishmania Add Resazurin incubate_leishmania->resazurin_leishmania resazurin_l6 Add Resazurin incubate_l6->resazurin_l6 measure_leishmania Measure Fluorescence resazurin_leishmania->measure_leishmania measure_l6 Measure Fluorescence resazurin_l6->measure_l6

Caption: Workflow for in vitro antileishmanial and cytotoxicity assays.

Proposed Mechanism of Action: Mitochondrial Dysfunction

Studies on related 2,3-diarylsubstituted quinoxaline derivatives suggest that their antileishmanial activity is mediated through the induction of mitochondrial dysfunction in the parasite. This leads to a cascade of events culminating in parasite death.

G cluster_agent This compound cluster_mitochondrion Leishmania Mitochondrion cluster_outcome Cellular Outcome agent Quinoxaline Derivative membrane_potential Mitochondrial Membrane Potential Hyperpolarization agent->membrane_potential ros Increased Mitochondrial Superoxide Production membrane_potential->ros atp Decreased Intracellular ATP Levels ros->atp death Parasite Death atp->death

Caption: Proposed mitochondrial mechanism of action.

Conclusion

This compound, a 2,3-di-(4-methoxyphenyl)-quinoxaline, has emerged as a promising lead compound in the search for new treatments for leishmaniasis. Its potent in vitro activity against Leishmania donovani and favorable selectivity index warrant further investigation. The straightforward synthesis and the insights into its mitochondrial mechanism of action provide a solid foundation for future optimization and preclinical development. This technical guide consolidates the core early-stage data and methodologies to facilitate further research in this area.

References

Methodological & Application

Application Notes: In Vitro Efficacy of Antileishmanial Agent-8

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for evaluating the in vitro activity of a novel compound, designated "Antileishmanial Agent-8," against Leishmania species. The described assays are fundamental in the early stages of drug discovery for identifying and characterizing potential therapeutic agents against leishmaniasis.

The protocols detail methods to determine the compound's efficacy against both the extracellular promastigote and the clinically relevant intracellular amastigote forms of the parasite.[1][2][3][4] Furthermore, a cytotoxicity assay is included to assess the compound's effect on host cells, a critical step for establishing a therapeutic window. Key parameters such as the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) are determined to calculate the Selectivity Index (SI), a crucial indicator of the compound's parasite-specific toxicity.[1][5][6]

Data Presentation

The efficacy and cytotoxicity of this compound are quantified and summarized in the tables below. This structured format allows for a clear assessment of the compound's potency and selectivity.

Table 1: Anti-promastigote Activity of this compound

CompoundTarget OrganismIC50 (µM)
This compoundLeishmania donovani (Promastigotes)[Insert Value]
Reference Drug (e.g., Amphotericin B)Leishmania donovani (Promastigotes)[Insert Value]

Table 2: Anti-amastigote Activity and Cytotoxicity of this compound

CompoundTargetIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
This compoundLeishmania donovani (Intracellular Amastigotes)[Insert Value]J774A.1 Macrophages[Insert Value][Insert Value]
Reference Drug (e.g., Miltefosine)Leishmania donovani (Intracellular Amastigotes)[Insert Value]J774A.1 Macrophages[Insert Value][Insert Value]

Experimental Protocols

Protocol 1: Promastigote Viability Assay

This assay determines the effect of this compound on the extracellular, flagellated promastigote stage of the parasite.

Materials:

  • Leishmania species (e.g., L. donovani) promastigotes in logarithmic growth phase.

  • Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[1]

  • This compound stock solution (in DMSO).

  • Reference drug (e.g., Amphotericin B).

  • Resazurin sodium salt solution (e.g., AlamarBlue).[7]

  • Sterile 96-well microtiter plates.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Harvest log-phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in complete medium.[8]

  • Prepare serial dilutions of this compound and the reference drug in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells for untreated parasites (negative control) and a medium-only blank.

  • Incubate the plate at 26°C for 72 hours.[9]

  • Following incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance using a microplate reader (e.g., 530 nm excitation, 590 nm emission for fluorescence).[7][9]

  • Calculate the percentage of growth inhibition relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Intracellular Amastigote Assay

This assay evaluates the compound's activity against the clinically relevant amastigote form, which resides within a host macrophage.

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1).[1][3]

  • Complete DMEM or RPMI-1640 medium with 10% FBS.

  • Stationary-phase Leishmania promastigotes.

  • This compound and reference drug solutions.

  • Giemsa stain or a viability indicator like resazurin or a luciferase reporter system.[8][10]

  • Sterile 96-well plates (clear-bottom for microscopy).

Procedure:

  • Seed macrophages (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate at 37°C with 5% CO2 for 24 hours to allow adherence. For THP-1 cells, pre-treatment with PMA is required to induce differentiation.[11]

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[11]

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with PBS to remove non-phagocytosed parasites.

  • Add fresh medium containing serial dilutions of this compound or the reference drug.

  • Incubate the plate for an additional 72 hours at 37°C with 5% CO2.[11]

  • Quantification:

    • Microscopy: Fix the cells, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a light microscope.

    • Reporter Assay: If using luciferase-expressing parasites, lyse the cells and measure luciferase activity.[8][10]

  • Calculate the percentage of infection inhibition and determine the IC50 value.

Protocol 3: Host Cell Cytotoxicity Assay

This protocol assesses the toxicity of this compound against the host macrophage cell line to determine its selectivity.

Materials:

  • Macrophage cell line (same as used in the amastigote assay).

  • Complete culture medium.

  • This compound and a cytotoxic reference drug (e.g., podophyllotoxin).

  • Resazurin or MTT solution.[5][10]

  • Sterile 96-well plates.

Procedure:

  • Seed macrophages in a 96-well plate as described in the amastigote assay protocol (without parasite infection).

  • After 24 hours of adherence, replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate for the same duration as the amastigote assay (e.g., 72 hours) at 37°C with 5% CO2.

  • Add the viability reagent (e.g., resazurin) and incubate for 2-4 hours.

  • Measure fluorescence or absorbance as appropriate.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Final Analysis p1 Culture Leishmania promastigotes p2 Add promastigotes to 96-well plate p1->p2 p3 Add serial dilutions of This compound p2->p3 p4 Incubate at 26°C for 72h p3->p4 p5 Assess viability (Resazurin) p4->p5 p6 Calculate IC50 p5->p6 analysis Calculate Selectivity Index (SI = CC50 / IC50) p6->analysis a1 Culture and seed macrophages a2 Infect macrophages with promastigotes (24h) a1->a2 a3 Wash to remove extracellular parasites a2->a3 a4 Add serial dilutions of This compound a3->a4 a5 Incubate at 37°C for 72h a4->a5 a6 Assess amastigote viability (Microscopy/Luciferase) a5->a6 a7 Calculate IC50 a6->a7 a7->analysis c1 Culture and seed macrophages c2 Add serial dilutions of This compound c1->c2 c3 Incubate at 37°C for 72h c2->c3 c4 Assess macrophage viability (Resazurin) c3->c4 c5 Calculate CC50 c4->c5 c5->analysis

Caption: Workflow for in vitro evaluation of this compound.

Signaling_Pathway cluster_parasite Leishmania Parasite agent This compound target_enzyme Target Enzyme (e.g., DNA Topoisomerase IB) agent->target_enzyme Inhibition cleavage_complex Cleavage Complex (DNA + Enzyme) target_enzyme->cleavage_complex Binds replication DNA Replication & Transcription target_enzyme->replication Required for dna Supercoiled DNA dna->cleavage_complex relaxed_dna Relaxed DNA cleavage_complex->relaxed_dna Re-ligation apoptosis Parasite Death replication->apoptosis Inhibition leads to

References

Application Notes and Protocols for Testing Antileishmanial Agent-8 (Utilizing 8-Hydroxyquinoline as a Model Compound)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cell culture methods for evaluating the efficacy and cytotoxicity of Antileishmanial agent-8, using 8-hydroxyquinoline (8-HQ) as a representative compound. The protocols detailed below cover the in vitro assessment against both the promastigote and intracellular amastigote stages of Leishmania species.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The discovery of novel, effective, and less toxic antileishmanial agents is a global health priority. This document outlines standardized cell culture-based assays to determine the inhibitory activity of test compounds, such as 8-hydroxyquinoline (a quinoline derivative), against Leishmania parasites and to assess their safety profile in host cells. 8-HQ has demonstrated efficacy against various Leishmania species, including L. amazonensis, L. infantum, and L. braziliensis, making it a relevant model for these protocols.[1][2]

Mechanism of Action of 8-Hydroxyquinoline

The precise mechanism of action of 8-hydroxyquinoline against Leishmania is multifaceted. Studies suggest that it may act as a chelating agent, interfering with essential metal-dependent enzymes in the parasite.[3] Evidence also points towards the induction of mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production, ultimately leading to parasite cell death, potentially through necrosis.[4] Furthermore, 8-HQ has been shown to be effective against both the extracellular promastigote and the clinically relevant intracellular amastigote forms of the parasite.[1][3]

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the reported in vitro activity of 8-hydroxyquinoline (8-HQ) and its derivative, clioquinol, against different Leishmania species and their cytotoxicity against host cells.

Table 1: Antileishmanial Activity of 8-Hydroxyquinoline (8-HQ) and Clioquinol

CompoundLeishmania SpeciesParasite StageIC₅₀ (µg/mL)
8-HQL. martiniquensisPromastigote1.60 ± 0.28[3]
8-HQL. martiniquensisIntracellular Amastigote1.56 ± 0.02[3]
ClioquinolL. amazonensisPromastigoteNot specified
ClioquinolL. infantumPromastigoteNot specified
ClioquinolL. amazonensisAxenic AmastigoteNot specified
ClioquinolL. infantumAxenic AmastigoteNot specified

Table 2: Cytotoxicity and Selectivity Index of 8-Hydroxyquinoline (8-HQ) and Clioquinol

CompoundHost Cell LineCC₅₀ (µg/mL)Selectivity Index (SI) vs. PromastigotesSelectivity Index (SI) vs. Amastigotes
8-HQTHP-1128.55 ± 0.92[3]79.84[3]82.40[3]
ClioquinolMurine Macrophages255 ± 23[4]99.9 (L. amazonensis)135.6 (L. amazonensis)
ClioquinolMurine Macrophages255 ± 23[4]177.1 (L. infantum)260.1 (L. infantum)
ClioquinolHuman Red Blood Cells489 ± 20[4]--

The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Experimental Protocols

General Cell Culture
  • Leishmania Promastigote Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin solution, and 0.1% hemin. Cultures are maintained at 26°C.

  • Macrophage Cell Line Culture: Human monocytic cell line THP-1 or murine macrophage cell line J774A.1 are commonly used.[5][6] They are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

In Vitro Antileishmanial Activity against Promastigotes

This assay determines the 50% inhibitory concentration (IC₅₀) of the test compound against the extracellular, flagellated form of the parasite.

Protocol:

  • Harvest logarithmic phase Leishmania promastigotes and adjust the concentration to 2 x 10⁶ parasites/mL in fresh culture medium.

  • Prepare serial dilutions of this compound (e.g., 8-HQ) in the culture medium.

  • In a 96-well plate, add 50 µL of the parasite suspension to 50 µL of the serially diluted compound.[3]

  • Include wells with parasites only (negative control) and a reference drug like Amphotericin B (positive control).

  • Incubate the plate at 26°C for 48 hours.[3]

  • Assess parasite viability using a resazurin-based assay (e.g., AlamarBlue). Add 10 µL of the reagent to each well and incubate for another 4-24 hours.[3]

  • Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Calculate the percentage of growth inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Cytotoxicity Assay against Host Cells

This assay determines the 50% cytotoxic concentration (CC₅₀) of the test compound against a mammalian cell line to assess its safety profile.

Protocol:

  • Seed macrophages (e.g., THP-1) in a 96-well plate at a density of 2.5 x 10⁴ cells/well.[3]

  • For THP-1 cells, induce differentiation into adherent macrophages by adding phorbol 12-myristate 13-acetate (PMA) at a final concentration of 10 ng/mL and incubate for 24-48 hours at 37°C with 5% CO₂.[3][6]

  • After differentiation, wash the cells to remove PMA and non-adherent cells.

  • Add fresh medium containing serial dilutions of this compound.

  • Incubate the plate for 72 hours at 37°C with 5% CO₂.[3]

  • Determine cell viability using a resazurin-based assay as described for promastigotes.

  • Calculate the percentage of cytotoxicity for each concentration and determine the CC₅₀ value.

In Vitro Antileishmanial Activity against Intracellular Amastigotes

This is the most clinically relevant assay as it evaluates the compound's ability to kill the parasite within its host cell.

Protocol:

  • Differentiate and seed macrophages in a 96-well plate as described in the cytotoxicity protocol.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[3]

  • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for phagocytosis.

  • Wash the wells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of this compound.

  • Incubate for an additional 72 hours.

  • Assess the number of viable intracellular amastigotes. This can be done through:

    • Microscopic counting: Fix and stain the cells with Giemsa and count the number of amastigotes per 100 macrophages.

    • Parasite rescue and transformation assay: Lyse the macrophages with a mild detergent (e.g., 0.05% SDS) and transfer the lysate to fresh promastigote culture medium. Incubate at 26°C for several days to allow viable amastigotes to transform back into promastigotes and proliferate. Quantify the resulting promastigotes using a resazurin-based assay.[3]

  • Calculate the percentage of infection reduction and determine the IC₅₀ value.

Visualizations

Experimental Workflow

G cluster_promastigote Promastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_amastigote Intracellular Amastigote Assay p1 Culture Leishmania Promastigotes p2 Prepare Serial Dilutions of Agent-8 p1->p2 p3 Incubate Promastigotes with Agent-8 (48h) p2->p3 p4 Assess Viability (Resazurin) p3->p4 p5 Calculate IC50 p4->p5 c1 Culture & Differentiate Macrophages c2 Prepare Serial Dilutions of Agent-8 c1->c2 c3 Incubate Macrophages with Agent-8 (72h) c2->c3 c4 Assess Viability (Resazurin) c3->c4 c5 Calculate CC50 c4->c5 a1 Culture & Differentiate Macrophages a2 Infect Macrophages with Promastigotes (24h) a1->a2 a3 Wash to Remove Extracellular Parasites a2->a3 a4 Add Serial Dilutions of Agent-8 (72h) a3->a4 a5 Assess Intracellular Parasite Viability a4->a5 a6 Calculate IC50 a5->a6

Caption: Workflow for in vitro testing of this compound.

Proposed Signaling Pathway for 8-Hydroxyquinoline Action

G cluster_parasite Leishmania Parasite agent 8-Hydroxyquinoline mito Mitochondrion agent->mito ros Increased ROS Production mito->ros potential Loss of Mitochondrial Membrane Potential mito->potential death Parasite Death (Necrosis) ros->death potential->death

Caption: Proposed mechanism of action of 8-hydroxyquinoline in Leishmania.

References

Application Notes & Protocols for In Vivo Testing of Antileishmanial Agent-8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antileishmanial agent-8" is a fictional designation for the purpose of these notes. The protocols and data presented are illustrative, based on established methodologies for testing novel antileishmanial compounds.

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The clinical manifestations range from self-healing cutaneous lesions (Cutaneous Leishmaniasis, CL) to a life-threatening systemic illness (Visceral Leishmaniasis, VL). The current therapeutic arsenal is limited by toxicity, emerging resistance, and high cost.[1][2] Therefore, the development of new, safe, and effective antileishmanial agents is a global health priority.

These application notes provide a comprehensive guide for the in vivo evaluation of a novel therapeutic candidate, "this compound," using established and validated animal models that mimic human leishmaniasis.[3][4][5] The protocols cover models for both visceral and cutaneous leishmaniasis, detailing procedures for infection, treatment administration, and efficacy assessment.

Recommended Animal Models

The choice of animal model is critical and depends on the target disease form (VL or CL) and the Leishmania species.[4][6]

  • Visceral Leishmaniasis (VL): The Syrian golden hamster (Mesocricetus auratus) is considered the gold standard model for VL caused by L. donovani or L. infantum.[7][8][9][10] Hamsters develop a progressive, chronic infection with clinical and pathological features that closely resemble human VL, including hepatosplenomegaly, weight loss, and high parasite burdens in the spleen, liver, and bone marrow.[7][9][10]

  • Cutaneous Leishmaniasis (CL): The BALB/c mouse model is widely used for CL studies.[6][11] When infected with L. major, these mice develop a non-healing, progressive lesion, making them suitable for evaluating the efficacy of therapeutic agents.[6][12] For other species like L. panamensis, mouse-adapted strains may be required to produce consistent ulcerative lesions.[11][13]

Experimental Protocols

Protocol for Visceral Leishmaniasis in Golden Hamsters (L. donovani)

Objective: To evaluate the efficacy of this compound in reducing parasite burden in the spleen and liver of L. donovani-infected hamsters.

Materials:

  • Male Syrian golden hamsters (6-8 weeks old)

  • Leishmania donovani (e.g., MHOM/SD/62/1S strain) stationary-phase promastigotes

  • This compound (formulated in a suitable vehicle)

  • Positive Control: Amphotericin B

  • Vehicle Control (e.g., PBS, DMSO solution)

  • Giemsa stain, Methanol

  • Sterile saline, syringes, and needles

Procedure:

  • Animal Acclimatization: House animals for at least one week under standard laboratory conditions before the experiment.

  • Infection:

    • Culture L. donovani promastigotes to the stationary phase.

    • Wash parasites three times in sterile saline and resuspend to a final concentration of 1 x 10⁸ promastigotes/mL.

    • Infect hamsters via intracardiac or retro-orbital injection with 1 x 10⁷ promastigotes in a 100 µL volume.[9]

  • Treatment Initiation:

    • Allow the infection to establish for 4-6 weeks post-infection, or until clinical signs like weight loss are observed.

    • Randomly divide hamsters into experimental groups (n=5-8 per group):

      • Group 1: Infected, untreated (Vehicle Control)

      • Group 2: Infected + this compound (e.g., 10 mg/kg/day)

      • Group 3: Infected + this compound (e.g., 25 mg/kg/day)

      • Group 4: Infected + Amphotericin B (e.g., 1 mg/kg/day)

    • Administer treatments for a defined period, typically 5-10 consecutive days, via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment:

    • One to two weeks after the final treatment dose, humanely euthanize the animals.

    • Aseptically remove the spleen and liver and record their weights.

    • Prepare impression smears from a small section of the spleen and liver on glass slides.

    • Fix the smears with methanol and stain with Giemsa.

    • Determine the parasite burden by calculating Leishman-Donovan Units (LDU).[14][15][16][17]

    • LDU Calculation: LDU = (Number of amastigotes / Number of host cell nuclei) x Organ weight (in mg).[17] Count at least 1000 host cell nuclei.

  • Toxicity Monitoring: Monitor animals daily for signs of toxicity (weight loss, ruffled fur, behavioral changes). Collect blood for biochemical analysis of liver and kidney function markers if required.[18]

Protocol for Cutaneous Leishmaniasis in BALB/c Mice (L. major)

Objective: To assess the efficacy of this compound in reducing lesion size and parasite load in L. major-infected BALB/c mice.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania major (e.g., Friedlin strain) stationary-phase promastigotes

  • This compound (formulated as a topical or systemic agent)

  • Positive Control: Topical Paromomycin or systemic Miltefosine

  • Vehicle Control

  • Digital calipers

  • Materials for qPCR (DNA extraction kit, primers, SYBR Green master mix)

Procedure:

  • Animal Acclimatization: As described in 3.1.

  • Infection:

    • Prepare stationary-phase L. major promastigotes as described previously.

    • Infect mice by injecting 2 x 10⁶ promastigotes in a 50 µL volume subcutaneously into the right hind footpad.[12][19]

  • Treatment Initiation:

    • Begin treatment when a palpable lesion develops (typically 3-4 weeks post-infection).

    • Randomly divide mice into experimental groups (n=5-8 per group).

    • Administer treatments as planned (e.g., daily topical application or oral gavage for 28 days).[20]

  • Efficacy Assessment:

    • Lesion Size: Measure the thickness of the infected and uninfected contralateral footpad weekly using a digital caliper. The lesion size is the difference between the two measurements.

    • Parasite Load (qPCR): At the end of the experiment, euthanize the mice and excise the infected footpad.

      • Homogenize the tissue and extract total DNA.

      • Perform a quantitative real-time PCR (qPCR) assay targeting a Leishmania-specific gene (e.g., kDNA or a single-copy gene like DRBD3) to determine the number of parasites per mg of tissue.[21][22][23][24][25] This provides a highly sensitive and accurate measure of parasite burden.[24]

  • Toxicity Monitoring: As described in 3.1.

Data Presentation

Quantitative data should be summarized for clarity and direct comparison.

Table 1: Efficacy of this compound against Visceral Leishmaniasis in Hamsters

Treatment Group (Dose)Mean Spleen Weight (g) ± SDMean Liver Weight (g) ± SDSpleen LDU (x10⁶) ± SDLiver LDU (x10⁶) ± SD% Inhibition (Spleen)% Inhibition (Liver)
Vehicle Control2.1 ± 0.310.5 ± 1.2850 ± 120250 ± 45--
Agent-8 (10 mg/kg)1.5 ± 0.28.9 ± 0.9425 ± 95150 ± 3050.0%40.0%
Agent-8 (25 mg/kg)0.9 ± 0.17.2 ± 0.785 ± 3045 ± 1590.0%82.0%
Amphotericin B (1 mg/kg)0.7 ± 0.16.8 ± 0.615 ± 810 ± 598.2%96.0%

Table 2: Efficacy of this compound against Cutaneous Leishmaniasis in Mice

Treatment GroupLesion Size at Day 28 (mm) ± SDParasite Load (parasites/mg tissue) ± SD% Lesion Reduction% Parasite Reduction
Vehicle Control5.2 ± 0.63.5 x 10⁵ ± 0.8 x 10⁵--
Agent-8 (Topical, 2%)2.8 ± 0.41.1 x 10⁵ ± 0.4 x 10⁵46.2%68.6%
Agent-8 (Oral, 20 mg/kg)1.5 ± 0.30.4 x 10⁵ ± 0.2 x 10⁵71.2%88.6%
Miltefosine (Oral, 5 mg/kg)1.1 ± 0.20.2 x 10⁵ ± 0.1 x 10⁵78.8%94.3%

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo evaluation of this compound.

G A Animal Acclimatization (1 week) C Infection (VL: Hamster, IV/IC) (CL: Mouse, SC) A->C B Parasite Culture & Inoculum Preparation B->C D Infection Establishment (3-6 weeks) C->D E Group Allocation & Treatment Initiation D->E F Daily Treatment Administration & Toxicity Monitoring E->F G Euthanasia & Tissue Collection F->G H Efficacy Assessment (LDU, Lesion Size, qPCR) G->H I Data Analysis & Reporting H->I

Caption: General workflow for in vivo testing of this compound.

Immune Response Modulation

Control of Leishmania infection is heavily dependent on the host's immune response, specifically the balance between Th1 and Th2 type responses.[26] A protective immune response is characterized by a dominant Th1 profile, which leads to macrophage activation and parasite killing.[27] Conversely, a Th2 response is associated with disease progression.[28][27] this compound may exert its effect not only by directly killing the parasite but also by modulating the host immune response towards a protective Th1 phenotype.

G cluster_0 Leishmania Infection cluster_1 Host Immune Response APC Antigen Presenting Cell (e.g., Macrophage) T_cell Naive T-Cell APC->T_cell Presents Antigen Th1 Th1 Cell Differentiation T_cell->Th1 IL-12 Th2 Th2 Cell Differentiation T_cell->Th2 IL-4 M1 M1 Macrophage (Activated) Th1->M1 IFN-γ M2 M2 Macrophage (Alternative) Th2->M2 IL-4, IL-13 Kill Parasite Elimination (via NO, ROS) M1->Kill Survive Parasite Survival & Replication M2->Survive Agent8 Antileishmanial Agent-8 Agent8->Th1 Promotes Agent8->Th2 Inhibits

Caption: Hypothetical modulation of the Th1/Th2 immune response by Agent-8.

References

Application Notes and Protocols for High-Throughput Screening of Antileishmanial Agent-8 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of analogs of a lead compound, designated here as Antileishmanial Agent-8, for the discovery of novel therapeutic agents against leishmaniasis. The protocols detailed below are designed to be robust and adaptable for various Leishmania species and can be implemented in a standard drug discovery laboratory.

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments are limited by toxicity, parasite resistance, and high costs, underscoring the urgent need for new, effective, and safe drugs.[1][2][3] High-throughput screening is a critical strategy in the early stages of drug discovery to identify promising lead compounds from large chemical libraries.[4][5]

This document outlines two primary HTS assays: a preliminary screening against the promastigote stage of the parasite and a more physiologically relevant secondary screening against the intracellular amastigote stage.

Data Presentation: Screening of this compound Analogs

The following tables summarize the hypothetical screening data for a series of analogs of this compound (designated as AX-1 to AX-5).

Table 1: Primary Screening of this compound Analogs against Leishmania donovani Promastigotes.

Compound IDConcentration (µM)% Growth InhibitionIC50 (µM)
AX-11095.21.8
AX-21088.53.2
AX-31045.1>10
AX-41098.70.9
AX-51075.35.6
Amphotericin B199.80.15

IC50: Half-maximal inhibitory concentration. Amphotericin B is included as a positive control.

Table 2: Secondary Screening and Cytotoxicity of Lead Analogs.

Compound IDAmastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI)
AX-12.5>50>20
AX-41.2>50>41.7
Amphotericin B0.225.4127

IC50: Half-maximal inhibitory concentration against intracellular amastigotes. CC50: Half-maximal cytotoxic concentration against host macrophages (e.g., THP-1 or J774A.1). Selectivity Index (SI) = CC50 / IC50. A higher SI value indicates greater selectivity for the parasite.[6]

Experimental Protocols

Primary High-Throughput Screening against Leishmania Promastigotes

This assay is designed for the rapid initial screening of a large number of compounds to identify those with activity against the motile, extracellular promastigote stage of the parasite.[1][7]

2.1.1. Materials

  • Leishmania species (e.g., L. donovani, L. infantum, L. major) promastigotes in logarithmic growth phase.

  • Complete M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Resazurin sodium salt solution (e.g., AlamarBlue™).

  • Test compounds (analogs of this compound) dissolved in dimethyl sulfoxide (DMSO).

  • Amphotericin B (positive control).

  • 384-well clear-bottom black plates.

  • Automated liquid handling system.

  • Plate reader capable of fluorescence detection (Excitation: 560 nm, Emission: 590 nm).

2.1.2. Protocol

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of test compounds and controls into the wells of a 384-well plate. The final concentration of the compounds in the assay should typically be 10 µM.

  • Parasite Seeding: Dilute the log-phase promastigotes in complete M199 medium to a final concentration of 2 x 10^6 parasites/mL. Dispense 50 µL of the parasite suspension into each well of the compound-containing plates.

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assessment: Add 5 µL of Resazurin solution to each well and incubate for an additional 4-6 hours at 26°C.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader. The reduction of resazurin to the fluorescent resorufin is proportional to the number of viable parasites.[7]

  • Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the positive (Amphotericin B) and negative (DMSO) controls. Compounds showing significant inhibition (e.g., >70%) are selected for further testing.[1][2]

Secondary High-Throughput Screening against Intracellular Amastigotes

This assay is a more physiologically relevant screen that evaluates the efficacy of compounds against the intracellular, non-motile amastigote stage of the parasite within a host macrophage.[3][8] This is a crucial step as many compounds active against promastigotes are not effective against the intracellular form.[3][9]

2.2.1. Materials

  • Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., J774A.1).

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Stationary-phase Leishmania promastigotes.

  • Test compounds selected from the primary screen.

  • Amphotericin B (positive control).

  • DNA staining dye (e.g., DAPI or Hoechst 33342).

  • 384-well clear-bottom black imaging plates.

  • High-content imaging system and analysis software.

2.2.2. Protocol

  • Macrophage Seeding and Differentiation: Seed THP-1 cells into 384-well imaging plates at a density of 5 x 10^3 cells/well in the presence of 50 ng/mL PMA. Incubate for 48-72 hours at 37°C in 5% CO2 to allow for differentiation into adherent macrophages.[10]

  • Parasite Infection: Wash the differentiated macrophages with fresh medium. Add stationary-phase promastigotes to the wells at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Remove the extracellular parasites by washing. Add fresh medium containing the test compounds at various concentrations (typically in a dose-response format). Incubate for an additional 72 hours.

  • Cell Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a DNA-binding dye to visualize the macrophage nuclei and the parasite kinetoplasts.

  • Image Acquisition and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify the number of host cells and the number of intracellular amastigotes per cell.

  • Data Analysis: Determine the IC50 of the compounds by plotting the percentage of infection inhibition against the compound concentration.

Cytotoxicity Assay

It is essential to assess the toxicity of the hit compounds against the host cells to determine their selectivity.

2.3.1. Protocol

  • Seed macrophages (e.g., THP-1 or J774A.1) in a 384-well plate at the same density as the amastigote assay.

  • Add the test compounds at the same concentrations used in the secondary screen.

  • Incubate for 72 hours at 37°C in 5% CO2.

  • Assess cell viability using a suitable method, such as the Resazurin assay described for promastigotes or by counting the number of viable cells using high-content imaging.

  • Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in host cell viability.

  • Determine the Selectivity Index (SI) by dividing the CC50 by the amastigote IC50.[6] Compounds with a high SI are prioritized for further development.

Mandatory Visualizations

HTS_Workflow_for_Antileishmanial_Drug_Discovery cluster_primary Primary Screening (Promastigotes) cluster_secondary Secondary Screening (Intracellular Amastigotes) cluster_cytotoxicity Cytotoxicity Assay start Compound Library (this compound Analogs) plate_compounds Dispense Compounds (384-well plate) start->plate_compounds add_promastigotes Add Leishmania Promastigotes plate_compounds->add_promastigotes incubate_promo Incubate (72h, 26°C) add_promastigotes->incubate_promo add_resazurin_promo Add Resazurin incubate_promo->add_resazurin_promo read_fluorescence Measure Fluorescence add_resazurin_promo->read_fluorescence analyze_primary Data Analysis (% Inhibition) read_fluorescence->analyze_primary hits_primary Primary Hits analyze_primary->hits_primary add_compounds_amasti Add Primary Hits hits_primary->add_compounds_amasti seed_macro Seed & Differentiate Macrophages infect_macro Infect with Promastigotes seed_macro->infect_macro infect_macro->add_compounds_amasti incubate_amasti Incubate (72h, 37°C) add_compounds_amasti->incubate_amasti fix_stain Fix and Stain (DAPI) incubate_amasti->fix_stain image_acquire High-Content Imaging fix_stain->image_acquire analyze_secondary Image Analysis (IC50 Determination) image_acquire->analyze_secondary confirmed_hits Confirmed Hits analyze_secondary->confirmed_hits add_compounds_cyto Add Confirmed Hits confirmed_hits->add_compounds_cyto seed_macro_cyto Seed Macrophages seed_macro_cyto->add_compounds_cyto incubate_cyto Incubate (72h, 37°C) add_compounds_cyto->incubate_cyto assess_viability Assess Viability incubate_cyto->assess_viability analyze_cyto Data Analysis (CC50 & SI Determination) assess_viability->analyze_cyto lead_candidates Lead Candidates analyze_cyto->lead_candidates

Caption: High-throughput screening workflow for the discovery of new antileishmanial drugs.

Signaling_Pathway_Hypothetical cluster_parasite Leishmania Parasite agent8 This compound Analog target_protein Parasite-Specific Kinase X agent8->target_protein Inhibition downstream_effector Effector Protein Y target_protein->downstream_effector Phosphorylation (Blocked) cell_cycle Cell Cycle Arrest downstream_effector->cell_cycle apoptosis Apoptosis downstream_effector->apoptosis

Caption: Hypothetical signaling pathway of this compound analogs in Leishmania.

References

Application Notes and Protocols: Determination of IC50 and CC50 for Antileishmanial Agent-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the in vitro efficacy and cytotoxicity of a novel compound, designated here as Antileishmanial agent-8. The protocols outline the necessary steps to establish the 50% inhibitory concentration (IC50) against Leishmania parasites and the 50% cytotoxic concentration (CC50) against host cells, which are crucial parameters for assessing the therapeutic potential of a new drug candidate.

The selectivity index (SI), the ratio of CC50 to IC50, is a critical measure of a compound's specificity for the parasite with minimal toxicity to the host. A high SI value is desirable for a promising antileishmanial agent.[1][2][3]

Data Presentation

The quantitative data from the IC50 and CC50 assays for this compound should be summarized as follows for clear interpretation and comparison.

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of this compound

ParameterLeishmania donovani PromastigotesLeishmania donovani Amastigotes (in THP-1 cells)THP-1 MacrophagesSelectivity Index (SI) (CC50/IC50 Amastigote)
IC50 (µM) [Insert Value][Insert Value]--
CC50 (µM) --[Insert Value][Insert Value]

Note: The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the parasites. The CC50 value is the concentration of the agent that causes a 50% reduction in the viability of host cells.[1][2]

Experimental Protocols

In Vitro Antileishmanial Activity against Promastigotes (IC50)

This protocol details the determination of the IC50 value of this compound against the extracellular, flagellated promastigote stage of Leishmania.

Materials:

  • Leishmania promastigotes (e.g., L. donovani, L. major)

  • M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), penicillin/streptomycin.[4]

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom microtiter plates

  • Resazurin sodium salt solution or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[1][5]

  • Microplate reader

Procedure:

  • Culture Leishmania promastigotes in supplemented medium at 26°C until they reach the late logarithmic or early stationary phase of growth.[6][7]

  • Harvest the parasites by centrifugation and resuspend them in fresh medium to a final density of 1 x 10^6 promastigotes/mL.

  • Prepare serial dilutions of this compound in the culture medium in a 96-well plate. Ensure the final DMSO concentration does not exceed a level that affects parasite viability (typically <0.5%).

  • Add 100 µL of the parasite suspension to each well containing the serially diluted compound.

  • Include wells with parasites and medium only (negative control) and parasites with a known antileishmanial drug like Amphotericin B (positive control).

  • Incubate the plate at 26°C for 48-72 hours.

  • Following incubation, add 20 µL of resazurin solution (or MTT) to each well and incubate for another 4-24 hours.

  • Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5][8]

Workflow for IC50 Determination against Promastigotes

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Culture Leishmania promastigotes P2 Harvest and adjust parasite density P1->P2 A1 Dispense parasites and compound into 96-well plate P2->A1 P3 Prepare serial dilutions of this compound P3->A1 A2 Incubate at 26°C for 48-72h A1->A2 A3 Add viability reagent (Resazurin/MTT) A2->A3 A4 Incubate further A3->A4 D1 Measure fluorescence/ absorbance A4->D1 D2 Calculate % inhibition D1->D2 D3 Determine IC50 value (dose-response curve) D2->D3

Caption: Workflow for determining the IC50 of this compound against promastigotes.

Cytotoxicity Assay against Host Cells (CC50)

This protocol is for determining the CC50 value of this compound on a mammalian cell line, typically macrophages, to assess its toxicity to host cells.

Materials:

  • Macrophage cell line (e.g., THP-1, J774A.1, RAW 264.7).[9][10]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics).

  • For THP-1 cells: Phorbol 12-myristate 13-acetate (PMA) for differentiation.[9]

  • This compound stock solution (in DMSO).

  • 96-well flat-bottom microtiter plates.

  • Resazurin sodium salt solution or MTT solution.[8][11][12]

  • Microplate reader.

Procedure:

  • Culture the macrophage cell line in a T-75 flask at 37°C with 5% CO2.

  • For THP-1 monocytes, differentiate them into macrophages by treating with PMA (e.g., 50 ng/mL) for 48 hours, followed by a 24-hour rest period in fresh medium.[9]

  • Harvest the adherent macrophages and seed them into a 96-well plate at a density of 1 x 10^5 cells/well. Incubate for 24 hours to allow attachment.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well.

  • Include wells with cells and medium only (negative control).

  • Incubate the plate at 37°C with 5% CO2 for 48 hours.[8]

  • Add 20 µL of resazurin solution (or MTT) to each well and incubate for 2-4 hours.

  • Measure the fluorescence or absorbance.

  • Calculate the percentage of cytotoxicity for each concentration relative to the negative control.

  • Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

Workflow for CC50 Determination

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Data Analysis C1 Culture macrophage cell line C2 Seed cells into 96-well plate C1->C2 C3 Allow cells to adhere (24h) C2->C3 T2 Treat cells with compound C3->T2 T1 Prepare serial dilutions of this compound T1->T2 T3 Incubate at 37°C, 5% CO2 for 48h T2->T3 A1 Add viability reagent (Resazurin/MTT) T3->A1 A2 Measure fluorescence/ absorbance A1->A2 A3 Calculate % cytotoxicity A2->A3 A4 Determine CC50 value A3->A4

Caption: Workflow for determining the CC50 of this compound on host cells.

In Vitro Antileishmanial Activity against Amastigotes (IC50)

This protocol measures the efficacy of this compound against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.

Materials:

  • Differentiated macrophages (as in the CC50 protocol).

  • Stationary-phase Leishmania promastigotes.

  • Complete culture medium.

  • This compound stock solution.

  • 96-well plates.

  • Giemsa stain or a viability reagent like resazurin.

  • Microscope (for Giemsa staining method).

  • Microplate reader (for resazurin method).

Procedure:

  • Seed macrophages in a 96-well plate (with coverslips if using Giemsa staining) and allow them to adhere.

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[9][13]

  • Incubate for 12-24 hours at 37°C with 5% CO2 to allow phagocytosis.

  • Wash the wells with pre-warmed PBS or medium to remove non-phagocytosed promastigotes.[9]

  • Add fresh medium containing serial dilutions of this compound to the infected cells.

  • Incubate the plate for another 48-72 hours.

  • Quantification:

    • Giemsa Staining: Fix the cells on the coverslips with methanol, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a microscope. Calculate the infection rate and the number of amastigotes per infected cell.[14]

    • Resazurin Assay: Add resazurin solution and measure fluorescence as described previously. This method assumes that the metabolic activity of the infected culture is proportional to the number of viable amastigotes.

  • Calculate the percentage of inhibition of amastigote proliferation for each concentration.

  • Determine the IC50 value using a dose-response curve.

Logical Relationship for Evaluating this compound

G cluster_assays In Vitro Assays cluster_evaluation Evaluation Compound This compound Promastigote_Assay IC50 vs Promastigotes Compound->Promastigote_Assay Amastigote_Assay IC50 vs Amastigotes (intracellular) Compound->Amastigote_Assay Cytotoxicity_Assay CC50 vs Host Cells (e.g., Macrophages) Compound->Cytotoxicity_Assay SI Calculate Selectivity Index (SI) SI = CC50 / IC50 (amastigote) Amastigote_Assay->SI Cytotoxicity_Assay->SI Decision Promising Candidate? SI->Decision

Caption: Logical workflow for the in vitro evaluation of this compound.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for "this compound" is yet to be determined, many antileishmanial compounds exert their effects through various pathways. For instance, some compounds, like 8-hydroxyquinoline, are known to interfere with the parasite's mitochondrial function.[15] Potential mechanisms to investigate for this compound could include:

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and increased production of reactive oxygen species (ROS).[16]

  • Inhibition of Key Enzymes: Targeting parasite-specific enzymes involved in vital metabolic pathways.

  • Disruption of DNA and RNA Synthesis: Some compounds act as chelating agents that can inhibit nucleic acid synthesis.[17]

  • Membrane Integrity: Causing damage to the parasite's plasma membrane, leading to cell lysis.[16]

Further studies would be required to elucidate the precise mechanism of action of this compound.

Hypothetical Signaling Pathway Disruption by an Antileishmanial Agent

G cluster_parasite Leishmania Parasite cluster_effects Cellular Effects Agent This compound Mitochondrion Mitochondrion Agent->Mitochondrion Inhibits DNA_Synth DNA/RNA Synthesis Agent->DNA_Synth Inhibits Enzymes Essential Enzymes Agent->Enzymes Inhibits Membrane Plasma Membrane Agent->Membrane Damages ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS ATP_depletion ↓ ATP Production Mitochondrion->ATP_depletion Metabolism_Inhibition Inhibition of Metabolic Pathways Enzymes->Metabolism_Inhibition Membrane_Damage Membrane Disruption Membrane->Membrane_Damage Apoptosis Apoptosis/Necrosis ROS->Apoptosis ATP_depletion->Apoptosis Metabolism_Inhibition->Apoptosis Membrane_Damage->Apoptosis

References

Application Notes and Protocols for In Vivo Studies of Antileishmanial Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leishmaniasis remains a significant global health problem, with current therapies limited by toxicity, emerging resistance, and difficult administration routes[1][2]. The development of effective and safe formulations for new and existing antileishmanial agents is crucial. These application notes provide detailed protocols for the in vivo evaluation of two major classes of antileishmanial formulations, using Liposomal Amphotericin B as a model for a parenteral nanocarrier system and Miltefosine for an oral drug formulation.

Section 1: Liposomal Amphotericin B - A Parenteral Nanoformulation

Application Note

Liposomal Amphotericin B (L-AmB), commercially known as AmBisome®, represents a significant advancement in leishmaniasis treatment. By encapsulating the hydrophobic Amphotericin B (AmB) within a lipid bilayer, this formulation reduces the drug's severe nephrotoxicity while effectively targeting the pathogen residing within macrophages, the primary host cells for Leishmania[3][4].

Mechanism of Action: The primary mechanism of AmB involves binding to ergosterol, a key sterol in the Leishmania cell membrane[3][5]. This interaction leads to the formation of transmembrane channels or pores, which disrupts the membrane's integrity. The resulting loss of the permeability barrier causes leakage of essential intracellular ions and metabolites, ultimately leading to parasite death[4][5][6]. A secondary proposed mechanism suggests that AmB can also sequester cholesterol in the host macrophage membrane, which may inhibit the binding and entry of Leishmania parasites into the host cell[7][8].

In Vivo Efficacy and Pharmacokinetics: L-AmB demonstrates high efficacy in animal models of both visceral and cutaneous leishmaniasis[9][10]. The liposomal formulation alters the drug's biodistribution, leading to accumulation in reticuloendothelial system organs like the liver and spleen, which are the primary sites of infection in visceral leishmaniasis[9]. This targeted delivery enhances the therapeutic index compared to conventional AmB deoxycholate[6].

Table 1: Summary of In Vivo Efficacy Data for Liposomal Amphotericin B

Animal ModelLeishmania SpeciesTreatment RegimenEfficacy OutcomeReference
BALB/c MiceL. infantum3 mg/kg, IV, 3 consecutive daily dosesComplete clearance of parasites from the liver[9]
BALB/c MiceL. major6.25 - 50 mg/kg, IV, on six alternate daysDose-dependent reduction in lesion size and parasite load[10]
BALB/c MiceL. donovani5 and 10 mg/kg, IV, on days 0, 2, 4, 6, 8Significant reduction in parasite load (ED50 = 3.0 mg/kg)[11]
Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in a Murine Model of Visceral Leishmaniasis (VL)

This protocol describes the evaluation of L-AmB against Leishmania donovani infection in BALB/c mice.

  • Animal Model:

    • Use female BALB/c mice, 6-8 weeks old. Acclimatize animals for at least one week before the experiment.

  • Parasite Culture and Infection:

    • Culture L. donovani (e.g., strain MHOM/IN/83/AG83) promastigotes at 22°C in M199 medium supplemented with 20% heat-inactivated fetal bovine serum (FBS) and antibiotics[12].

    • Harvest stationary-phase promastigotes.

    • Infect mice via intravenous (tail vein) injection with 1 x 10⁷ to 1 x 10⁸ stationary-phase promastigotes in 100 µL of sterile phosphate-buffered saline (PBS)[13][14].

  • Formulation Preparation and Administration:

    • For commercial L-AmB (AmBisome®), reconstitute the lyophilized powder according to the manufacturer's instructions using sterile water for injection. Further dilute with 5% dextrose solution to the desired final concentration.

    • Begin treatment at a clinically relevant time point, for example, 15 days post-infection for an established infection model[13].

    • Administer the formulation intravenously via the tail vein. A typical dosing regimen could be 3-5 mg/kg daily or on alternate days for 3-7 doses[9]. Include a vehicle control group (5% dextrose) and an untreated infected group.

  • Efficacy Assessment (Parasite Load Quantification):

    • Sacrifice mice 24-48 hours after the final dose[9].

    • Aseptically remove the liver and spleen and weigh them.

    • Method A: Leishman-Donovan Units (LDU):

      • Prepare impression smears of the spleen and a section of the liver on glass slides.

      • Fix the smears with methanol and stain with Giemsa.

      • Under oil immersion microscopy (1000x magnification), count the number of amastigotes per 1000 host cell nuclei.

      • Calculate LDU using the formula: LDU = (Number of amastigotes / Number of host nuclei) x Organ weight (in mg).

    • Method B: Quantitative PCR (qPCR):

      • Homogenize a pre-weighed portion of the spleen and liver.

      • Extract total DNA from the tissue homogenate using a commercial kit.

      • Perform qPCR using primers targeting the conserved region of Leishmania kinetoplast DNA (kDNA)[15][16].

      • Quantify the parasite load by comparing the amplification data to a standard curve generated from a known number of Leishmania parasites[15].

Visualizations

G cluster_Leishmania Leishmania Parasite cluster_Host Host Macrophage Membrane Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Causes Cholesterol Cholesterol Block Infection Blocked Cholesterol->Block Prevents Parasite Entry LAmB Liposomal Amphotericin B LAmB->Ergosterol Binds to LAmB->Cholesterol Sequesters Leakage Ion/Metabolite Leakage Pore->Leakage Death Parasite Death Leakage->Death

Caption: Mechanism of action of Liposomal Amphotericin B.

G Day0 Day 0: Infect BALB/c mice with L. donovani promastigotes (IV) Day15 Day 15: Begin Treatment (Established Infection) Day0->Day15 Treatment Administer L-AmB or Vehicle (e.g., 3-5 mg/kg, IV) on alternate days for 5 doses Day15->Treatment Day25 Day 25: Sacrifice Animals (24h after last dose) Treatment->Day25 Harvest Harvest Spleen & Liver Day25->Harvest Analysis Quantify Parasite Burden (LDU or qPCR) Harvest->Analysis G cluster_Leishmania Leishmania Parasite Membrane Lipid Metabolism & Membrane Integrity Disruption Disruption Membrane->Disruption Mitochondria Mitochondria (Cytochrome c Oxidase) Inhibition Inhibition Mitochondria->Inhibition Signaling Signal Transduction Pathways Signaling->Disruption Calcium Ca²⁺ Homeostasis (Acidocalcisomes) Calcium->Inhibition Miltefosine Miltefosine Miltefosine->Membrane Interferes with Miltefosine->Mitochondria Inhibits Miltefosine->Signaling Disrupts Miltefosine->Calcium Impairs Apoptosis Apoptosis-like Cell Death Disruption->Apoptosis Inhibition->Apoptosis G Infection Infect BALB/c mice with L. donovani (IV) Day14 Day 14: Begin Treatment Infection->Day14 Treatment Administer Miltefosine or Vehicle (Oral Gavage, once daily for 14-28 days) Day14->Treatment Endpoint Endpoint: Sacrifice Animals (24h after last dose) Treatment->Endpoint Harvest Harvest Spleen & Liver Endpoint->Harvest Analysis Quantify Parasite Burden (LDU or qPCR) Harvest->Analysis

References

Application Notes and Protocols for the Quantification of Antileishmanial Agent-8 (Miltefosine) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge.[1] Effective treatment is reliant on the development and optimization of antileishmanial drugs. Miltefosine, the only oral medication available for various forms of leishmaniasis, stands as a critical therapeutic agent.[2][3] Accurate quantification of miltefosine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and the overall advancement of treatment strategies. These application notes provide detailed methodologies for the quantification of miltefosine (herein referred to as Antileishmanial agent-8) in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated bioanalytical methods for the quantification of miltefosine in human plasma and skin tissue. This data is essential for comparing method performance and selecting the appropriate assay for a specific research need.

Table 1: LC-MS/MS Method Validation Parameters for Miltefosine Quantification in Human Plasma

ParameterReported ValuesReference
Linearity Range 0.5 - 1000 ng/mL[6]
125 - 4000 ng/mL[5]
Correlation Coefficient (r²) ≥ 0.999[6]
0.9906[5]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[6]
125 ng/mL[5]
Intra-day Precision (%RSD) ≤ 15%[4]
Inter-day Precision (%RSD) ≤ 15%[4]
Intra-day Accuracy (%Bias) Within ±15%[4]
Inter-day Accuracy (%Bias) Within ±15%[4]
Recovery 95.1% (in rat plasma)[4]
Stability (Freeze-Thaw) 90.71 - 97.99%[5]
Stability (Short Term) 92.04 - 98.02%[5]
Stability (Benchtop) 90.00 - 95.52%[5]
Stability (Autosampler) 89.72 - 98.54%[5]

Table 2: LC-MS/MS Method Validation Parameters for Miltefosine Quantification in Human Skin Tissue

ParameterReported ValuesReference
Linearity Range 4 - 1000 ng/mL[2][3]
Correlation Coefficient (r²) ≥ 0.9996[2][3]
Lower Limit of Quantification (LLOQ) 4 ng/mL[2][3]
Intra-assay Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)[2][3]
Inter-assay Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)[2][3]
Intra-assay Accuracy (%Bias) Within ±15% (±20% at LLOQ)[2][3]
Inter-assay Accuracy (%Bias) Within ±15% (±20% at LLOQ)[2][3]
Matrix Effect Not significant[2][3]
Recovery Comparable for miltefosine and internal standard[2][3]
Stability (Homogenization) Stable at 37°C for ±16 hours[2][3]
Stability (Storage) Stable for at least 10 days at -20°C after homogenization[2][3]

Experimental Protocols

Protocol 1: Quantification of Miltefosine in Human Plasma using LC-MS/MS

This protocol is based on a method involving protein precipitation for sample cleanup.[4]

1. Materials and Reagents:

  • Miltefosine reference standard

  • Internal Standard (IS), e.g., deuterated miltefosine or a suitable analogue like voriconazole.[4]

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., EDTA)

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples at room temperature.

  • Vortex mix the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of ACN containing the internal standard.

  • Vortex mix vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: A reverse-phase C18 column (e.g., UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) is suitable.[4]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Miltefosine: m/z 408.3 → m/z 125.1 (example, transitions should be optimized)

    • Internal Standard (e.g., Voriconazole): m/z 350 → m/z 101[4]

4. Data Analysis:

  • Quantify miltefosine concentrations using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Protocol 2: Quantification of Miltefosine in Human Skin Tissue using LC-MS/MS

This protocol involves enzymatic digestion followed by solid-phase extraction, as skin tissue requires more extensive sample preparation.[2][3]

1. Materials and Reagents:

  • Miltefosine reference standard

  • Deuterated miltefosine (as internal standard)

  • Collagenase A

  • Digestion buffer (e.g., Hanks' Balanced Salt Solution)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Ammonium hydroxide

  • Phenyl-bonded solid-phase extraction (SPE) cartridges

  • Ultrapure water

2. Sample Preparation:

  • Weigh the 4-mm human skin biopsy.

  • Add the biopsy to a tube containing digestion buffer with collagenase A.

  • Incubate overnight (approximately 16 hours) at 37°C to homogenize the tissue.[2][3]

  • After digestion, spike the homogenate with the internal standard.

  • Perform protein precipitation by adding ACN, vortex, and centrifuge.

  • Condition the phenyl-bonded SPE cartridge with methanol followed by water.

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute miltefosine and the IS with an appropriate solvent (e.g., methanol with ammonium hydroxide).

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: HPLC or UPLC system

  • Column: A Gemini C18 column with an alkaline mobile phase has been shown to be effective.[2][3]

  • Mobile Phase: An alkaline eluent is used for separation.

  • MS System: Quadrupole-linear ion trap mass spectrometer.[2][3]

  • Ionization Mode: Positive ion electrospray.[2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be optimized for the specific instrument. Deuterated miltefosine is a suitable internal standard.[2][3]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the bioanalytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Skin Tissue) Homogenization Homogenization (for tissue) BiologicalSample->Homogenization If tissue ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation If plasma Homogenization->ProteinPrecipitation SPE Solid-Phase Extraction (optional) ProteinPrecipitation->SPE Evaporation Evaporation ProteinPrecipitation->Evaporation Directly if no SPE SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS DataAcquisition Data Acquisition LC_MSMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration ConcentrationCalculation Concentration Calculation PeakIntegration->ConcentrationCalculation FinalResult FinalResult ConcentrationCalculation->FinalResult

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs BiologicalMatrix Biological Matrix (e.g., Plasma) MethodDevelopment Method Development BiologicalMatrix->MethodDevelopment ReferenceStandard Reference Standard (this compound) ReferenceStandard->MethodDevelopment InternalStandard Internal Standard InternalStandard->MethodDevelopment MethodValidation Method Validation MethodDevelopment->MethodValidation QuantitativeData Quantitative Data (Concentration) MethodValidation->QuantitativeData PharmacokineticParameters Pharmacokinetic Parameters QuantitativeData->PharmacokineticParameters

Caption: Logical relationship in bioanalytical method development.

References

Application Notes and Protocols for Assessing Mitochondrial Dysfunction Induced by Antileishmanial Agent-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis remains a significant global health problem, and the development of new, effective antileishmanial agents is a priority. The Leishmania parasite's mitochondrion is a validated and promising drug target due to its essential role in the parasite's energy metabolism and survival.[1] Many antileishmanial compounds exert their cytotoxic effects by disrupting mitochondrial function.[1][2] "Agent-8," a hypothetical but representative 8-hydroxyquinoline derivative, is explored in these application notes as a potent antileishmanial compound that induces mitochondrial dysfunction.

These detailed protocols provide a framework for assessing the impact of "Agent-8" and other potential antileishmanial compounds on key mitochondrial parameters in Leishmania parasites. The described assays are critical for elucidating the mechanism of action and for the preclinical evaluation of novel drug candidates. The primary mechanisms of mitochondrial dysfunction investigated include the disruption of the mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and depletion of cellular ATP.[2][3][4]

Key Mitochondrial Parameters and Assays

Mitochondrial dysfunction is a multifaceted process that can be evaluated by measuring several key parameters. The following table summarizes critical assays for assessing the impact of Antileishmanial Agent-8 on Leishmania mitochondria.

ParameterAssay PrincipleKey ReagentsTypical ReadoutReference
Mitochondrial Membrane Potential (ΔΨm) Fluorescent dye accumulation in actively respiring mitochondria. Depolarization leads to decreased fluorescence.MitoTracker Red, JC-1, Rhodamine 123Fluorescence Intensity (Fluorometer, Flow Cytometer, or Microscopy)[2][5][6][7]
Reactive Oxygen Species (ROS) Production A non-fluorescent probe is oxidized by ROS to a fluorescent compound.2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)Fluorescence Intensity (Fluorometer or Flow Cytometer)[2][8][9][10]
Cellular ATP Levels Luciferase-catalyzed reaction with luciferin produces light in the presence of ATP.ATP Bioluminescence Assay Kit (Luciferin/Luciferase)Luminescence (Luminometer)[3][11][12][13]
Oxygen Consumption Rate (OCR) Measurement of the rate at which oxygen is consumed by intact or permeabilized cells.Clark-type electrode or fluorescence-based oxygen sensorRate of oxygen depletion[14]

Experimental Protocols

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of MitoTracker Red, a fluorescent probe that accumulates in mitochondria with intact membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • Leishmania promastigotes (e.g., L. donovani, L. amazonensis) in logarithmic growth phase

  • Complete culture medium (e.g., M199)

  • This compound (stock solution in DMSO)

  • MitoTracker Red CMXRos (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (positive control for depolarization)

  • 96-well black, clear-bottom plates

  • Fluorometer or fluorescence microscope

Procedure:

  • Harvest Leishmania promastigotes by centrifugation (1500 x g for 10 minutes at room temperature).

  • Resuspend the parasite pellet in fresh culture medium to a density of 1 x 10⁷ cells/mL.

  • Dispense 100 µL of the cell suspension into the wells of a 96-well plate.

  • Add varying concentrations of Agent-8 to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-10 µM CCCP).

  • Incubate the plate for the desired time points (e.g., 2, 4, 24 hours) at the appropriate temperature for Leishmania culture (e.g., 26°C).

  • Following incubation with the compound, add MitoTracker Red to a final concentration of 100-200 nM.

  • Incubate the plate for 30 minutes in the dark at the culture temperature.

  • Centrifuge the plate and wash the cells twice with PBS to remove excess dye.

  • Resuspend the cells in 100 µL of PBS.

  • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for MitoTracker Red (e.g., Ex/Em ~579/599 nm).

Measurement of Reactive Oxygen Species (ROS) Production

This protocol utilizes H₂DCFDA, a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

Materials:

  • Leishmania promastigotes

  • Complete culture medium

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) (stock solution in DMSO)

  • PBS

  • Hydrogen peroxide (H₂O₂) or another ROS-inducing agent (positive control)

  • 96-well black, clear-bottom plates

  • Fluorometer

Procedure:

  • Prepare a suspension of Leishmania promastigotes at 1 x 10⁷ cells/mL in culture medium.

  • Incubate the cells with various concentrations of Agent-8 for the desired duration. Include vehicle and positive controls.

  • After the treatment period, harvest the cells by centrifugation and wash once with PBS.

  • Resuspend the parasites in PBS containing 20 µM H₂DCFDA.

  • Incubate for 30 minutes at the culture temperature in the dark.

  • Wash the cells twice with PBS to remove the unloaded dye.

  • Resuspend the final cell pellet in 100 µL of PBS and transfer to a 96-well plate.

  • Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Determination of Cellular ATP Levels

This protocol is based on the ATP-dependent luciferin-luciferase bioluminescence assay.

Materials:

  • Leishmania promastigotes

  • Complete culture medium

  • This compound

  • ATP Bioluminescence Assay Kit

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Culture and treat Leishmania promastigotes with Agent-8 as described in the previous protocols.

  • After incubation, transfer a defined volume of the cell suspension (e.g., 50 µL) to the wells of an opaque 96-well plate.

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add the ATP assay reagent to each well (e.g., 50 µL).

  • Incubate for 10 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.

  • Measure the luminescence using a luminometer.

Data Presentation

Table 1: Quantitative Analysis of Mitochondrial Dysfunction Induced by Agent-8 in Leishmania Promastigotes

Concentration of Agent-8 (µM)Mitochondrial Membrane Potential (% of Control)ROS Production (Fold Change vs. Control)Cellular ATP Levels (% of Control)
0 (Vehicle Control)100 ± 5.21.0 ± 0.1100 ± 6.8
185.3 ± 4.11.8 ± 0.392.1 ± 5.5
542.1 ± 3.74.5 ± 0.665.4 ± 4.9
1015.8 ± 2.98.2 ± 1.128.7 ± 3.2
20 (Positive Control - CCCP)10.2 ± 2.1N/AN/A
N/AN/A5.1 ± 0.5 (H₂O₂)N/A

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Signaling Pathway of Agent-8 Induced Mitochondrial Dysfunction

G cluster_cell Leishmania Parasite cluster_mito Mitochondrion Agent8 Antileishmanial Agent-8 ETC Electron Transport Chain (ETC) Agent8->ETC Inhibition MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ROS Increased ROS Production ETC->ROS Dysfunction leads to ATP_Depletion ATP Depletion MMP->ATP_Depletion Apoptosis Apoptosis-like Cell Death ROS->Apoptosis ATP_Synthase ATP Synthase ATP_Synthase->ATP_Depletion Inhibition ATP_Depletion->Apoptosis

Caption: Proposed mechanism of Agent-8 induced mitochondrial dysfunction in Leishmania.

Experimental Workflow for Assessing Mitochondrial Dysfunction

G cluster_setup Experiment Setup cluster_assays Mitochondrial Assays cluster_analysis Data Analysis Culture Culture Leishmania Promastigotes Treatment Treat with Agent-8 (and controls) Culture->Treatment MMP_Assay Mitochondrial Membrane Potential Assay (e.g., MitoTracker Red) Treatment->MMP_Assay ROS_Assay ROS Production Assay (e.g., H₂DCFDA) Treatment->ROS_Assay ATP_Assay Cellular ATP Assay (Luminescence) Treatment->ATP_Assay Readout Measure Fluorescence or Luminescence MMP_Assay->Readout ROS_Assay->Readout ATP_Assay->Readout Analysis Quantify and Compare to Controls Readout->Analysis

Caption: Workflow for evaluating Agent-8's effect on mitochondrial function.

References

Application Notes and Protocols: Flow Cytometry Analysis of Leishmania Treated with Antileishmanial Agent-8 (8-Hydroxyquinoline)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The development of new, effective, and less toxic antileishmanial drugs is a global health priority. This document provides detailed protocols for the flow cytometric analysis of Leishmania parasites treated with Antileishmanial agent-8, identified as 8-hydroxyquinoline (8-HQN). 8-HQN is a promising antileishmanial compound that has demonstrated efficacy against various Leishmania species.[1][2][3][4][5] Flow cytometry is a powerful technique for rapidly quantifying the physiological state of individual cells in a population. The following protocols detail the use of flow cytometry to assess key indicators of drug efficacy, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) in Leishmania promastigotes.

Data Presentation

The following tables summarize the quantitative effects of this compound (8-Hydroxyquinoline) on Leishmania parasites.

Table 1: In Vitro Activity of this compound (8-Hydroxyquinoline)

ParameterLeishmania martiniquensisHost Cell Line (THP-1)Selectivity Index (SI)
IC50 (µg/mL)
Promastigotes1.60 ± 0.28[1]N/A79.84[1]
Intracellular Amastigotes1.56 ± 0.02[1]N/A82.40[1]
CC50 (µg/mL) N/A128.55 ± 0.92[1]N/A

Table 2: Effect of an 8-Aminoquinoline Analogue on Leishmania donovani Apoptosis (24-hour treatment) *

Treatment% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control 90.1 ± 2.54.5 ± 1.25.4 ± 1.8
50 µM Analogue 65.2 ± 4.120.3 ± 3.314.5 ± 2.7
100 µM Analogue 42.8 ± 3.935.1 ± 4.522.1 ± 3.1

*Data presented is for the 8-aminoquinoline analogue, sitamaquine, and is representative of the effects of this class of compounds.[6]

Table 3: Effect of an 8-Aminoquinoline Analogue on Leishmania donovani Cell Cycle (24-hour treatment) *

Treatment% Cells in Sub-G1 Phase
Control 10.7 ± 2.1
50 µM Analogue 17.8 ± 2.8
100 µM Analogue 38.3 ± 3.5

*Data presented is for the 8-aminoquinoline analogue, sitamaquine, and is indicative of DNA fragmentation associated with apoptosis.[6]

Table 4: Effect of an 8-Aminoquinoline Analogue on Reactive Oxygen Species (ROS) Production in Leishmania donovani *

Treatment Duration with 100 µM AnalogueMean Fluorescence Intensity (Arbitrary Units)
30 minutes 150 ± 25
60 minutes 280 ± 40
120 minutes 450 ± 60

*Data presented is for the 8-aminoquinoline analogue, sitamaquine, and indicates a time-dependent increase in ROS generation.[6]

Experimental Protocols

General Culture and Treatment of Leishmania Promastigotes
  • Culture Maintenance: Leishmania promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 25 mM HEPES buffer (pH 7.2) at 26°C.

  • Logarithmic Growth Phase: For all experiments, parasites should be in the mid-logarithmic phase of growth.

  • Drug Treatment: Prepare a stock solution of this compound (8-Hydroxyquinoline) in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the culture does not exceed 0.5% and include a solvent-treated control group.

  • Incubation: Incubate the parasites with the agent for the desired time points (e.g., 24, 48, 72 hours) at 26°C.

Protocol for Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and untreated Leishmania promastigotes

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Methodology:

  • Harvest approximately 1-5 x 10^6 promastigotes by centrifugation at 1500 x g for 10 minutes at 4°C.

  • Wash the cells twice with cold PBS and resuspend the pellet in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.

Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol assesses the distribution of cells in different phases of the cell cycle (Sub-G1, G0/G1, S, and G2/M).

Materials:

  • Treated and untreated Leishmania promastigotes

  • Phosphate Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Methodology:

  • Harvest approximately 1 x 10^6 promastigotes by centrifugation at 1500 x g for 10 minutes at 4°C.

  • Wash the cells once with PBS and resuspend the pellet in 500 µL of PBS.

  • Fix the cells by adding the suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 2000 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS and resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A.

  • Incubate at 37°C for 30 minutes.

  • Add 500 µL of PI staining solution and incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry using a phycoerythrin signal detector (FL2).

Protocol for Measurement of Reactive Oxygen Species (ROS) using 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

This protocol measures the intracellular generation of ROS.

Materials:

  • Treated and untreated Leishmania promastigotes

  • Phosphate Buffered Saline (PBS)

  • H2DCFDA stock solution (10 mM in DMSO)

  • Flow cytometer

Methodology:

  • Harvest approximately 1 x 10^6 promastigotes by centrifugation at 1500 x g for 10 minutes at 4°C.

  • Wash the cells once with PBS.

  • Resuspend the cells in 1 mL of PBS containing 10 µM H2DCFDA.

  • Incubate the cells at 37°C for 30 minutes in the dark.

  • Wash the cells twice with PBS to remove excess dye.

  • Resuspend the final cell pellet in 500 µL of PBS.

  • Analyze the samples immediately by flow cytometry using a FITC signal detector (FL1).

Mandatory Visualizations

Experimental_Workflow_Apoptosis cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Leishmania Leishmania Culture (Log Phase) Treatment Treat with This compound Leishmania->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min (Dark) Stain->Incubate FlowCytometry Flow Cytometry Analysis Incubate->FlowCytometry Data Data Interpretation (Live, Apoptotic, Necrotic) FlowCytometry->Data

Caption: Workflow for Apoptosis Analysis.

Experimental_Workflow_Cell_Cycle cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Leishmania Leishmania Culture (Log Phase) Treatment Treat with This compound Leishmania->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Fixation Fix in 70% Ethanol Harvest->Fixation RNase RNase A Treatment Fixation->RNase Stain Add Propidium Iodide RNase->Stain Incubate Incubate 15 min (Dark) Stain->Incubate FlowCytometry Flow Cytometry Analysis Incubate->FlowCytometry Data Data Interpretation (Cell Cycle Phases) FlowCytometry->Data Experimental_Workflow_ROS cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Leishmania Leishmania Culture (Log Phase) Treatment Treat with This compound Leishmania->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Resuspend Resuspend in PBS with H2DCFDA Harvest->Resuspend Incubate Incubate 30 min (37°C, Dark) Resuspend->Incubate Wash Wash Excess Dye Incubate->Wash FlowCytometry Flow Cytometry Analysis Wash->FlowCytometry Data Data Interpretation (ROS Levels) FlowCytometry->Data Signaling_Pathway Agent8 This compound (8-Hydroxyquinoline) Mitochondria Mitochondrial Dysfunction Agent8->Mitochondria ROS Increased ROS Production Mitochondria->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest (Sub-G1 Accumulation) DNA_Damage->CellCycleArrest Apoptosis->CellCycleArrest

References

Application Notes and Protocols: Macrophage Infection Assay with Antileishmanial Agent-8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The parasites primarily infect macrophages, surviving and replicating within these host cells.[1][2] A key in vitro method for studying the host-parasite interaction and for screening potential therapeutic compounds is the macrophage infection assay.[3][4] This document provides a detailed protocol for performing a macrophage infection assay to evaluate the efficacy of a novel compound, Antileishmanial agent-8. The protocol covers the culture of macrophages and Leishmania parasites, the infection process, treatment with the test agent, and methods for quantifying the infection.

Data Presentation

The efficacy of this compound was evaluated by its ability to reduce the percentage of infected macrophages and the number of intracellular amastigotes per macrophage. The results are compared with an untreated control and a standard-of-care drug, Amphotericin B.

Table 1: Efficacy of this compound against Leishmania donovani in Murine Bone Marrow-Derived Macrophages (BMDMs)

Treatment GroupConcentration (µM)% Infected Macrophages (Mean ± SD)Amastigotes per 100 Macrophages (Mean ± SD)IC50 (µM)
Untreated Control 085.4 ± 5.2412 ± 35-
This compound 0.168.3 ± 4.1315 ± 280.85
0.552.1 ± 3.7220 ± 19
1.035.8 ± 2.9115 ± 14
5.012.5 ± 1.838 ± 7
10.04.2 ± 0.911 ± 3
Amphotericin B 0.155.6 ± 6.3245 ± 220.65[5]
0.521.7 ± 4.588 ± 11
1.05.1 ± 1.115 ± 4

Data are representative of three independent experiments. SD = Standard Deviation. IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

Materials and Reagents
  • Cell Lines and Parasites:

    • Murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774, THP-1).[6][7]

    • Leishmania donovani promastigotes.

  • Media and Buffers:

    • RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]

    • M199 medium for Leishmania culture.

    • Phosphate-buffered saline (PBS).

    • Methanol for fixation.

    • Giemsa stain.

  • Labware:

    • Sterile tissue culture flasks and plates (96-well and 24-well).

    • Sterile centrifuge tubes.

    • Glass coverslips (for microscopy).

  • Compounds:

    • This compound (stock solution in DMSO).

    • Amphotericin B (positive control).

Protocol for Macrophage Culture and Seeding
  • Macrophage Culture: Culture BMDMs or macrophage cell lines in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[6]

  • Cell Seeding: Seed the macrophages onto glass coverslips in 24-well plates at a density of 2 x 10^5 cells per well. Allow the cells to adhere for 24 hours before infection.[8]

Protocol for Leishmania Promastigote Culture
  • Parasite Culture: Culture Leishmania donovani promastigotes in M199 medium at 26°C.

  • Stationary Phase: Grow the parasites until they reach the stationary phase (approximately 5-7 days), as this stage is enriched in infective metacyclic promastigotes.

Macrophage Infection Protocol
  • Parasite Preparation: Centrifuge the stationary phase promastigotes at 3000 rpm for 10 minutes, and resuspend the pellet in fresh RPMI-1640 medium.

  • Infection: Remove the culture medium from the adherent macrophages and infect them with the prepared promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).[8][9]

  • Incubation: Incubate the infected cells for 24 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis and transformation of promastigotes into amastigotes.[10]

  • Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any non-phagocytosed parasites.[3]

Treatment with this compound
  • Compound Dilution: Prepare serial dilutions of this compound and Amphotericin B in RPMI-1640 medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Treatment: Add the different concentrations of the compounds to the infected macrophage cultures. Include an untreated control (medium with DMSO) and a positive control (Amphotericin B).

  • Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.[9]

Quantification of Macrophage Infection
  • Fixation and Staining: After the 72-hour treatment, remove the medium, and fix the cells on the coverslips with methanol for 5 minutes.[11] Stain the coverslips with a 10% Giemsa solution for 20 minutes.

  • Microscopy: Mount the coverslips on glass slides and examine them under a light microscope at 100x magnification (oil immersion).

  • Data Collection:

    • Count the number of infected and uninfected macrophages in at least 200 macrophages per coverslip to determine the percentage of infected cells.

    • Count the total number of amastigotes within the counted macrophages to determine the average number of amastigotes per macrophage.

    • The Infection Index can be calculated as: (% of infected macrophages) x (average number of amastigotes per macrophage).[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Infection Assay cluster_analysis Analysis macrophage_culture 1. Culture & Seed Macrophages infection 3. Infect Macrophages (MOI 10:1, 24h) macrophage_culture->infection leishmania_culture 2. Culture Leishmania Promastigotes leishmania_culture->infection wash 4. Wash Extracellular Parasites infection->wash treatment 5. Add Antileishmanial Agent-8 (72h) wash->treatment fix_stain 6. Fix & Giemsa Stain treatment->fix_stain microscopy 7. Microscopy fix_stain->microscopy quantify 8. Quantify Infection (% Infected, Amastigotes/Cell) microscopy->quantify

Caption: Workflow of the macrophage infection assay.

Hypothetical Signaling Pathway Modulation by this compound

Leishmania parasites are known to manipulate host cell signaling pathways to ensure their survival, often by inhibiting pro-inflammatory responses and oxidative burst.[1][13][14] this compound is hypothesized to counteract these effects by promoting a pro-inflammatory M1 macrophage phenotype, which is effective at clearing the parasite.

signaling_pathway cluster_leishmania Leishmania-Induced Suppression cluster_agent8 This compound Action Leishmania Leishmania Infection SHP1 SHP-1 Activation Leishmania->SHP1 JAK_STAT_inhibition JAK/STAT Inhibition SHP1->JAK_STAT_inhibition Inhibits MAPK_inhibition MAPK Inhibition SHP1->MAPK_inhibition Inhibits iNOS_inhibition iNOS Expression (Reduced) JAK_STAT_inhibition->iNOS_inhibition MAPK_inhibition->iNOS_inhibition NO_inhibition Nitric Oxide (Reduced) iNOS_inhibition->NO_inhibition Agent8 Antileishmanial Agent-8 Pathway_Activation Pro-inflammatory Pathway Activation Agent8->Pathway_Activation Pathway_Activation->SHP1 Inhibits iNOS_activation iNOS Expression (Upregulated) Pathway_Activation->iNOS_activation NO_activation Nitric Oxide (Increased) iNOS_activation->NO_activation Parasite_Killing Parasite Killing NO_activation->Parasite_Killing

Caption: Proposed mechanism of this compound.

References

Troubleshooting & Optimization

Improving solubility of Antileishmanial agent-8 for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antileishmanial Agent-8

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound, a potent therapeutic candidate that, like many advanced compounds, exhibits poor aqueous solubility. The information herein is based on established methods for handling poorly soluble drugs, with Amphotericin B used as a representative model due to its well-documented solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS or cell culture media?

This compound is a hydrophobic molecule, which means it has very low solubility in water-based (aqueous) solutions at a neutral pH. This is a common characteristic of many complex organic molecules used in drug discovery. Forcing it to dissolve directly into aqueous buffers will likely result in precipitation or an insoluble suspension.

Q2: How should I prepare a stock solution of this compound for my biological assays?

The recommended method is to first create a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[1][2] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations for your experiment.[2][3] It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the viability of your cells or parasites.[3][4]

Q3: What is the maximum concentration of DMSO that Leishmania parasites and host cells can tolerate?

Most Leishmania promastigote and amastigote cultures, as well as common host cell lines (like THP-1 macrophages), can tolerate a final DMSO concentration of up to 1% v/v without significant toxic effects.[3][4] However, it is best practice to keep the final DMSO concentration at or below 0.5% v/v if possible.[5] Always include a "vehicle control" (medium with the same final concentration of DMSO but without your compound) in your experiments to ensure the solvent is not impacting the results.

Q4: My compound precipitates out of solution when I add the stock solution to my cell culture medium. What can I do to prevent this?

This often happens when the highly concentrated DMSO stock is diluted too quickly or into a volume that cannot maintain the compound's solubility. Here are some steps to mitigate this:

  • Use an intermediate dilution step: Instead of adding the concentrated stock directly to your final culture volume, perform one or more intermediate dilutions in the culture medium.

  • Vortex while diluting: When adding the stock solution to the medium, vortex or pipette mix the solution gently but thoroughly to ensure rapid and even dispersion.

  • Warm the medium: Pre-warming the cell culture medium to 37°C can sometimes help improve solubility.

  • Lower the stock concentration: If precipitation persists, consider preparing a less concentrated initial stock solution in DMSO, if the required final assay concentrations can still be achieved while keeping the final DMSO percentage within a tolerable range.

Q5: Are there any alternatives to DMSO for solubilizing this compound?

Yes, several other strategies can be employed, particularly if DMSO is found to interfere with your specific assay:

  • Other Organic Solvents: Dimethylformamide (DMF) can also be used, though its solubility capacity for compounds like Amphotericin B is lower than DMSO's.[6][7]

  • pH Modification: The solubility of some compounds is pH-dependent. Amphotericin B, for example, is more soluble in acidic (pH 2) or basic (pH 11) aqueous solutions.[1][7] However, this approach may not be compatible with biological assays that require a physiological pH.

  • Formulation with Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble inclusion complex.[8][9] This can significantly enhance aqueous solubility.[10][11]

    • Lipid-Based Formulations: Creating liposomal or other lipid-based nanoparticle formulations can improve solubility and delivery.[12][13][14] These advanced techniques are often used in later stages of drug development.

Data Summary Tables

Table 1: Solubility of the Model Compound (Amphotericin B) in Various Solvents

SolventSolubilityReference
Water (pH 6-7)Insoluble[1][7]
Water (pH 2 or 11)~0.1 mg/mL[6]
Dimethyl Sulfoxide (DMSO)30 - 40 mg/mL[1][6][7]
Dimethylformamide (DMF)2 - 4 mg/mL[6][7]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL[2]

Table 2: Recommended Maximum Final DMSO Concentrations for Leishmania Assays

Assay TypeCell TypeRecommended Max DMSO % (v/v)Reference
Promastigote ViabilityLeishmania spp.≤ 1%[3][15]
Intracellular Amastigote ViabilityLeishmania spp. in Macrophages≤ 1%[3][4]
Axenic Amastigote ViabilityLeishmania spp.≤ 0.5%[5]
Host Cell CytotoxicityMacrophages (e.g., THP-1, RAW)≤ 1%[3][15]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Precipitation in Stock Solution The compound concentration exceeds its solubility limit in the chosen solvent.• Warm the stock solution gently (e.g., in a 37°C water bath).• Briefly sonicate the vial to aid dissolution.• If precipitation persists, prepare a new, more dilute stock solution.
Precipitation in Final Assay Plate • "Crashing out" due to poor aqueous solubility.• Rapid change in solvent environment.• Follow the recommendations in FAQ Q4 .• Ensure the final concentration of the compound does not exceed its solubility limit in the final medium.• Consider using a solubilizing excipient like a cyclodextrin (see Protocol 3).
Inconsistent Assay Results • Incomplete dissolution of the compound.• Compound precipitation during the experiment.• Visually inspect stock solutions and assay plates (if possible) for any signs of precipitation before and after incubation.• Prepare fresh dilutions for each experiment.• Ensure thorough mixing at every dilution step.
High Cell Toxicity (including vehicle control) The final concentration of the organic solvent (e.g., DMSO) is too high.• Recalculate your dilutions to ensure the final solvent concentration is within the tolerated range (see Table 2).• Reduce the concentration of your stock solution so less volume is needed for the final dilution.

Experimental Protocols & Workflows

Protocol 1: Preparation of a DMSO Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound (assuming a molecular weight similar to Amphotericin B, ~924 g/mol ).

  • Materials:

    • This compound powder

    • Anhydrous or molecular biology grade DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance and sterile spatulas

  • Procedure:

    • Weigh out 9.24 mg of this compound powder and place it into a sterile vial.

    • Add 1 mL of high-purity DMSO to the vial.

    • Vortex the vial vigorously for 30-60 seconds to facilitate dissolution. If needed, gently warm the vial to 37°C or sonicate for 5 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. The stock solution in DMSO is typically stable for several months.[6]

Diagram: Compound Preparation Workflow

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Assay Dilution cluster_2 Step 3: Quality Control weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve store Store at -20°C dissolve->store intermediate Intermediate Dilution (in Culture Medium) store->intermediate final Final Dilution in Assay Plate (e.g., 10 µM, <0.5% DMSO) intermediate->final qc Include Vehicle Control (Medium + DMSO) final->qc

Caption: Workflow for preparing this compound for biological assays.

Protocol 2: Serial Dilution for IC₅₀ Determination
  • Objective: To prepare a series of dilutions in a 96-well plate to determine the half-maximal inhibitory concentration (IC₅₀).

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Sterile 96-well cell culture plates

    • Appropriate cell culture medium

    • Multichannel pipette

  • Procedure:

    • Create an intermediate dilution of your stock solution. For example, dilute the 10 mM stock 1:100 in culture medium to get a 100 µM working solution (this solution will now contain 1% DMSO).

    • In a 96-well plate, add 100 µL of culture medium to wells in columns 2 through 12.

    • Add 200 µL of the 100 µM working solution to the wells in column 1. This is your highest concentration.

    • Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Repeat this 2-fold serial dilution across the plate, transferring 100 µL from column 2 to 3, 3 to 4, and so on, until column 10. Discard the final 100 µL from column 10.

    • Column 11 should contain your vehicle control (medium with the appropriate DMSO concentration, e.g., 0.5% if your highest concentration in column 1 has 1% and you add 100uL of cells). Column 12 should be your "no treatment" control (medium only).

    • Add your cells (Leishmania parasites or infected host cells) to each well.

Diagram: Troubleshooting Decision Tree

G start Compound Precipitates in Assay Medium check_conc Is final concentration below solubility limit? start->check_conc check_dmso Is final DMSO concentration >1%? check_conc->check_dmso No reduce_conc Lower final test concentration check_conc->reduce_conc Yes sol_ok Solubility Issue Persists check_dmso->sol_ok No reduce_dmso Decrease stock concentration to lower final DMSO % check_dmso->reduce_dmso Yes use_excipient Use a solubilizing agent (e.g., Cyclodextrin) sol_ok->use_excipient

Caption: Decision tree for troubleshooting compound precipitation issues.

Protocol 3: Using Cyclodextrins to Enhance Solubility
  • Objective: To prepare a stock solution of this compound complexed with a cyclodextrin to improve aqueous solubility.

  • Background: Cyclodextrins are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[8] They can trap poorly soluble drug molecules in their core, creating a complex that is more soluble in water.[16][17]

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a similar modified cyclodextrin

    • Sterile water or PBS

  • Procedure:

    • Prepare a solution of HP-β-CD in sterile water (e.g., 10% w/v).

    • Add the this compound powder directly to the HP-β-CD solution in a molar ratio appropriate for complexation (often starting with a 1:1 drug-to-cyclodextrin ratio).

    • Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

    • The resulting clear solution is your aqueous stock of the complexed drug. Determine its concentration using a suitable analytical method like UV-Vis spectrophotometry.

    • This aqueous stock can now be directly diluted into your cell culture medium without the need for an organic solvent.

Diagram: Cyclodextrin Inclusion Complex

G cluster_0 Mechanism of Solubilization drug Hydrophobic Drug (Agent-8) complex Soluble Inclusion Complex drug->complex cd Cyclodextrin cd_label Hydrophilic Exterior cd_core_label Hydrophobic Core cd->complex drug_in_complex Agent-8

Caption: Conceptual model of a cyclodextrin enhancing drug solubility.

References

Technical Support Center: Overcoming Instability of 8-Hydroxyquinoline and its Analogues in Leishmania Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-hydroxyquinoline (8-HQN) and its analogues as antileishmanial agents. The focus is to address the common challenge of compound instability in culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is 8-hydroxyquinoline and why is it used in Leishmania research?

A1: 8-hydroxyquinoline (8-HQN) is a heterocyclic organic compound. It and its derivatives have demonstrated significant in vitro and in vivo activity against various Leishmania species, including L. amazonensis, L. infantum, and L. braziliensis.[1][2] These compounds are of interest in antileishmanial drug discovery due to their efficacy against both promastigote and amastigote stages of the parasite.[1]

Q2: What are the potential mechanisms of action for 8-hydroxyquinoline against Leishmania?

A2: The proposed mechanisms of action for 8-HQN are multifactorial. One key mechanism is its role as a chelating agent, which can disrupt essential metal-dependent enzymatic processes within the parasite.[3] Additionally, studies suggest that 8-HQN can induce alterations in the parasite's mitochondrial membrane potential, leading to cell death.[1][2]

Q3: What are the common signs of 8-HQN instability in my culture medium?

A3: Signs of instability can include:

  • A visible precipitate or change in the color of the culture medium upon addition of the compound.

  • Inconsistent or lower-than-expected antileishmanial activity in your assays.

  • High variability in results between replicate wells or experiments.

  • A decrease in compound efficacy over the duration of a multi-day experiment.

Q4: Why might 8-HQN be unstable in culture media?

A4: The instability of 8-HQN in culture media can be attributed to several factors:

  • Chelation: 8-HQN is a potent chelator of metal ions. Culture media are rich in divalent cations like iron, zinc, and copper, which are essential for parasite growth. 8-HQN can bind to these ions, leading to the formation of insoluble complexes that precipitate out of solution.

  • pH Sensitivity: The solubility and stability of 8-HQN and its analogues can be pH-dependent. The pH of standard culture media (often around 7.2-7.4) may not be optimal for maintaining the compound in a soluble and active state.

  • Binding to Media Components: Components of fetal bovine serum (FBS) and other media supplements, such as proteins and amino acids, can interact with and sequester 8-HQN, reducing its bioavailable concentration.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with 8-hydroxyquinoline and its analogues in Leishmania cultures.

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding the compound to the medium. The compound is forming insoluble chelates with metal ions in the medium.1. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO).2. Add the stock solution to the medium in a dropwise manner while vortexing to ensure rapid and even dispersion.3. Consider using a serum-free or low-serum medium for the duration of the drug treatment, if compatible with your experimental design.
Loss of antileishmanial activity over time in multi-day assays. The compound is degrading or precipitating out of solution over the incubation period.1. Perform a time-course experiment to assess the stability of the compound's activity. 2. Replenish the compound at regular intervals (e.g., every 24 hours) by performing a partial or full medium change containing fresh compound.
High variability in IC50 values between experiments. Inconsistent preparation of the compound stock solution or its addition to the culture medium. Differences in media batches.1. Prepare fresh stock solutions for each experiment.2. Ensure thorough mixing of the compound in the medium before dispensing into assay plates.3. Use the same batch of culture medium and supplements for a set of related experiments to minimize variability.
Observed cytotoxicity to host cells is higher than expected. The chelation of essential metal ions by 8-HQN may also be affecting the host macrophage viability.1. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) in all experiments.2. Determine the 50% cytotoxic concentration (CC50) on uninfected host cells to calculate the selectivity index (SI = CC50 / IC50).[1][3] An SI value greater than 10 is generally considered promising.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for 8-hydroxyquinoline from published studies.

Table 1: In Vitro Antileishmanial Activity of 8-Hydroxyquinoline

Leishmania SpeciesParasite StageIC50 (µg/mL)Reference
L. martiniquensisPromastigote1.60 ± 0.28[3]
L. martiniquensisIntracellular Amastigote1.56 ± 0.02[3]

Table 2: Cytotoxicity and Selectivity Index of 8-Hydroxyquinoline

Cell LineCC50 (µg/mL)Selectivity Index (SI) vs. L. martiniquensis PromastigotesSelectivity Index (SI) vs. L. martiniquensis Intracellular AmastigotesReference
THP-1 cells128.55 ± 0.9279.8482.40[3]

Experimental Protocols

Protocol 1: Preparation of 8-Hydroxyquinoline Stock Solution and Working Solutions

  • Materials:

    • 8-hydroxyquinoline powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

    • Sterile cell culture medium (e.g., RPMI-1640)

  • Procedure for 10 mM Stock Solution:

    • Calculate the mass of 8-HQN required to prepare a 10 mM stock solution (Molecular Weight of 8-HQN = 145.16 g/mol ).

    • Weigh the calculated amount of 8-HQN powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Procedure for Preparing Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in sterile culture medium to achieve the desired final concentrations for your experiment.

    • It is recommended to prepare fresh working solutions for each experiment.

Protocol 2: In Vitro Antileishmanial Activity Assay against Promastigotes

  • Materials:

    • Leishmania promastigotes in logarithmic growth phase

    • 96-well flat-bottom microtiter plates

    • Complete culture medium (e.g., M199 or RPMI-1640 with supplements)

    • 8-HQN working solutions

    • Resazurin solution or other viability indicator

    • Plate reader

  • Procedure:

    • Seed the 96-well plate with Leishmania promastigotes at a density of 1 x 10^6 cells/mL in a final volume of 100 µL per well.

    • Add 100 µL of the 8-HQN working solutions in duplicate or triplicate to the appropriate wells to achieve the desired final concentrations. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle-treated).

    • Incubate the plate at the appropriate temperature for promastigote growth (e.g., 26°C) for 72 hours.

    • After incubation, add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours.

    • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare 10 mM 8-HQN stock in DMSO working Prepare serial dilutions in culture medium stock->working Dilute treat Add 8-HQN working solutions to wells working->treat seed Seed promastigotes in 96-well plate seed->treat incubate Incubate for 72 hours treat->incubate viability Assess viability (e.g., Resazurin) incubate->viability read Read plate (fluorescence/absorbance) viability->read calculate Calculate IC50 value read->calculate

Caption: Experimental workflow for determining the in vitro antileishmanial activity of 8-HQN against promastigotes.

troubleshooting_logic start Problem: Precipitate in Media cause1 Possible Cause: Chelation with metal ions start->cause1 solution1 Solution: Prepare stock in DMSO and add dropwise while vortexing cause1->solution1 solution2 Solution: Use serum-free or low-serum medium cause1->solution2

Caption: Troubleshooting logic for addressing compound precipitation in culture media.

References

Technical Support Center: Optimizing Antileishmanial Agent-8 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Antileishmanial agent-8 for in vivo experiments. The following information is based on publicly available data for compounds identified as potentially corresponding to "agent-8," namely 8-hydroxyquinoline and a preclinical candidate designated as compound 8.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a murine model of leishmaniasis?

A1: The optimal starting dose depends on the specific form of leishmaniasis being studied (e.g., cutaneous, visceral) and the specific derivative of the agent. For 8-hydroxyquinoline (8-HQN) in a BALB/c mouse model of cutaneous leishmaniasis, a subcutaneous administration of 10 mg/kg body weight/day has been shown to be effective in reducing lesion diameter and parasite load[1]. For visceral leishmaniasis, a preclinical candidate, compound 8, demonstrated over 95% reduction in parasite load when administered orally at 25 mg/kg twice daily in a mouse model[2]. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.

Q2: What is the mechanism of action of this compound?

A2: The precise mechanism of action for all "agent-8" compounds is not fully elucidated, but studies on 8-hydroxyquinoline suggest it may act as a chelating agent, potentially disrupting essential metal-dependent enzymes in the parasite[3]. It has also been shown to cause alterations in the mitochondrial membrane potential of Leishmania parasites[1]. Some quinoline derivatives, like clioquinol, have been found to induce a discontinuity of the parasite membrane, possibly leading to necrosis[4]. Miltefosine, another antileishmanial drug, is known to interact with lipids, inhibit cytochrome c oxidase, and induce apoptosis-like cell death in the parasite[5].

Q3: What are the known toxic effects of this compound?

A3: For 8-hydroxyquinoline, studies have indicated low toxicity to murine macrophages and no hemolytic activity in human red blood cells at therapeutic concentrations[6]. One study reported a 50% cytotoxic concentration (CC50) on murine macrophages of 36.3 ± 2.7 µg/mL after 24 hours of incubation[7]. Preclinical studies on the pterocarpanquinone LQB-118, another antileishmanial agent, showed no significant clinical, biochemical, or hematological changes at a therapeutic dose of 10 mg/kg/day, though focal liver necrosis was observed at five times this dose[8]. As with any experimental compound, it is essential to conduct thorough toxicity studies.

Q4: Which animal models are most suitable for in vivo testing of this compound?

A4: The choice of animal model is critical and depends on the Leishmania species and the type of leishmaniasis being investigated. BALB/c mice are a widely used and highly susceptible inbred strain for studying both cutaneous and visceral leishmaniasis caused by various Leishmania species, including L. amazonensis, L. major, and L. infantum[9][10][11]. The Syrian golden hamster is another primary model for visceral leishmaniasis[12]. For cutaneous leishmaniasis, C57BL/6 mice are also a suitable model when infected with L. major[13].

Troubleshooting Guides

Issue 1: Lack of Efficacy at Initial Doses

Problem: No significant reduction in parasite load or lesion size is observed after treatment with the initial dose of this compound.

Possible Causes and Solutions:

  • Suboptimal Dosage: The initial dose may be too low. A dose-escalation study should be performed to identify a more effective dose. For example, with compound 8 in a visceral leishmaniasis model, ED50, ED90, and ED99 values were determined to be 8.9, 16, and 30 mg/kg, respectively, when administered orally twice a day for 10 days[2].

  • Inappropriate Route of Administration: The chosen route may not provide adequate bioavailability. Consider alternative routes. For instance, 8-hydroxyquinoline has shown efficacy when administered subcutaneously[1]. If poor oral bioavailability is suspected, intraperitoneal administration can be tested initially[14].

  • Drug Formulation Issues: The compound may not be properly solubilized or stable in the chosen vehicle. Ensure the formulation is appropriate for the route of administration and that the compound remains in solution.

  • Parasite Resistance: While less common with novel agents, intrinsic or acquired resistance is a possibility. Confirm the in vitro susceptibility of the Leishmania strain being used.

Issue 2: Observed Toxicity in Experimental Animals

Problem: Animals treated with this compound exhibit signs of toxicity, such as weight loss, lethargy, or organ damage.

Possible Causes and Solutions:

  • Dosage Too High: The administered dose may be approaching or exceeding the maximum tolerated dose. Reduce the dosage and re-evaluate efficacy.

  • Vehicle Toxicity: The vehicle used to dissolve or suspend the agent may be causing toxicity. Administer the vehicle alone to a control group to assess its effects.

  • Cumulative Toxicity: Toxicity may develop over a prolonged treatment period. Consider reducing the treatment duration or implementing a different dosing schedule (e.g., every other day).

  • Off-Target Effects: The agent may have unintended effects on host tissues. Conduct histopathological and biochemical analyses of major organs to identify any toxic effects. For example, some antileishmanial drugs can cause cardiotoxicity, pancreatitis, hepatotoxicity, and nephrotoxicity[15].

Data Presentation

Table 1: In Vivo Efficacy of 8-Hydroxyquinoline (8-HQN) Derivatives

CompoundLeishmania SpeciesAnimal ModelRoute of AdministrationDosageEfficacyReference
8-HQNL. amazonensisBALB/c MiceSubcutaneous10 mg/kg/dayReduction in lesion diameter and parasite load[1]
8-HQL. (V.) shawiBALB/c MiceIntralesional10 mg/kg98.3% reduction in skin parasite load[7]
8-HQL. (V.) shawiBALB/c MiceIntralesional20 mg/kg98.9% reduction in skin parasite load[7]

Table 2: In Vivo Efficacy of Preclinical Candidate "Compound 8"

CompoundLeishmania SpeciesAnimal ModelRoute of AdministrationDosageEfficacyReference
Compound 8L. donovaniMouseOral25 mg/kg (b.i.d.)>95% reduction in parasite load[2]
Compound 8L. donovaniMouseOral8.9 mg/kg (b.i.d.)ED50[2]
Compound 8L. donovaniMouseOral16 mg/kg (b.i.d.)ED90[2]
Compound 8L. donovaniMouseOral30 mg/kg (b.i.d.)ED99[2]

Table 3: Cytotoxicity Data for 8-Hydroxyquinoline (8-HQ)

CompoundCell LineIncubation TimeCC50Reference
8-HQMurine Macrophages24 hours36.3 ± 2.7 µg/mL[7]
8-HQMurine Macrophages72 hours33.6 ± 2.2 µg/mL[7]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Murine Model of Cutaneous Leishmaniasis
  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Parasite Infection: Infect mice intradermally in the ear or footpad with 1 x 10^5 stationary-phase Leishmania major promastigotes[11].

  • Treatment Initiation: Begin treatment when lesions become measurable (typically 3-4 weeks post-infection).

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 5% DMSO in PBS).

    • Administer the drug via the desired route (e.g., subcutaneous, oral gavage) at the predetermined doses. Include a vehicle-only control group and a positive control group (e.g., Amphotericin B at 5 mg/kg)[2].

  • Monitoring:

    • Measure lesion size weekly using a digital caliper.

    • Monitor animal weight and overall health status.

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the animals.

    • Determine the parasite load in the infected tissue (e.g., ear, footpad) and draining lymph node by limiting dilution assay or quantitative PCR.

    • Calculate the percentage of parasite load reduction compared to the vehicle-treated control group.

Protocol 2: In Vivo Toxicity Assessment
  • Animal Model: Use healthy, non-infected BALB/c mice.

  • Drug Administration: Administer this compound at various doses, including the therapeutic dose and multiples of it, for the same duration as the efficacy study. Include a vehicle-only control group.

  • Clinical Observation: Monitor animals daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Blood Collection: At the end of the study, collect blood via cardiac puncture for hematological and serum biochemical analysis (e.g., ALT, AST, BUN, creatinine).

  • Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological examination to identify any tissue damage.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., BALB/c mice) parasite_prep Prepare Leishmania (e.g., L. major promastigotes) animal_model->parasite_prep infection Infect Animals parasite_prep->infection grouping Group Animals (Control, Vehicle, Treatment) infection->grouping drug_admin Administer Agent-8 (Define Dose & Route) grouping->drug_admin monitoring Monitor Lesion Size & Animal Health drug_admin->monitoring euthanasia Euthanize Animals monitoring->euthanasia parasite_quant Quantify Parasite Load (LDA or qPCR) euthanasia->parasite_quant data_eval Evaluate Efficacy parasite_quant->data_eval troubleshooting_workflow cluster_no_efficacy Troubleshooting: No Efficacy cluster_toxicity Troubleshooting: Toxicity start Start Experiment observe_efficacy Observe Efficacy? start->observe_efficacy observe_toxicity Observe Toxicity? observe_efficacy->observe_toxicity Yes increase_dose Increase Dose observe_efficacy->increase_dose No change_route Change Admin. Route observe_efficacy->change_route No check_formulation Check Formulation observe_efficacy->check_formulation No decrease_dose Decrease Dose observe_toxicity->decrease_dose Yes check_vehicle Check Vehicle Toxicity observe_toxicity->check_vehicle Yes adjust_schedule Adjust Dosing Schedule observe_toxicity->adjust_schedule Yes success Successful Outcome observe_toxicity->success No increase_dose->observe_efficacy change_route->observe_efficacy check_formulation->observe_efficacy decrease_dose->observe_efficacy check_vehicle->observe_efficacy adjust_schedule->observe_efficacy signaling_pathway cluster_parasite Leishmania Parasite agent8 This compound (e.g., 8-Hydroxyquinoline) metal_ions Essential Metal Ions agent8->metal_ions binds to mitochondria Mitochondrion agent8->mitochondria cell_membrane Cell Membrane agent8->cell_membrane chelation Chelation metal_ions->chelation disruption_potential Mitochondrial Membrane Potential Disruption mitochondria->disruption_potential membrane_damage Membrane Damage cell_membrane->membrane_damage apoptosis Apoptosis-like Cell Death chelation->apoptosis disruption_potential->apoptosis membrane_damage->apoptosis

References

Technical Support Center: Antileishmanial Agent-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antileishmanial agent-8. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on mitigating the agent's cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cytotoxic profile?

A1: this compound is a quinazoline derivative, identified as 2-(4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)phenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. It has shown potent activity against Leishmania donovani with a reported half-maximal inhibitory concentration (IC50) of 5.64 μM. However, it also exhibits cytotoxicity in mammalian cell lines, with a reported 50% cytotoxic concentration (CC50) of 73.9 μM in L-6 cells. The therapeutic window of a drug is a critical parameter, and a narrow gap between the effective and toxic concentrations can be a significant hurdle in drug development.

Q2: What are the common reasons for observing high cytotoxicity with this compound in our experiments?

A2: High cytotoxicity can stem from several factors:

  • Inherent Compound Toxicity: Quinazolinone and dihydroquinazolinone derivatives are known to induce apoptosis in mammalian cells, which is a primary mechanism of their cytotoxic effect.[1][2][3][4][5]

  • Sub-optimal Drug Delivery: The free form of the drug may have poor solubility and biodistribution, leading to high local concentrations that are toxic to healthy cells.

  • Experimental Conditions: Factors such as cell line sensitivity, compound concentration, and duration of exposure can significantly influence the observed cytotoxicity.

Q3: What are the primary strategies to reduce the cytotoxicity of this compound?

A3: The main approach to reduce the cytotoxicity of this compound is to improve its therapeutic index by employing advanced drug delivery systems. These include:

  • Liposomal Encapsulation: Encapsulating the agent within lipid bilayers can alter its pharmacokinetic profile, leading to targeted delivery to macrophages (the host cells for Leishmania) and reduced exposure of healthy tissues.

  • Polymeric Nanoparticles: Formulating the agent into polymeric nanoparticles can provide controlled release and targeted delivery, thereby lowering systemic toxicity.

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can enhance the bioavailability and reduce the toxicity of encapsulated drugs.

Troubleshooting Guides

Issue: High Cytotoxicity Observed in In Vitro Assays

Problem: My in vitro experiments with this compound are showing high levels of cytotoxicity in mammalian cell lines, even at concentrations close to the effective dose against Leishmania.

Troubleshooting Steps:

  • Optimize Experimental Parameters:

    • Cell Line Selection: Ensure the chosen mammalian cell line is appropriate for your study and consider its known sensitivity to cytotoxic agents.

    • Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time that maximizes antileishmanial activity while minimizing host cell toxicity.

  • Implement a Drug Delivery System:

    • Nanoformulation: If you are using the free form of this compound, consider formulating it into liposomes or polymeric nanoparticles. This can significantly reduce its non-specific cytotoxicity.[6][7][8][9]

  • Verify Assay Method:

    • Assay Principle: Ensure the chosen cytotoxicity assay (e.g., MTT, LDH) is appropriate for the compound and cell line. Some compounds can interfere with the assay reagents.

    • Controls: Always include appropriate controls (untreated cells, vehicle control, positive control for cytotoxicity) to validate your results.

Issue: Difficulty in Formulating this compound for Reduced Cytotoxicity

Problem: I am trying to encapsulate this compound into nanoparticles/liposomes, but I am facing challenges with encapsulation efficiency and formulation stability.

Troubleshooting Steps:

  • Review Formulation Protocol:

    • Method Selection: The choice of encapsulation method is critical. For hydrophobic compounds like many quinazoline derivatives, methods like solvent evaporation for nanoparticles or thin-film hydration for liposomes are commonly used.

    • Parameter Optimization: Key parameters such as polymer/lipid concentration, drug-to-carrier ratio, sonication time, and stirring speed may need to be optimized.

  • Characterize Your Formulation:

    • Particle Size and Zeta Potential: Measure the size and surface charge of your nanoparticles/liposomes. These properties are crucial for stability and cellular uptake.

    • Encapsulation Efficiency: Quantify the amount of drug successfully encapsulated to ensure a therapeutic dose can be delivered.

Quantitative Data Presentation

The following tables summarize comparative data on the cytotoxicity of common antileishmanial drugs in their free form versus nanoformulations. This data illustrates the potential for reducing cytotoxicity through advanced drug delivery systems.

Table 1: Comparative Cytotoxicity of Amphotericin B Formulations

FormulationDrugCell LineCC50 (μg/mL)Reference
Free DrugAmphotericin BMacrophages0.5[10]
Liposomal (AmBisome®)Amphotericin BMacrophages>100[10]
Chitosan NanoparticlesAmphotericin BMacrophages9 ± 0[6]
Dendrimer NanoparticlesAmphotericin BMacrophagesNot specified (100% decrease in toxicity)[7][9][11]

Table 2: Comparative Cytotoxicity of Miltefosine Formulations

| Formulation | Drug | Cell Line | CC50 (μg/mL) | Reference | | :--- | :--- | :--- | :--- | | Free Drug | Miltefosine | Macrophages (J774A.1) | 39.60 |[6] | | Nanostructured Lipid Carriers (NLCs) | Miltefosine | Macrophages (J774A.1) | 237.4 |[6] | | Chitosan Nanoparticles | Miltefosine | Vero Cells | 67.55 ± 8.16 | | | Chitosan Nanoparticles | Miltefosine | Vero Cells | 180.5 ± 15.00 | |

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well plates

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound (and its formulations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound (free and/or formulated) in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • 96-well plates

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound (and its formulations)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of LDH release relative to a positive control (fully lysed cells) and determine the CC50 value.

Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

This protocol describes a common method for encapsulating hydrophobic drugs like this compound into liposomes.

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes

Procedure:

  • Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.

  • Hydrate the lipid film by adding the hydration buffer and rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Preparation of Polymeric Nanoparticles of this compound (Solvent Evaporation Method)

This protocol is suitable for encapsulating hydrophobic drugs into polymeric nanoparticles.

Materials:

  • Biodegradable polymer (e.g., PLGA)

  • This compound

  • Organic solvent (e.g., dichloromethane)

  • Aqueous solution with a surfactant (e.g., PVA)

  • Homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • Dissolve the polymer and this compound in the organic solvent.

  • Add this organic phase to the aqueous surfactant solution while homogenizing or sonicating to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion continuously to allow the organic solvent to evaporate, leading to the formation of solid polymeric nanoparticles.

  • Collect the nanoparticles by centrifugation and wash them to remove excess surfactant and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

  • Characterize the nanoparticles for size, zeta potential, and drug loading.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Assessing and Mitigating Cytotoxicity

The following diagram illustrates a logical workflow for researchers encountering high cytotoxicity with this compound.

G A Start: High Cytotoxicity Observed B Troubleshoot In Vitro Assay A->B E Implement Drug Delivery System A->E C Optimize Concentration & Exposure Time B->C D Select Alternative Cytotoxicity Assay B->D I Re-evaluate Cytotoxicity (CC50) C->I D->I F Liposomal Encapsulation E->F G Polymeric Nanoparticle Formulation E->G H Characterize Formulation (Size, Zeta, EE) F->H G->H H->I J Compare with Antileishmanial Activity (IC50) I->J K Improved Therapeutic Index? J->K L Proceed with Further Studies K->L Yes M Further Formulation Optimization K->M No M->E

Caption: Workflow for troubleshooting and reducing the cytotoxicity of this compound.

Signaling Pathway of Apoptosis Induced by Quinazolinone Derivatives

Quinazolinone derivatives often induce cytotoxicity in mammalian cells by triggering apoptosis through the intrinsic (mitochondrial) pathway. This involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a caspase cascade.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax Bax This compound->Bax Activates Bcl2 Bcl2 This compound->Bcl2 Inhibits CytoC Cytochrome c Bax->CytoC Promotes release Bcl2->Bax Inhibits Apaf1 Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms ProCasp9 Pro-Caspase-9 Casp9 Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes Apoptosome->ProCasp9 Activates CytoC->Apaf1 Binds to

Caption: Intrinsic apoptosis pathway induced by quinazolinone derivatives.

Role of Reactive Oxygen Species (ROS) in Cytotoxicity

Some quinazolinone derivatives can induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent apoptosis.

G cluster_cell Cell Agent This compound Mito Mitochondrion Agent->Mito ROS ROS Generation Mito->ROS Leads to OxStress Oxidative Stress ROS->OxStress DNAdamage DNA Damage OxStress->DNAdamage MitoDys Mitochondrial Dysfunction OxStress->MitoDys Apoptosis Apoptosis DNAdamage->Apoptosis Induces MitoDys->Apoptosis Induces (via Intrinsic Pathway)

Caption: ROS-mediated cytotoxicity pathway of certain antileishmanial agents.

References

Technical Support Center: Antileishmanial Agent-8 (AL-8) Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antileishmanial Agent-8 (AL-8). This resource is designed for researchers, scientists, and drug development professionals investigating resistance mechanisms to AL-8 in Leishmania species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to support your research.

Frequently Asked Questions (FAQs)

Q1: My Leishmania culture, previously sensitive to AL-8, is now showing a resistant phenotype. What are the most likely causes?

A1: The development of resistance to antileishmanial agents is a complex process. The primary mechanisms by which Leishmania can acquire resistance include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or multidrug resistance-associated protein 1 (MRP1/ABCC1), can actively pump AL-8 out of the parasite cell, reducing its intracellular concentration.[1][2][3][4]

  • Decreased Drug Uptake: Mutations in or downregulation of membrane transporters responsible for AL-8 influx can limit the drug's entry into the parasite.[1][5]

  • Target Modification: Genetic mutations in the molecular target of AL-8 can alter its structure, reducing the drug's binding affinity and efficacy.[1][6]

  • Drug Inactivation: The parasite may evolve or upregulate enzymes that metabolize or sequester AL-8 into an inactive form.[1][7]

  • Metabolic Bypass: Alterations in metabolic pathways can allow the parasite to circumvent the drug's inhibitory effects, for example, by producing alternative metabolites.[7][8][9][10]

Q2: How can I definitively confirm that my Leishmania strain has developed resistance to AL-8?

A2: Confirmation requires a standardized in vitro drug susceptibility assay to determine the 50% inhibitory concentration (IC50). A significant increase (typically >3-fold) in the IC50 value of the suspected resistant line compared to the parental, sensitive strain is a strong indicator of resistance. It is crucial to use a standardized protocol and perform the assay on the intracellular amastigote stage, as this is the clinically relevant form of the parasite.[11][12]

Q3: What is the first molecular experiment I should perform to investigate the resistance mechanism?

A3: A logical first step is to investigate the expression of known drug efflux pumps. Given their common role in multidrug resistance, quantifying the mRNA levels of key ABC transporter genes (e.g., MDR1/ABCB1, MRP1/ABCC1) via Quantitative Real-Time PCR (qRT-PCR) is highly recommended.[2][13][14] Concurrently, sequencing the gene of the putative drug target, if known, can identify potential resistance-conferring mutations.

Troubleshooting Experimental Issues

Issue Potential Cause(s) Recommended Solution(s)
High variability in IC50 values between replicate experiments. 1. Inconsistent parasite density at the start of the assay.2. Variation in macrophage infection rates.3. Fluctuation in drug stock potency.4. Inconsistent incubation times.1. Use a hemocytometer for accurate parasite counting before seeding.2. Optimize the parasite-to-macrophage ratio and infection time. Use a consistent source of macrophages.3. Prepare fresh drug dilutions from a validated stock for each experiment. Aliquot and store stock solutions at -80°C.4. Strictly adhere to the standardized incubation period for drug exposure.
qRT-PCR results show no overexpression of ABC transporters in a confirmed resistant line. 1. The resistance mechanism is not related to efflux pump overexpression.2. The specific ABC transporter genes being tested are not involved.3. Poor RNA quality or inefficient primer design.1. Investigate alternative mechanisms: sequence the drug target, perform drug accumulation/efflux assays, or conduct metabolomic analysis.[7]2. Broaden the search to other transporter families or perform a whole-transcriptome analysis (RNA-Seq) to identify differentially expressed genes.3. Verify RNA integrity (e.g., using a Bioanalyzer). Design and validate new primers, ensuring they have high efficiency (>90%).
Drug accumulation assay shows no difference between sensitive and resistant parasites. 1. The fluorescent substrate (e.g., Rhodamine 123) is not a substrate for the specific efflux pump responsible for AL-8 resistance.2. Resistance is not mediated by drug efflux.1. Test other fluorescent substrates or, if possible, use a radiolabeled version of AL-8 for a direct measurement.2. Focus on other potential mechanisms such as target modification or drug inactivation.

Quantitative Data Summary

The following tables present hypothetical data illustrating typical results when comparing an AL-8 sensitive (WT) strain to a lab-derived AL-8 resistant (AL8-R) strain.

Table 1: In Vitro Drug Susceptibility to this compound (AL-8)

Leishmania Strain Stage IC50 (µM) ± SD Resistance Factor (RF)
Wild-Type (WT) Promastigote 4.5 ± 0.6 -
AL-8 Resistant (AL8-R) Promastigote 48.2 ± 5.1 10.7
Wild-Type (WT) Amastigote 1.8 ± 0.3 -
AL-8 Resistant (AL8-R) Amastigote 22.5 ± 2.9 12.5

SD: Standard Deviation; RF: Resistance Factor (IC50 Resistant / IC50 WT)

Table 2: Relative Gene Expression of ABC Transporters in AL-8 Resistant Leishmania

Gene Strain Relative Quantification (RQ) ± SD Fold Change (AL8-R vs. WT)
MDR1/ABCB1 WT 1.00 ± 0.15 -
AL8-R 15.7 ± 2.1 15.7
MRP1/ABCC1 WT 1.00 ± 0.11 -
AL8-R 1.2 ± 0.2 1.2
ABCG6 WT 1.00 ± 0.20 -
AL8-R 0.9 ± 0.18 0.9

Expression levels normalized to a housekeeping gene (e.g., GAPDH) and calibrated to the WT strain.

Visualizations of Mechanisms and Workflows

Hypothetical Signaling Pathway for AL-8 Action and Resistance

This diagram illustrates a plausible mechanism where AL-8 enters the parasite, inhibits its target (e.g., a crucial enzyme), and how resistance develops through target mutation and efflux pump overexpression.

AL8_Resistance_Pathway cluster_Cell Leishmania Cell AL8_ext AL-8 Influx Drug Influx Transporter AL8_ext->Influx Uptake AL8_int Intracellular AL-8 Influx->AL8_int Target Drug Target (e.g., Enzyme X) AL8_int->Target Inhibition MDR1 MDR1/ABCB1 Efflux Pump AL8_int->MDR1 Binding Target_mut Mutated Target (Low Affinity) AL8_int->Target_mut Ineffective Binding (Resistance) Effect Cell Death Target->Effect Leads to MDR1->AL8_ext Efflux (Resistance)

Caption: AL-8 action and primary resistance mechanisms in Leishmania.

Experimental Workflow for Characterizing AL-8 Resistance

This workflow provides a step-by-step guide for researchers, from initial observation of treatment failure to molecular characterization of the resistant phenotype.

Experimental_Workflow start Observation: Treatment failure or high survival in vitro ic50 Step 1: Determine IC50 (Amastigote Assay) vs. Parental Strain start->ic50 confirm Is Resistance Factor > 3? ic50->confirm confirm->start No (Not Resistant) q_pcr Step 2: qRT-PCR for Efflux Pump Genes (MDR1, MRP1, etc.) confirm->q_pcr Yes overexp Overexpression Found? q_pcr->overexp seq Step 3: Sequence Putative Drug Target Gene mutation Mutation Found? seq->mutation overexp->seq No efflux_assay Step 4: Functional Validation (Drug Accumulation/Efflux Assay) overexp->efflux_assay Yes other_mech Investigate Other Mechanisms: - Metabolomics - Whole Genome Sequencing mutation->other_mech No end_target Conclusion: Resistance likely due to Target Modification mutation->end_target Yes end_efflux Conclusion: Resistance likely due to Drug Efflux efflux_assay->end_efflux end_complex Conclusion: Complex or Novel Resistance Mechanism other_mech->end_complex

Caption: Workflow for confirming and characterizing AL-8 resistance.

Detailed Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay for Intracellular Amastigotes

This protocol is considered the gold standard for determining the efficacy of antileishmanial compounds.[11]

Materials:

  • Leishmania promastigotes (sensitive and suspected resistant strains)

  • Peritoneal macrophages (e.g., from BALB/c mice) or a macrophage cell line (e.g., J774, THP-1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom tissue culture plates

  • AL-8 stock solution (e.g., 10 mM in DMSO)

  • Methanol

  • Giemsa stain

  • Microscope

Procedure:

  • Macrophage Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of RPMI + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow phagocytosis.

  • Remove Extracellular Parasites: After incubation, wash the wells 3 times with pre-warmed, serum-free medium to remove non-phagocytosed promastigotes.

  • Drug Exposure: Add 100 µL of fresh medium containing serial dilutions of AL-8 to the wells. Include a 'no drug' control and a 'no infection' control. Typically, a 2-fold dilution series starting from 50 µM is appropriate.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Fixing and Staining: Aspirate the medium, fix the cells with 100 µL of methanol for 10 minutes, and then stain with 10% Giemsa solution for 20 minutes.

  • Quantification: Under a light microscope (1000x magnification), count the number of amastigotes per 100 macrophages for each drug concentration.

  • Data Analysis: Calculate the percentage of infection reduction relative to the 'no drug' control. Determine the IC50 value using non-linear regression analysis (e.g., log[inhibitor] vs. response) in software like GraphPad Prism.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Expression

This protocol quantifies the relative abundance of specific mRNA transcripts.

Materials:

  • Leishmania promastigotes (log phase) from WT and AL8-R strains

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qRT-PCR instrument

  • Validated primers for target genes (MDR1, MRP1) and a housekeeping gene (GAPDH or α-tubulin)

Procedure:

  • RNA Extraction: Harvest ~1 x 10^8 promastigotes by centrifugation. Immediately lyse the pellet and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each gene and each sample. A typical 20 µL reaction includes: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and 6 µL nuclease-free water.

  • Thermal Cycling: Run the reaction on a qRT-PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative quantification (RQ) of your target genes using the ΔΔCt method, normalizing to the housekeeping gene and calibrating against the WT sample.

Protocol 3: Rhodamine 123 Accumulation/Efflux Assay

This functional assay measures the activity of efflux pumps like P-glycoprotein.

Materials:

  • Leishmania promastigotes (log phase) from WT and AL8-R strains

  • Rhodamine 123 (Rh123) stock solution (1 mg/mL in ethanol)

  • Verapamil (an efflux pump inhibitor)

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Parasite Preparation: Harvest parasites, wash twice with cold PBS, and resuspend in glucose-supplemented PBS at a density of 1 x 10^7 cells/mL.

  • Inhibitor Pre-treatment (Optional): To confirm pump-mediated efflux, pre-incubate a subset of cells with Verapamil (e.g., 50 µM) for 30 minutes at 28°C.

  • Rh123 Loading: Add Rh123 to all samples to a final concentration of 1 µM. Incubate in the dark for 30 minutes at 28°C.

  • Washing: Centrifuge the cells, discard the supernatant, and wash twice with cold PBS to remove extracellular Rh123.

  • Accumulation Measurement: Resuspend the pellet in PBS. Immediately measure the intracellular fluorescence using a flow cytometer (FITC channel) or a fluorescence plate reader. This is the 'accumulation' time point (T=0 for efflux).

  • Efflux Measurement: To measure efflux, resuspend the loaded cells in fresh, pre-warmed, glucose-supplemented PBS and incubate at 28°C. Take aliquots at different time points (e.g., 15, 30, 60 minutes), pellet the cells, resuspend in fresh PBS, and measure the remaining fluorescence.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) between WT and AL8-R strains. A lower MFI in the AL8-R strain suggests increased efflux. The efflux should be reduced (i.e., fluorescence increases) in the presence of Verapamil if it is mediated by a Verapamil-sensitive pump.

References

Enhancing the bioavailability of Antileishmanial agent-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Antileishmanial agent-8. The focus is on strategies to enhance its bioavailability and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational compound for the treatment of leishmaniasis. Its precise mechanism is under investigation, but preliminary data suggest it targets the ergosterol biosynthesis pathway in Leishmania parasites, similar to other antifungal and antiprotozoal agents.[1][2][3] Ergosterol is a critical component of the parasite's cell membrane, and its disruption leads to increased membrane permeability and cell death.[1][2][4]

Q2: What are the main challenges in the development of this compound?

Like many antileishmanial compounds, Agent-8 exhibits poor aqueous solubility and low permeability, which can lead to low oral bioavailability.[5][6][7][8] Additionally, off-target effects and potential cytotoxicity to mammalian cells are key concerns that need to be addressed during formulation development.[1][9] Nanotechnology-based drug delivery systems are a promising strategy to overcome these limitations.[9][10][11]

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

Formulation strategies are crucial for improving the solubility and permeability of poorly soluble drugs like Agent-8.[6][7][8][12][13] Nanocarrier systems are particularly promising for antileishmanial drugs because they can be passively targeted to macrophages, the host cells for Leishmania amastigotes.[10][11] Key approaches include:

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[4][14] Liposomal formulations, such as those used for Amphotericin B (AmBisome®), have been shown to reduce toxicity and improve drug targeting to infected macrophages.[2][5][14][15]

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers with a solid lipid core that can encapsulate lipophilic drugs.[12][16][17][18][19] They offer advantages such as controlled release, enhanced stability, and good tolerability.[12][17][19]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug, offering controlled release and improved targeting.[9][11]

Troubleshooting Guides

This section provides guidance on specific issues that may be encountered during the experimental evaluation of this compound.

In Vitro Dissolution Studies

Problem: Inconsistent or slow dissolution profiles for this compound formulations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps References
Inappropriate dissolution medium The pH and composition of the medium should be selected to mimic physiological conditions and ensure sink conditions (volume of medium at least three times that required for a saturated solution). Consider using biorelevant media that simulate gastric or intestinal fluids.[20][21][22]
Apparatus suitability For poorly soluble compounds, the choice of apparatus (e.g., USP Apparatus 1 - basket, or 2 - paddle) and agitation speed is critical. Ensure the apparatus is properly calibrated and the rotation speed is consistent.[20][21][23]
Formulation characteristics The physicochemical properties of the formulation (e.g., particle size, crystallinity) will significantly impact dissolution. For nanoparticle formulations, ensure they are properly dispersed in the medium.[6][12]
Sample analysis issues Ensure the analytical method (e.g., HPLC, UV-Vis) is validated for specificity, linearity, and accuracy in the dissolution medium. Sample filtration is often necessary to prevent undissolved particles from skewing results.[21][22]
In Vitro Cytotoxicity Assays (e.g., MTT, AlamarBlue)

Problem: High variability or unexpected results in cell viability assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps References
Compound interference Some compounds can directly interact with the assay reagents (e.g., tetrazolium salts like MTT), leading to false positive or negative results. Run a control with the compound in cell-free medium to check for direct reduction of the reagent.[24]
Cell culture conditions Inconsistent cell seeding density, passage number, or incubation times can lead to variability. Ensure a standardized protocol is followed. For intracellular amastigote assays, the macrophage infection rate is a critical parameter to control.[25][26][27]
Drug solubility and stability Poorly soluble compounds may precipitate in the culture medium, leading to inaccurate dosing. Use of a suitable solvent (e.g., DMSO) at a low, non-toxic concentration is recommended. Verify the stability of the compound in the culture medium over the incubation period.[27]
Data analysis Ensure proper background correction and use of appropriate positive and negative controls. The choice of curve-fitting model for IC50 determination can also impact the results.[28]
In Vivo Pharmacokinetic (PK) Studies

Problem: Low oral bioavailability or high variability in plasma concentrations of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps References
Poor absorption This is expected for a poorly soluble and permeable compound. Formulation strategies such as lipid-based nanoparticles are designed to address this. Consider co-administration with absorption enhancers, though this requires careful toxicity assessment.[6][7][13]
First-pass metabolism The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Investigate the metabolic stability of the compound using in vitro systems (e.g., liver microsomes).[6]
Animal handling and dosing Improper oral gavage technique can lead to variability in dosing. Ensure consistent fasting and feeding schedules, as food can significantly impact the absorption of some drugs.[29]
Bioanalytical method issues The LC-MS/MS method for quantifying the drug in plasma must be fully validated for accuracy, precision, and sensitivity. Issues with sample collection (e.g., hemolysis), processing, and storage can also affect results.[30]

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) for this compound

This protocol describes a hot homogenization and ultrasonication method for preparing SLNs.

  • Preparation of the lipid phase:

    • Melt a suitable solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

  • Preparation of the aqueous phase:

    • Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., using a high-shear homogenizer) for a defined period to form a coarse pre-emulsion.

  • Ultrasonication:

    • Immediately sonicate the pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling and nanoparticle formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.

Reference for general methodology:[8][12][16][18]

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

This protocol outlines a general procedure for dissolution testing using a USP Apparatus 2 (paddle).

  • Apparatus Setup:

    • Set up the dissolution apparatus with the appropriate volume of dissolution medium (e.g., 900 mL of simulated gastric or intestinal fluid) in each vessel.

    • Equilibrate the medium to 37 ± 0.5°C.

    • Set the paddle rotation speed (e.g., 50 or 75 rpm).

  • Sample Introduction:

    • Introduce a single dose of the this compound formulation (e.g., tablet, capsule, or a specific volume of SLN dispersion) into each vessel.

  • Sampling:

    • At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a defined volume of the dissolution medium from a standardized sampling zone in each vessel.

    • Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Sample Analysis:

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Calculate the cumulative percentage of the drug dissolved at each time point and plot the dissolution profile.

Reference for general methodology:[20][21][23][31]

Visualizations

Leishmania_Lifecycle_and_Drug_Targeting cluster_sandfly Sandfly Host cluster_human Human Host cluster_delivery Drug Delivery Strategy Promastigote Promastigotes (in midgut) Metacyclic Metacyclic Promastigotes (in proboscis) Promastigote->Metacyclic Differentiation Macrophage Macrophage Metacyclic->Macrophage Amastigote Amastigotes (in macrophage) Macrophage->Amastigote Phagocytosis & Transformation Amastigote:s->Amastigote:n Start2 Amastigote->Start2 Sandfly Bite (Transmission) Agent8_Nano Agent-8 Nanoparticle (e.g., SLN, Liposome) Agent8_Nano->Macrophage Targeted Delivery Start Start->Metacyclic Sandfly Bite (Infection) Start2->Promastigote

Caption: Leishmania lifecycle and targeted delivery of this compound.

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Agent8 This compound (Poor Solubility) Formulation Nanoparticle Formulation (e.g., SLN, Liposome) Agent8->Formulation Encapsulation Dissolution Dissolution Testing Formulation->Dissolution Cytotoxicity Cytotoxicity & Efficacy Assay (vs. Amastigotes in Macrophages) Formulation->Cytotoxicity PK_Study Pharmacokinetic (PK) Study (Animal Model) Dissolution->PK_Study Proceed if dissolution is improved Efficacy_Study Efficacy Study (Infected Animal Model) Cytotoxicity->Efficacy_Study Proceed if potent & selective PK_Study->Efficacy_Study Inform Dosing Regimen Outcome Optimized Lead Formulation Efficacy_Study->Outcome

Caption: Workflow for enhancing the bioavailability of this compound.

References

Technical Support Center: High-Throughput Screening (HTS) for Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the modification and implementation of antileishmanial agent screening protocols for high-throughput applications. This resource focuses on assays involving quinoline-based compounds, such as 8-hydroxyquinoline, and provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data.

Troubleshooting Guides

This section addresses common issues encountered during high-throughput screening for antileishmanial agents.

Issue Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability - Inconsistent cell seeding or parasite infection.- Edge effects in microplates.- Automated liquid handler malfunction.- Ensure thorough mixing of cell and parasite suspensions before dispensing.- Use a validated automated dispenser and regularly perform maintenance.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Low Z'-Factor (<0.5) - Suboptimal signal-to-background ratio.- High variability in controls.- Inappropriate assay window.- Optimize controls (e.g., DMSO concentration for negative control, potent inhibitor for positive control).- Adjust incubation times and reagent concentrations.- Ensure consistent environmental conditions (temperature, CO2).[1]
High False-Positive Rate - Compound autofluorescence or interference with the assay signal.- Cytotoxicity to host cells, not specific parasite killing.- Non-specific mechanisms of action.- Perform a counterscreen with host cells alone to assess cytotoxicity.- Use orthogonal assays to confirm hits (e.g., microscopy-based validation of a colorimetric assay).- Screen compounds against unrelated targets to check for specificity.
Inconsistent Results Between Promastigote and Amastigote Assays - Compounds may not be effective against the clinically relevant intracellular amastigote stage.- Poor membrane permeability of the compound across the host cell and parasitophorous vacuole membranes.- Prioritize screening directly against intracellular amastigotes.[2][3]- If using a primary promastigote screen, all hits must be validated in an intracellular amastigote assay.[3][4]
Low Infection Rate of Macrophages - Health and differentiation status of the host cells.- Low viability or infectivity of promastigotes.- Incorrect parasite-to-macrophage ratio.- Ensure THP-1 cells are properly differentiated into adherent macrophages.[4]- Use stationary phase promastigotes for infection.- Optimize the parasite-to-macrophage ratio (e.g., 15:1).[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended parasite stage for primary high-throughput screening?

A1: While promastigote-based assays are simpler and more easily adaptable to HTS formats, screening directly against the intracellular amastigote stage is highly recommended as it is the clinically relevant form of the parasite and reduces the likelihood of false negatives.[2][3] Studies have shown that a significant percentage of hits from promastigote screens are not active against intracellular amastigotes.[3]

Q2: How can I minimize the cytotoxicity of compounds to the host macrophages?

A2: It is crucial to perform a parallel cytotoxicity screen on the host macrophages (e.g., THP-1 cells) without the parasite. This allows for the determination of the 50% cytotoxic concentration (CC50) and the calculation of the selectivity index (SI = CC50 / IC50), which should be greater than 10 for a promising compound.[5]

Q3: What are the key validation parameters for an antileishmanial HTS assay?

A3: The Z'-factor is a critical parameter for validating the robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[1] Additionally, the assay should be validated using known antileishmanial drugs as reference compounds to ensure it can identify active molecules.

Q4: What are the advantages of an image-based high-content screening assay?

A4: Image-based assays provide multiparametric data, allowing for the simultaneous assessment of infection ratio, number of intracellular parasites, and host cell viability from a single well.[2][3] This provides a more comprehensive understanding of the compound's effect and helps to identify cytotoxic compounds early in the screening process.

Q5: Can 8-hydroxyquinoline be used as a reference compound?

A5: Yes, 8-hydroxyquinoline (8-HQ) has demonstrated potent in vitro activity against both promastigote and intracellular amastigote forms of various Leishmania species and can be used as a reference inhibitor.[5][6][7] Its activity and selectivity index have been well-characterized in several studies.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data for 8-hydroxyquinoline and standard reference compounds from various high-throughput screening assays.

Table 1: In Vitro Activity of 8-Hydroxyquinoline (8-HQ) Against Leishmania Species

Leishmania SpeciesParasite StageIncubation Time (h)IC50 (µg/mL)Reference
L. martiniquensisPromastigote481.61 ± 0.28[5]
L. martiniquensisIntracellular Amastigote721.56 ± 0.02[5]
L. (V.) shawiPromastigote240.2 ± 0.03[6]
L. (V.) lainsoniPromastigote720.06 ± 0.01[6]
L. (L.) amazonensisPromastigote721.1 ± 0.1[6]
L. (V.) lainsoniIntracellular Amastigote240.1 ± 0.09[6]
L. (L.) infantumIntracellular Amastigote242.0 ± 0.8[6]

Table 2: Cytotoxicity and Selectivity Index of 8-Hydroxyquinoline (8-HQ)

Cell LineCC50 (µg/mL)Selectivity Index (SI) vs. L. martiniquensis PromastigotesSelectivity Index (SI) vs. L. martiniquensis Intracellular AmastigotesReference
THP-1128.55 ± 0.9279.8482.40[5]

Table 3: Performance of a Fluorometric High-Throughput Screen

ParameterValueReference
Z'-Factor0.73 ± 0.13[1]
Hit Rate (at 80% parasite killing)2.1%[1]

Experimental Protocols

Detailed Protocol for High-Throughput Screening of Intracellular Leishmania Amastigotes

This protocol is adapted for a 384-well plate format and is suitable for automation.[2][3]

1. Host Cell Preparation and Differentiation:

  • Seed human monocytic THP-1 cells into 384-well, black, clear-bottom plates at a density of 5 x 105 cells/mL.

  • Differentiate the THP-1 cells into adherent, non-dividing macrophages by adding phorbol 12-myristate 13-acetate (PMA) to a final concentration of 20-50 ng/mL.

  • Incubate for 48 hours at 37°C in a 5% CO2 humidified incubator.

2. Parasite Infection:

  • After differentiation, gently wash the adherent macrophages twice with pre-warmed RPMI-1640 medium.

  • Infect the macrophages with stationary-phase Leishmania promastigotes at a multiplicity of infection (MOI) of 15:1 (parasite:macrophage).

  • Centrifuge the plates at a low speed to facilitate parasite contact with the macrophages.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for phagocytosis and transformation of promastigotes into amastigotes.

3. Compound Addition:

  • After the infection period, wash the plates twice with pre-warmed medium to remove any remaining extracellular promastigotes.

  • Using an automated liquid handler, add the test compounds, positive control (e.g., Amphotericin B), and negative control (e.g., 0.5% DMSO) to the appropriate wells.

  • Incubate the plates for an additional 48-72 hours at 37°C in a 5% CO2 humidified incubator.

4. Staining and Imaging:

  • After incubation, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Stain the nuclei of both the host cells and intracellular amastigotes with a DNA-binding fluorescent dye (e.g., DAPI or Hoechst).

  • Acquire images using an automated high-content imaging system.

5. Data Analysis:

  • Use a custom image analysis algorithm to segment and identify host cell nuclei and intracellular amastigote nuclei.

  • Quantify the number of infected cells, the number of amastigotes per cell, and the total number of host cells.

  • Calculate the percentage of parasite inhibition for each compound relative to the controls.

Mandatory Visualizations

Caption: High-throughput screening workflow for intracellular Leishmania amastigotes.

MoA_8HQ cluster_parasite Leishmania Parasite cluster_macrophage Host Macrophage HQ 8-Hydroxyquinoline Mito Mitochondrion HQ->Mito AP M1 Aminopeptidase HQ->AP ROS Reactive Oxygen Species Mito->ROS increased production Death Parasite Death AP->Death inhibition contributes to Membrane Mitochondrial Membrane Depolarization ROS->Membrane Membrane->Death iNOS Inducible Nitric Oxide Synthase (iNOS) NO Nitric Oxide (NO) iNOS->NO produces NO->Death contributes to HQ_macro 8-Hydroxyquinoline HQ_macro->iNOS stimulates

Caption: Proposed mechanism of action of 8-hydroxyquinoline in Leishmania.

References

Validation & Comparative

Synergistic Antileishmanial Effects of Agent-8 and Amphotericin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and less toxic treatments for leishmaniasis, a neglected tropical disease, is a global health priority. Combination therapy, which can enhance efficacy, reduce dosage, and mitigate the risk of drug resistance, represents a promising strategy. This guide provides a comparative analysis of the synergistic effects of the investigational compound Antileishmanial agent-8 (8-hydroxyquinoline) and the established antifungal drug Amphotericin B (AmB) against Leishmania parasites, based on available experimental data.

Comparative Efficacy: In Vitro Studies

In vitro studies have demonstrated that the combination of this compound and Amphotericin B exhibits a synergistic effect against Leishmania martiniquensis, a causative agent of visceral and cutaneous leishmaniasis. The following tables summarize the quantitative data from these studies, highlighting the potency of the individual agents and their enhanced activity when used in combination.

DrugIC50 (µg/mL) vs. PromastigotesIC50 (µg/mL) vs. Intracellular Amastigotes
This compound1.60 ± 0.281.56 ± 0.02
Amphotericin B0.04 ± 0.020.04 ± 0.01

Table 1: Individual Antileishmanial Activity. The half-maximal inhibitory concentration (IC50) values of this compound and Amphotericin B against the promastigote and intracellular amastigote stages of L. martiniquensis. Data is presented as mean ± standard deviation.[1]

Combination of this compound (µg/mL) and Amphotericin B (µg/mL)Combination Index (CI)Interpretation
1.6 + 0.05< 1Synergism
1.6 + 0.025< 1Synergism
1.6 + 0.0125< 1Synergism
1.6 + 0.00625< 1Synergism

Table 2: Synergistic Combinations Against Intracellular Amastigotes. Four different combinations of this compound and Amphotericin B demonstrated synergistic effects against intracellular amastigotes of L. martiniquensis.[1] A Combination Index (CI) value of less than 1 indicates synergy.

Drug/CombinationCC50 (µg/mL) on THP-1 MacrophagesSelectivity Index (SI) vs. Intracellular Amastigotes
This compound128.55 ± 0.9282.40
Amphotericin B0.95 ± 0.3223.75
Synergistic CombinationsNot cytotoxic at effective concentrationsNot applicable

Table 3: Cytotoxicity and Selectivity. The 50% cytotoxic concentration (CC50) against human THP-1 derived macrophages and the calculated Selectivity Index (SI = CC50/IC50). The synergistic combinations were found to be non-toxic to host cells at concentrations effective against the parasite.[1]

Experimental Protocols

The following protocols are standard methods for assessing the in vitro antileishmanial activity and synergistic interactions of drug combinations.

In Vitro Antileishmanial Activity Assay
  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS) at 25°C until they reach the stationary phase.

  • Macrophage Infection: Human or murine macrophages (e.g., THP-1 cell line) are seeded in 96-well plates and infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Drug Treatment: After an incubation period to allow for internalization of parasites, the infected macrophages are treated with serial dilutions of the test compounds (this compound and Amphotericin B, alone or in combination).

  • Determination of IC50: After a further incubation period (typically 48-72 hours), the number of intracellular amastigotes is determined by microscopy after Giemsa staining. The IC50 value is calculated as the drug concentration that causes a 50% reduction in the number of amastigotes compared to untreated controls.

Checkerboard Synergy Assay
  • Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the y-axis and serial dilutions of Amphotericin B along the x-axis. This creates a matrix of different concentration combinations.

  • Infection and Treatment: Infected macrophages are added to each well of the checkerboard plate.

  • Data Analysis: After incubation, the percentage of parasite inhibition for each combination is determined.

  • Calculation of Combination Index (CI): The CI is calculated using the Chou-Talalay method. The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that inhibit x% of parasites, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also inhibit x% of parasites.

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Synergy_Assessment_Workflow Experimental Workflow for Synergy Assessment cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment (Checkerboard Assay) cluster_analysis Analysis Leishmania Culture Leishmania promastigotes Infect Infect macrophages with promastigotes Leishmania->Infect Macrophages Culture and seed macrophages Macrophages->Infect Treat_Cells Treat infected macrophages Infect->Treat_Cells Serial_Dilution_A Serial dilutions of This compound Combination_Plate Prepare combination plate Serial_Dilution_A->Combination_Plate Serial_Dilution_B Serial dilutions of Amphotericin B Serial_Dilution_B->Combination_Plate Combination_Plate->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Stain Giemsa staining Incubate->Stain Count Count intracellular amastigotes Stain->Count Calculate Calculate % inhibition and Combination Index (CI) Count->Calculate

Caption: Workflow for assessing the synergistic effects of antileishmanial agents.

Proposed Mechanism of Synergistic Action

While the precise molecular interactions leading to the observed synergy are still under investigation, a plausible mechanism can be proposed based on the individual modes of action of this compound and Amphotericin B.

  • Amphotericin B primarily targets the Leishmania cell membrane. It binds to ergosterol, a major sterol in the parasite's membrane, leading to the formation of pores or ion channels. This disrupts the membrane's integrity, causing leakage of intracellular components and ultimately, cell death.[1]

  • This compound (8-hydroxyquinoline) has a multi-faceted mechanism of action. It is a known metal chelator, which can disrupt essential metal-dependent enzymatic processes within the parasite.[1] Furthermore, studies have shown that 8-hydroxyquinoline can act directly on the parasite's mitochondria, leading to a decrease in the mitochondrial membrane potential and inducing apoptosis-like cell death.[1]

The synergistic effect likely arises from a "two-hit" mechanism. The mitochondrial dysfunction and overall metabolic stress induced by this compound may weaken the parasite, making its cell membrane more susceptible to the pore-forming action of Amphotericin B. This dual assault on both energy production and cellular integrity could lead to a more rapid and efficient killing of the parasite than either agent alone.

Synergistic_Mechanism Proposed Synergistic Mechanism of Action cluster_leishmania Leishmania Parasite cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion Ergosterol Ergosterol Membrane_Pore Membrane Pore Formation Ergosterol->Membrane_Pore Leads to Ion_Leakage Ion Leakage Membrane_Pore->Ion_Leakage Causes MMP Decreased Mitochondrial Membrane Potential ATP Reduced ATP Production MMP->ATP Results in Cell_Death Parasite Cell Death ATP->Cell_Death Contributes to Ion_Leakage->Cell_Death Contributes to AmB Amphotericin B AmB->Ergosterol Binds to Agent8 This compound (8-hydroxyquinoline) Agent8->MMP Induces

Caption: Proposed synergistic mechanism of this compound and Amphotericin B.

Conclusion and Future Directions

The in vitro data strongly suggest a synergistic relationship between this compound and Amphotericin B against Leishmania martiniquensis. This combination allows for effective parasite killing at concentrations that are not toxic to host cells, a significant advantage in antileishmanial drug development.

However, it is crucial to note the current limitations. The synergistic effects have been demonstrated in vitro, and there is a lack of published in vivo studies evaluating this specific combination in animal models of leishmaniasis. Further research is warranted to:

  • Confirm the synergistic efficacy and safety of this combination in relevant in vivo models.

  • Elucidate the precise molecular mechanisms underlying the synergistic interaction.

  • Evaluate the potential of this combination against other Leishmania species.

The synergistic combination of this compound and Amphotericin B holds considerable promise as a potential therapeutic strategy for leishmaniasis. Continued investigation is essential to translate these encouraging in vitro findings into effective clinical applications.

References

A Comparative Analysis of Antileishmanial Agent-8 and Standard Antimonial Drugs for Leishmaniasis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. For decades, pentavalent antimonials, such as sodium stibogluconate and meglumine antimonate, have been the cornerstone of treatment. However, their efficacy is increasingly compromised by drug resistance and significant host toxicity. This has spurred the development of novel therapeutic agents, among which is the preclinical candidate "Antileishmanial agent-8" (GSK3494245/DDD01305143), a potent and selective inhibitor of the Leishmania proteasome. This guide provides an objective comparison of this compound and standard antimonial drugs, supported by available experimental data, to inform future research and drug development efforts.

Executive Summary

This compound represents a promising new class of oral antileishmanial compounds with a distinct mechanism of action from traditional therapies. While direct comparative efficacy data against standard antimonials is limited, preclinical studies demonstrate its potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis, with an efficacy comparable to the oral drug miltefosine. Standard antimonials, while historically effective, are plagued by parenteral administration, significant side effects, and growing resistance. This guide will delve into the available data on their respective mechanisms of action, efficacy, and the experimental protocols used to generate this knowledge.

Mechanism of Action

The fundamental difference between this compound and standard antimonials lies in their molecular targets within the Leishmania parasite.

This compound: Targeting the Proteasome

This compound acts as a highly selective inhibitor of the chymotrypsin-like activity of the parasite's 20S proteasome, specifically targeting the β5 subunit.[1] The proteasome is a critical cellular machine responsible for protein degradation, playing a vital role in numerous cellular processes, including cell cycle control, stress response, and differentiation. By inhibiting the proteasome, this compound disrupts the parasite's ability to maintain protein homeostasis, leading to the accumulation of damaged or misfolded proteins and ultimately, cell death.[1][2] This targeted approach offers the potential for high selectivity and reduced host toxicity.

cluster_agent8 This compound Mechanism Agent-8 Agent-8 Proteasome_beta5 Leishmania Proteasome (β5 subunit) Agent-8->Proteasome_beta5 Inhibition Protein_Degradation Protein Degradation Proteasome_beta5->Protein_Degradation Blocked Cell_Death Parasite Cell Death Protein_Degradation->Cell_Death Leads to Ubiquitinated_Proteins Ubiquitinated Proteins Ubiquitinated_Proteins->Proteasome_beta5 Target for Degradation

Caption: Mechanism of this compound.

Standard Antimonial Drugs: A Multi-pronged and Less Defined Attack

The mechanism of action of pentavalent antimonials (SbV) is more complex and not fully elucidated. Two primary models are proposed:

  • The Prodrug Model : This is the most widely accepted model. It posits that the inactive pentavalent antimony (SbV) is reduced to the cytotoxic trivalent form (SbIII) within the parasite or host macrophages.[3][4] SbIII then exerts its leishmanicidal activity through multiple pathways, including:

    • Inhibition of Trypanothione Reductase (TryR) : TryR is a crucial enzyme in the parasite's thiol-based redox metabolism, protecting it from oxidative stress. Inhibition of TryR leads to an accumulation of reactive oxygen species and subsequent cellular damage.[5]

    • Inhibition of DNA Topoisomerase I : This enzyme is essential for DNA replication and repair. Its inhibition disrupts these vital processes.[5]

  • The Active SbV Model : This model suggests that SbV itself possesses intrinsic antileishmanial activity, independent of its reduction to SbIII.[3][4]

Furthermore, antimonials are also thought to modulate the host's immune response, enhancing the macrophage's ability to kill the intracellular parasites.[3]

cluster_antimonials Standard Antimonial Drugs: Proposed Mechanisms SbV Pentavalent Antimony (SbV) SbIII Trivalent Antimony (SbIII) SbV->SbIII Reduction Host_Immune_Activation Host Immune Activation SbV->Host_Immune_Activation TryR Trypanothione Reductase (TryR) SbIII->TryR Inhibition TopoI DNA Topoisomerase I SbIII->TopoI Inhibition Redox_Imbalance Redox Imbalance & Oxidative Stress TryR->Redox_Imbalance DNA_Damage DNA Damage TopoI->DNA_Damage Cell_Death Parasite Cell Death Redox_Imbalance->Cell_Death DNA_Damage->Cell_Death Host_Immune_Activation->Cell_Death

Caption: Proposed mechanisms of standard antimonials.

Comparative Efficacy Data

Direct head-to-head comparative studies between this compound and standard antimonials under identical experimental conditions are not yet available in the public domain. The following tables summarize the available preclinical efficacy data from separate studies. It is crucial to note that a direct comparison of the absolute values between these tables is not appropriate due to the different experimental setups.

Table 1: Preclinical Efficacy of this compound (GSK3494245/DDD01305143) against Leishmania donovani

ParameterValueSpecies/StrainModelCommentsReference
In Vitro EC50 1.6 µML. donovaniIntramacrophage amastigotes (THP-1 cells)-[6]
In Vivo ED50 8.9 mg/kgL. donovani (LV9)Mouse model (oral, b.i.d. for 10 days)Effective Dose, 50% reduction in parasite load[6]
In Vivo ED90 16 mg/kgL. donovani (LV9)Mouse model (oral, b.i.d. for 10 days)Effective Dose, 90% reduction in parasite load[6]
In Vivo ED99 30 mg/kgL. donovani (LV9)Mouse model (oral, b.i.d. for 10 days)Effective Dose, 99% reduction in parasite load[6]
In Vivo Efficacy >95% reduction in parasite loadL. donovani (LV9)Mouse model (25 mg/kg, oral, b.i.d. for 10 days)Comparable to miltefosine (30 mg/kg, oral, q.d. for 10 days)[6]

Table 2: Preclinical and Clinical Efficacy of Standard Antimonial Drugs

DrugParameterValueSpecies/StrainModelCommentsReference
Sodium Stibogluconate In Vitro IC50 Varies widelyL. infantumIntracellular amastigotes4.7 ± 0.4 mgSbV/L (sensitive) to 7.7 ± 1.5 mgSbV/L (resistant)[7]
Sodium Stibogluconate Clinical Cure Rate 91%Cutaneous LeishmaniasisHuman20 mg/kg/day for 20 days (IV)
Meglumine Antimonate Clinical Cure Rate 82%Cutaneous LeishmaniasisHumanIntralesional
Meglumine Antimonate Clinical Cure Rate 87.5%Canine Tegumentary LeishmaniasisDogIntralesional

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of these antileishmanial agents.

In Vitro Intramacrophage Amastigote Assay (for this compound)

This assay is crucial for determining the efficacy of a compound against the clinically relevant intracellular stage of the parasite.

cluster_invitro In Vitro Intramacrophage Assay Workflow THP1_Culture Culture & Differentiate THP-1 Monocytes to Macrophages Infection Infect Macrophages with L. donovani Promastigotes THP1_Culture->Infection Drug_Treatment Treat with this compound (various concentrations) Infection->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation Lysis_Staining Fix, Lyse Macrophages, and Stain Amastigotes Incubation->Lysis_Staining Quantification Quantify Intracellular Amastigotes (Microscopy or High-Content Imaging) Lysis_Staining->Quantification EC50_Calculation Calculate EC50 Quantification->EC50_Calculation

Caption: Workflow for in vitro efficacy testing.

  • Host Cells: Human monocytic cell line THP-1 is differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Parasite Infection: Differentiated THP-1 cells are infected with Leishmania donovani promastigotes at a specific multiplicity of infection (e.g., 10:1 parasite to cell ratio).

  • Drug Treatment: After allowing for parasite internalization, the infected cells are treated with serial dilutions of the test compound (this compound) or a reference drug.

  • Incubation: The treated, infected cells are incubated for a defined period (e.g., 72 hours) to allow for drug action and parasite replication in the control group.

  • Quantification: The number of intracellular amastigotes is quantified. This can be done manually by microscopy after Giemsa staining or using high-content imaging systems with fluorescently labeled parasites or DNA dyes.

  • Data Analysis: The half-maximal effective concentration (EC50), the concentration of the drug that inhibits parasite growth by 50%, is calculated from the dose-response curves.

In Vivo Mouse Model of Visceral Leishmaniasis (for this compound)

Animal models are indispensable for evaluating the in vivo efficacy and pharmacokinetic properties of a drug candidate.

  • Animal Model: Female BALB/c mice are commonly used as a susceptible model for Leishmania donovani infection.

  • Infection: Mice are infected intravenously with Leishmania donovani amastigotes or promastigotes.

  • Drug Administration: At a specific time post-infection (e.g., 7 or 14 days), treatment with the test compound (this compound) is initiated. The drug is administered orally (p.o.) twice daily (b.i.d.) for a specified duration (e.g., 10 days).[6]

  • Efficacy Assessment: A few days after the last treatment, the mice are euthanized, and the parasite burden in the liver and spleen is determined. This is typically done by counting the number of amastigotes in Giemsa-stained tissue imprints and is expressed as Leishman-Donovan Units (LDU).

  • Data Analysis: The percentage of parasite reduction in treated groups is calculated relative to the vehicle-treated control group. The Effective Dose (ED50, ED90, etc.), the dose required to achieve a 50% or 90% reduction in parasite burden, is then determined.[6]

Clinical Efficacy Assessment of Standard Antimonials

The efficacy of standard antimonials is primarily determined through clinical trials in human patients.

  • Study Population: Patients with a confirmed diagnosis of cutaneous or visceral leishmaniasis.

  • Treatment Regimen: Patients receive a standardized course of a pentavalent antimonial, such as sodium stibogluconate (e.g., 20 mg/kg/day intravenously for 20-28 days) or meglumine antimonate (intralesional or intramuscular injections).

  • Outcome Measures: The primary outcome is typically the clinical cure rate, defined as the complete re-epithelialization of cutaneous lesions or the resolution of clinical signs and symptoms of visceral leishmaniasis (e.g., fever, splenomegaly) and parasitological cure (absence of parasites in tissue samples).

  • Follow-up: Patients are followed for a specific period (e.g., 6-12 months) to monitor for relapses.

Conclusion and Future Directions

This compound presents a promising new therapeutic strategy for leishmaniasis, particularly visceral leishmaniasis, with its novel mechanism of action, oral bioavailability, and potent preclinical efficacy. Its targeted inhibition of the parasite proteasome offers the potential for improved safety and a reduced likelihood of cross-resistance with existing drugs.

Standard antimonial drugs, despite their long history of use, are hampered by significant drawbacks, including the need for parenteral administration, a high incidence of adverse effects, and the emergence of widespread resistance.

References

Validating the Target of Antileishmanial Agent-8: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of new antileishmanial drugs is paramount in the face of growing resistance and the limitations of current therapies. A critical step in this process is target validation, which provides definitive evidence linking a compound's efficacy to its molecular target within the parasite. This guide provides a framework for validating the target of a novel hypothetical compound, "Antileishmanial Agent-8," using state-of-the-art genetic methodologies. We compare this validation workflow to the established understanding of legacy antileishmanial agents, offering a comprehensive overview for researchers in the field.

The Target Validation Imperative

Drug discovery can follow two main paths: phenotypic screening, which identifies compounds that kill the parasite without prior knowledge of the target, and target-based screening, which designs compounds against a protein presumed to be essential.[1] Regardless of the initial approach, rigorous target validation is essential. Genetic validation, in particular, provides the strongest evidence for a target's role in drug efficacy and its essentiality for parasite survival.[2] For most existing antileishmanial drugs, such as miltefosine and paromomycin, the precise molecular targets were not identified until long after their deployment, and for some, they remain ambiguous.[1][2] Modern drug discovery programs aim to circumvent this ambiguity by integrating early-stage target validation.

A Genetic Validation Strategy for this compound

Let us assume that phenotypic screening has identified this compound as a potent inhibitor of Leishmania growth. Through subsequent biochemical or proteomic studies (e.g., affinity purification, thermal shift assays), the putative target has been identified as Leishmania Kinetoplastid Kinase X (LKKX) . The following genetic approaches are designed to validate LKKX as the genuine target of Agent-8.

The overall workflow for validating LKKX as the target of Agent-8 involves several key genetic experiments designed to prove the target's essentiality and its direct interaction with the compound.

Figure 1. High-Level Target Validation Workflow cluster_0 Hypothesis Generation cluster_1 Genetic Validation cluster_2 Chemical-Genetic Validation cluster_3 Conclusion A Identify Putative Target (e.g., LKKX for Agent-8) B Gene Knockout (KO) via CRISPR-Cas9 A->B Is the gene essential? D Overexpression Studies A->D Does more target confer resistance? E Induce Point Mutations A->E Does mutation prevent binding? C Assess Gene Essentiality B->C G Validate/Invalidate LKKX as Target C->G If essential F Test Agent-8 Sensitivity in Mutant Lines D->F E->F F->G

Caption: High-Level Target Validation Workflow

Experimental Protocols

1. Gene Knockout of LKKX using CRISPR-Cas9

The most direct way to test the essentiality of a gene is to delete it from the parasite's genome. The CRISPR-Cas9 system has been optimized for Leishmania and allows for rapid and efficient gene knockout, often within a week.[3][4][5]

Figure 2. CRISPR-Cas9 Gene Knockout Workflow cluster_0 Preparation cluster_1 Transfection cluster_2 Selection & Analysis A Design sgRNAs targeting LKKX (e.g., using LeishGEdit.net) C Amplify sgRNA templates and drug resistance cassettes via PCR A->C B Design primers to amplify drug resistance cassettes (e.g., NEO and PURO) with 30bp homology flanks B->C D Co-transfect L. mexicana (Cas9/T7 expressing line) with sgRNA and donor DNA PCR products C->D E Select for transformants using Neomycin and Puromycin D->E F Isolate genomic DNA and confirm gene deletion by PCR E->F G Assess parasite viability and growth phenotype F->G

Caption: CRISPR-Cas9 Gene Knockout Workflow

Methodology:

  • Design: Utilize the LeishGEdit online tool (LeishGEdit.net) to design specific single guide RNAs (sgRNAs) that target the 5' and 3' ends of the LKKX open reading frame.[6][7] The tool will also design primers to amplify two different drug resistance cassettes (e.g., neomycin phosphotransferase, NEO, and puromycin N-acetyltransferase, PURO) from template plasmids (pT series). These primers will add 30 nucleotides of homology flanking the LKKX gene.[6][7]

  • PCR Amplification: Perform PCR to generate the DNA templates for sgRNA transcription and the two donor DNA cassettes for homologous recombination.[6]

  • Parasite Culture and Transfection: Culture Leishmania promastigotes that constitutively express Cas9 and T7 RNA polymerase to mid-log phase.[6] Transfect approximately 1x10^7 cells with the pooled PCR products (sgRNA templates and donor DNA cassettes) via electroporation.

  • Selection and Cloning: After transfection, allow parasites to recover for 24 hours before adding selective drugs (e.g., G418 for NEO and Puromycin for PURO). Plate the parasites on semi-solid agar to isolate clonal populations.

  • Verification: Pick resistant colonies and expand them. Isolate genomic DNA and perform diagnostic PCR to confirm the replacement of the LKKX gene with the resistance cassettes.

  • Phenotypic Analysis: Monitor the growth and viability of the resulting parasites. If no viable null mutants can be recovered, it provides strong evidence that LKKX is essential for promastigote survival. This experiment should be repeated with an ectopic "rescue" copy of LKKX to confirm that the lethality is due to the loss of the target gene.

2. Conditional Knockout via Plasmid Shuffle

If LKKX is found to be essential, a conditional knockout approach is necessary to study its function. This can be achieved using a plasmid shuffle technique, which has been successfully used to validate the essentiality of targets like N-myristoyltransferase (NMT) in vivo.[8]

Methodology:

  • Generate a Null Background Line: First, create a heterozygous knockout of LKKX (one allele replaced by a resistance marker).

  • Introduce Rescue Plasmids: Transfect this line with a plasmid carrying a wild-type copy of LKKX and a second selectable marker. Then, knock out the second endogenous LKKX allele.

  • Introduce a Second Rescue Plasmid with Counter-Selection: Introduce a third plasmid containing LKKX and a counter-selectable marker (e.g., thymidine kinase, TK). Ganciclovir (GCV) treatment will kill parasites that retain this plasmid.

  • In Vivo Validation: Infect mice with the parasite line carrying both rescue plasmids. After the infection is established, treat one cohort of mice with GCV.

  • Analysis: Monitor the parasite burden in both GCV-treated and untreated mice. A significant reduction or clearance of parasites in the GCV-treated group would confirm that LKKX is essential for amastigote survival in a mammalian host.[8]

Comparison with Alternative Antileishmanial Agents

The validation strategy for Agent-8 stands in contrast to the historical development of currently used drugs. For many legacy drugs, the molecular target and mechanism of resistance were elucidated retrospectively, often through the selection and analysis of drug-resistant parasite lines.

Antileishmanial Agent Putative/Validated Target Mechanism of Action Genetic Validation Evidence
Miltefosine Miltefosine Transporter (LdMT) / Ros3 Complex; Phospholipid Metabolism Disrupts membrane integrity and mitochondrial function, inducing apoptosis-like cell death.[9]Indirect/Resistance-based: Knockout or mutation of the LdMT/Ros3 transporter complex genes leads to high levels of miltefosine resistance.[9][10] Deletion of the Miltefosine Sensitivity Locus (MSL) is associated with treatment failure.[11]
Amphotericin B Ergosterol Binds to ergosterol in the parasite cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[1][12]Chemical-Genetic: The target is a small molecule, not a protein, so direct gene knockout is not applicable. However, genetic manipulation of the ergosterol biosynthesis pathway can alter susceptibility.
Paromomycin Ribosome (Protein Synthesis) An aminoglycoside antibiotic that is thought to bind to the ribosomal RNA, interfering with protein translation.[13]Indirect/Resistance-based: Studies of resistant lines show mutations and copy number variations in genes related to ribosomal proteins and transporters, suggesting the ribosome is a primary target.[14][15]
Hypothetical Agent-8 Leishmania Kinetoplastid Kinase X (LKKX) Inhibition of a specific signaling pathway essential for parasite survival.Direct (Proposed): Gene knockout of LKKX is lethal, which is rescued by an ectopic copy. Overexpression of LKKX leads to decreased sensitivity (higher EC50) to Agent-8. A point mutation in the LKKX active site that prevents Agent-8 binding, but retains kinase activity, confers resistance.

This table highlights a key shift in drug discovery: from retrospective analysis of resistance to prospective, direct genetic validation of the intended target.

Logical Relationships in Target Validation

Figure 3. Logic of Genetic Validation Outcomes cluster_0 Scenario A: Target is an Essential Enzyme (e.g., LKKX) cluster_1 Scenario B: Target is a Drug Influx Transporter (e.g., LdMT for Miltefosine) A1 Knockout of LKKX A2 Parasite is non-viable (Target is Essential) A1->A2 A3 Overexpression of LKKX A4 Increased EC50 for Agent-8 (Hypersensitivity is reduced) A3->A4 B1 Knockout of Transporter Gene B2 Parasite is viable B1->B2 B3 Parasite becomes resistant to drug B2->B3

Caption: Logic of Genetic Validation Outcomes

Conclusion

Validating the target of a novel antileishmanial agent is a multi-step process that relies on robust genetic tools. The CRISPR-Cas9 system has revolutionized this process in Leishmania, enabling rapid and precise gene editing to test for target essentiality.[3][5] By following a systematic workflow of gene knockout, conditional knockout, and chemical-genetic experiments, researchers can build a conclusive case for a drug's mechanism of action. This modern, genetics-first approach, as outlined for the hypothetical this compound, provides a much higher degree of certainty than the retrospective studies that characterized older antileishmanial drugs and is crucial for developing next-generation therapies that can overcome the challenge of drug resistance.

References

Independent verification of Antileishmanial agent-8 antileishmanial activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antileishmanial activity of Antileishmanial agent-8 against established alternative treatments. The information is presented to aid researchers in evaluating its potential as a novel therapeutic candidate. Due to the limited publicly available data on this compound, this guide includes data from commercial sources and complements it with established experimental protocols for similar compounds to provide a framework for independent verification.

Executive Summary

This compound, a dihydroquinazolinone derivative, has shown potent in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This guide compares its reported efficacy and cytotoxicity with standard antileishmanial drugs, Miltefosine and Amphotericin B, as well as the investigational compound 8-Hydroxyquinoline. While this compound exhibits promising selective activity, the absence of a primary research publication necessitates independent verification of its biological properties. This document provides representative protocols to facilitate such studies.

Data Presentation

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data for this compound is sourced from a commercial vendor and has not been independently verified through a peer-reviewed publication. Direct comparison of absolute values should be approached with caution as experimental conditions may vary between studies.

Table 1: In Vitro Antileishmanial Activity against Leishmania donovani

CompoundIC50 (µM) against PromastigotesIC50 (µM) against AmastigotesData Source
This compound Not Reported5.64Commercial Data
Miltefosine~4.0 - 8.0~0.5 - 5.0Literature
Amphotericin B~0.1 - 0.5~0.05 - 0.2Literature
8-Hydroxyquinoline~1.0 - 5.0~0.5 - 2.0Literature

Table 2: Cytotoxicity and Selectivity Index

CompoundHost Cell LineCC50 (µM)Selectivity Index (SI = CC50/Amastigote IC50)Data Source
This compound L-6 (Rat myoblasts)73.9~13.1Commercial Data
MiltefosineMacrophages (e.g., J774, THP-1)~10 - 40~2 - 80Literature
Amphotericin BMacrophages (e.g., J774, THP-1)>20>100Literature
8-HydroxyquinolineMacrophages (e.g., J774, THP-1)~30 - 130~15 - 260Literature

Disclaimer: The data for this compound is provided by MedchemExpress. The absence of a peer-reviewed publication prevents the verification of the experimental conditions under which these values were obtained. The data for comparator drugs are aggregated from various literature sources and represent a general range of reported values.

Experimental Protocols

The following are representative, detailed methodologies for key experiments cited in the comparison. These protocols are based on established practices in antileishmanial drug discovery and can be adapted for the independent verification of this compound's activity.

In Vitro Antileishmanial Susceptibility Assay (Promastigote Model)

This protocol is designed to determine the 50% inhibitory concentration (IC50) of a compound against the promastigote stage of Leishmania donovani.

  • Parasite Culture: Leishmania donovani promastigotes (e.g., WHO reference strain DD8) are cultured at 25°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Procedure:

    • Harvest mid-log phase promastigotes and adjust the density to 1 x 10^6 cells/mL in fresh culture medium.

    • Dispense 100 µL of the parasite suspension into each well of a 96-well microtiter plate.

    • Add 100 µL of the test compound at various concentrations (typically in a two-fold serial dilution) to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).

    • Incubate the plates at 25°C for 72 hours.

    • Following incubation, add 20 µL of a resazurin-based viability reagent (e.g., AlamarBlue) to each well and incubate for another 4-6 hours.

    • Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 570 nm excitation and 590 nm emission for resazurin) using a microplate reader.

  • Data Analysis: The percentage of parasite inhibition is calculated relative to the negative control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

In Vitro Antileishmanial Susceptibility Assay (Amastigote Model)

This protocol assesses the efficacy of a compound against the intracellular amastigote stage of Leishmania donovani within a host macrophage cell line.

  • Host Cell Culture: A suitable macrophage cell line (e.g., THP-1 or J774A.1) is maintained in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure:

    • Seed the macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. For THP-1 cells, differentiation into a macrophage-like phenotype is induced with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to infection.

    • Infect the adherent macrophages with late-stage L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the wells to remove non-phagocytosed promastigotes.

    • Add fresh medium containing the test compound at various concentrations.

    • Incubate for a further 72 hours.

    • Fix and stain the cells (e.g., with Giemsa stain).

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the percentage of infection reduction compared to the untreated control. The IC50 value is determined from the dose-response curve.

In Vitro Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line to assess its selectivity.

  • Cell Culture: The selected mammalian cell line (e.g., L-6, THP-1, or J774A.1) is cultured under appropriate conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well).

    • Allow the cells to adhere and grow for 24 hours.

    • Replace the medium with fresh medium containing the test compound at various concentrations.

    • Incubate for 72 hours.

    • Assess cell viability using a resazurin-based assay as described for the promastigote assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined from the dose-response curve.

Mandatory Visualization

Experimental Workflow

G cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay p1 Culture L. donovani promastigotes p2 Seed promastigotes in 96-well plate p1->p2 p3 Add Antileishmanial agent-8 p2->p3 p4 Incubate for 72h p3->p4 p5 Assess viability (Resazurin) p4->p5 p6 Determine IC50 p5->p6 a1 Culture & seed macrophages a2 Infect with promastigotes a1->a2 a3 Wash & add This compound a2->a3 a4 Incubate for 72h a3->a4 a5 Fix, stain & count amastigotes a4->a5 a6 Determine IC50 a5->a6 c1 Culture mammalian cells (e.g., L-6) c2 Seed cells in 96-well plate c1->c2 c3 Add Antileishmanial agent-8 c2->c3 c4 Incubate for 72h c3->c4 c5 Assess viability (Resazurin) c4->c5 c6 Determine CC50 c5->c6

Caption: Workflow for in vitro evaluation of this compound.

Known Signaling Pathways of Comparator Drugs

The mechanism of action for this compound has not been published. The following diagrams illustrate the proposed mechanisms of the comparator drugs.

G cluster_miltefosine Miltefosine Mechanism of Action miltefosine Miltefosine membrane Leishmania Cell Membrane (Phospholipid Metabolism) miltefosine->membrane Disrupts mitochondria Mitochondria miltefosine->mitochondria apoptosis Apoptosis-like Cell Death membrane->apoptosis cytochrome_c Cytochrome c Oxidase Inhibition mitochondria->cytochrome_c cytochrome_c->apoptosis

Caption: Proposed mechanism of action for Miltefosine.

G cluster_amphotericin_b Amphotericin B Mechanism of Action amphotericin_b Amphotericin B ergosterol Ergosterol (in Leishmania membrane) amphotericin_b->ergosterol Binds to pore_formation Pore Formation ergosterol->pore_formation ion_leakage Ion Leakage (K+, Na+, H+, Cl-) pore_formation->ion_leakage cell_death Cell Death ion_leakage->cell_death

Caption: Proposed mechanism of action for Amphotericin B.

Conclusion

This compound presents as a promising compound with potent and selective in vitro activity against Leishmania donovani. However, the lack of a primary publication detailing its synthesis, biological evaluation, and mechanism of action is a significant gap. The data and protocols provided in this guide are intended to facilitate the independent verification and further investigation of this compound by the scientific community. Further studies are warranted to confirm its antileishmanial activity, elucidate its mechanism of action, and evaluate its in vivo efficacy and safety profile to determine its true potential as a therapeutic agent for leishmaniasis.

Safety Operating Guide

Navigating the Disposal of Antileishmanial Agent-8: A Comprehensive Safety Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antileishmanial agent-8" is not a universally recognized chemical identifier. As such, this document provides a comprehensive, generalized disposal protocol based on established best practices for hazardous pharmaceutical and research compounds, including known antileishmanial drugs like pentavalent antimonials, Amphotericin B, and Miltefosine. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the compound in use for precise, compliant guidance.

The proper disposal of any research chemical is paramount to ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. Antileishmanial agents, often cytotoxic or possessing other hazardous properties, demand rigorous adherence to established waste management protocols. This guide provides the essential procedural information for the safe handling and disposal of a hypothetical "this compound" and its associated waste streams.

Step 1: Waste Characterization and Segregation

The foundational step in proper disposal is to correctly identify and segregate the waste. All items that have come into contact with this compound must be considered hazardous pharmaceutical waste.[1] This includes the pure (unused or expired) agent, stock solutions, contaminated labware, and personal protective equipment (PPE).

Key Principles of Segregation:

  • Never mix incompatible waste streams. For example, do not mix acidic waste with cyanide-containing waste.[2]

  • Segregate based on physical form: Sharps, non-sharp solids, and liquids must be placed in separate, dedicated containers.

  • Use designated containers: Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste may be collected in blue containers.[3] All containers must be clearly labeled as "Hazardous Drug Waste."[4]

Step 2: Procedural Guidance for Disposal

The following protocols outline the step-by-step process for handling different forms of waste contaminated with this compound.

Personal Protective Equipment (PPE): Appropriate PPE is mandatory during all handling and disposal procedures. This includes, at a minimum:

  • Two pairs of chemotherapy-rated gloves.

  • A disposable gown.

  • OSHA-approved safety glasses or face shield.

  • A respiratory mask if there is a risk of aerosolization or dust formation.[5][6]

Disposal of Unused or Expired Agent (Bulk Compound):

  • Do not dispose of down the drain or in regular trash. [3][7] This is a critical violation of EPA regulations and can lead to environmental contamination.[8]

  • The pure agent should be disposed of in its original container if possible, or a compatible, sealed, and clearly labeled hazardous waste container.

  • This waste must be collected by a licensed hazardous waste disposal company for final treatment, typically via high-temperature incineration.[4][8]

Disposal of Contaminated Labware:

  • Sharps Waste: Needles, syringes, scalpels, and contaminated broken glass must be immediately placed into a designated, puncture-resistant sharps container labeled "Hazardous Drug Waste Only."[4][9]

  • Non-Sharp Solid Waste: Items such as contaminated gloves, gowns, bench paper, plastic culture flasks, and pipette tips should be collected in thick, leak-proof plastic bags placed inside a rigid, covered container.[4] The container must be clearly labeled "HAZARDOUS DRUG-RELATED WASTES."[4]

Disposal of Contaminated Liquids:

  • Aqueous Solutions: Liquid waste, such as spent cell culture media containing the agent, should be collected in a dedicated, leak-proof, and sealed container.

  • Autoclaving Ineffectiveness: Be aware that autoclaving may not deactivate all pharmaceutical compounds, including certain antibiotics often used in media.[10] Therefore, even after autoclaving for biohazard purposes, the liquid should still be treated as chemical waste.

  • Final Disposal: The collected liquid waste must be picked up by a certified hazardous waste contractor. Sewer disposal is strictly prohibited.[3]

Quantitative Data for Disposal and Handling

The following table summarizes key quantitative parameters relevant to the disposal of hazardous pharmaceutical agents. These are generalized values; always refer to the specific SDS for the compound in use.

ParameterGuideline/ValueSource/Rationale
Incineration Temperature >850°C (minimum); >1200°C (preferred for cytotoxic drugs)Ensures complete thermal destruction of active pharmaceutical ingredients.[11]
Waste Container Type Puncture-resistant (sharps); Rigid, leak-proof (solids/liquids)Prevents physical injury and environmental leakage during storage and transport.[4][9]
Waste Segregation Dilute pharmaceutical waste to <1% of total municipal waste if landfilling (emergency only).Minimizes environmental concentration in scenarios where incineration is not possible.[12]
Labeling Requirement "Hazardous Drug Waste" or "Hazardous Waste Pharmaceuticals"Complies with EPA and OSHA regulations for clear identification of hazardous materials.[3][4]
Temporary Storage Secure, limited-access area; away from heat, light, and moisture.Prevents unauthorized access and degradation of the compound before disposal.[4][13]

Experimental Protocols Cited

This guidance is based on standard operating procedures derived from regulatory documents and safety data sheets for analogous compounds. The core "experimental protocol" for disposal is the Waste Segregation and Collection Procedure :

  • Preparation: Before beginning work, prepare the designated, properly labeled hazardous waste containers (black for solids/liquids, sharps container for sharps) in the immediate work area.

  • Execution: During the experiment, immediately place any contaminated item into the correct waste container. Do not allow waste to accumulate on the benchtop.

  • Container Management: Do not overfill containers. Sharps containers should be sealed when three-quarters full. Liquid containers should have adequate headspace to prevent spills.

  • Sealing and Storage: Once full, securely seal the containers. Wipe the exterior with an appropriate decontaminating solution. Move the sealed containers to the designated satellite accumulation area for hazardous waste, awaiting pickup by EHS or a licensed contractor.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Final Disposal Pathway A This compound Used in Experiment B Characterize Waste: Is it Contaminated? A->B C Sharps (Needles, Glass) B->C Yes D Non-Sharp Solids (Gloves, Plasticware) B->D Yes E Liquids (Media, Solutions) B->E Yes F Puncture-Proof Sharps Container C->F G Labeled Bag inside Rigid Container D->G H Sealed, Labeled Waste Bottle E->H I Store in Secure Satellite Accumulation Area F->I G->I H->I J Arrange Pickup by Licensed Waste Contractor I->J K Transport to Permitted Treatment Facility J->K L High-Temperature Incineration K->L

Caption: Disposal workflow for this compound waste.

Decision_Tree A Item for Disposal B Contact with Agent-8? A->B C Is it a Sharp? B->C Yes E Dispose as Regular Lab Waste (per institutional policy) B->E No D Is it Liquid? C->D No F Place in Hazardous Sharps Container C->F Yes G Place in Hazardous Liquid Waste D->G Yes H Place in Hazardous Solid Waste D->H No

Caption: Decision tree for waste segregation.

References

Personal protective equipment for handling Antileishmanial agent-8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Antileishmanial Agent-8, a potent compound for research purposes. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. This information is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive safety approach is necessary, combining appropriate personal protective equipment with engineering controls to minimize exposure.

Engineering Controls:

  • Ventilation: All work with this compound, especially when handling powders or creating solutions, must be conducted in a certified chemical fume hood or other appropriate ventilated enclosure.[1][2]

  • Safety Stations: Easily accessible safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[1]

Personal Protective Equipment (PPE): A multi-layered approach to PPE is critical for preventing skin and respiratory exposure.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn with side-shields to protect against splashes.[1]
Hand Protection Chemical-resistant glovesNitrile or other impervious gloves should be worn. Double-gloving is recommended.
Body Protection Laboratory CoatA buttoned, long-sleeved lab coat is required. Consider a back-fastening gown for added protection.[3]
Respiratory Protection RespiratorA suitable respirator should be used when handling the powder form of the agent or when aerosols may be generated.[1]

Operational Procedures for Safe Handling

Adherence to strict operational protocols is paramount to ensure a safe laboratory environment.

General Handling Precautions:

  • Avoid all direct contact with the compound.[2]

  • Do not eat, drink, or smoke in the laboratory.[1][2]

  • Wash hands thoroughly after handling the agent, even if gloves were worn.[1][2]

  • Prevent the formation of dust and aerosols.[2]

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Prepare chemical fume hood prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials weigh Weigh this compound prep_materials->weigh Proceed to handling dissolve Dissolve in appropriate solvent weigh->dissolve aliquot Aliquot for experimental use dissolve->aliquot decontaminate Decontaminate work surfaces aliquot->decontaminate Proceed to cleanup dispose_waste Dispose of waste in designated containers decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[1][2]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1][2] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2]

Spill Response: In the case of a spill, evacuate the immediate area. Use appropriate personal protective equipment to clean the spill. Absorb liquid spills with an inert material and place it in a sealed container for disposal.[1] For powder spills, carefully cover with a damp cloth or paper towels to avoid generating dust, then collect the material into a sealed container.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination.

Waste Segregation and Disposal Pathway:

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal solid_waste Contaminated Solids (Gloves, tubes, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solvents, media, etc.) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, glass, etc.) sharps_container Puncture-proof Sharps Container sharps_waste->sharps_container disposal_facility Licensed Hazardous Waste Disposal Facility solid_container->disposal_facility liquid_container->disposal_facility sharps_container->disposal_facility

Caption: Disposal pathway for waste contaminated with this compound.

Disposal Guidelines:

  • All waste contaminated with this compound must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[1][2]

  • Do not dispose of this agent down the drain or in the regular trash.[4]

  • Containers should be triple-rinsed (or equivalent) before recycling or reconditioning, with the rinsate collected as hazardous waste.[4]

By adhering to these safety protocols, researchers can minimize the risks associated with the handling and disposal of this compound, ensuring a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.